Decanoyl-L-carnitine chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
14919-36-9; 18822-87-2; 369651-88-7 |
|---|---|
Molecular Formula |
C17H34ClNO4 |
Molecular Weight |
351.91 |
IUPAC Name |
[(2R)-3-carboxy-2-decanoyloxypropyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m1./s1 |
InChI Key |
KETNUEKCBCWXCU-XFULWGLBSA-N |
SMILES |
CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Purification of Decanoyl-L-carnitine Chloride for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical synthesis and purification of Decanoyl-L-carnitine chloride, a crucial acylcarnitine for research into fatty acid metabolism and its role in various physiological and pathological states. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthesis workflow.
Introduction
This compound is an ester derivative of L-carnitine, playing a significant role in the transport of medium-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production. Its availability in a highly pure form is essential for accurate and reproducible in vitro and in vivo studies investigating metabolic pathways, enzyme kinetics, and the therapeutic potential of modulating fatty acid metabolism. This guide details a reliable two-step synthesis process followed by robust purification methodologies.
Synthesis of this compound
The synthesis of this compound is primarily achieved through a two-step process:
-
Formation of Decanoyl Chloride: Decanoic acid is converted to its more reactive acid chloride derivative.
-
Esterification of L-carnitine: The hydroxyl group of L-carnitine hydrochloride is esterified by decanoyl chloride.
Chemical Synthesis Workflow
The overall workflow for the synthesis of this compound is depicted in the following diagram:
Caption: Workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Decanoyl Chloride
This protocol is adapted from established methods for the synthesis of acid chlorides from carboxylic acids.
Materials:
-
Decanoic acid
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve decanoic acid in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add a catalytic amount of anhydrous DMF (e.g., a few drops).
-
Slowly add oxalyl chloride (typically 2-4 molar equivalents) to the stirred solution. Gas evolution (CO and CO₂) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude decanoyl chloride, a yellow oil, can be used in the next step without further purification.[1]
Step 2: Esterification of L-carnitine Hydrochloride
This procedure describes the reaction of L-carnitine hydrochloride with the freshly prepared decanoyl chloride.
Materials:
-
L-carnitine hydrochloride
-
Decanoyl chloride (from Step 1)
-
Anhydrous solvent (e.g., trifluoroacetic acid or a suitable organic solvent)
Procedure:
-
Suspend L-carnitine hydrochloride in an appropriate anhydrous solvent in a reaction flask under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Slowly add the crude decanoyl chloride from Step 1 to the stirred suspension.
-
Allow the reaction to proceed at a controlled temperature. The reaction temperature and time will depend on the solvent used, with some procedures suggesting maintaining a temperature of around 45°C for up to 18 hours.
-
Monitor the reaction for the formation of the product.
-
Upon completion, the crude this compound is ready for purification.
Purification of this compound
The purification of the final product is critical to remove unreacted starting materials and byproducts. Several methods can be employed, with the choice depending on the desired purity and available equipment.
Recrystallization
Recrystallization is a cost-effective method for obtaining a product with good purity.
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot alcoholic solvent (e.g., ethanol, isopropanol).
-
Slowly cool the solution to room temperature and then to 0-4 °C to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum. This method can yield purity levels exceeding 90%.[2]
High-Performance Liquid Chromatography (HPLC)
For research applications requiring very high purity, reverse-phase HPLC is a suitable method.
Suggested HPLC Parameters:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, with an acidic modifier such as formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at a low wavelength (e.g., 205-220 nm) or mass spectrometry (MS).
This technique can achieve purities of greater than 98%.[2]
Cation Exchange Chromatography
Cation exchange chromatography can be used as an effective initial purification step to separate the positively charged acylcarnitine from neutral and anionic impurities.
Procedure:
-
Dissolve the crude product in a suitable loading buffer.
-
Load the solution onto a strong cation exchange column.
-
Wash the column with the loading buffer to remove unbound impurities.
-
Elute the this compound using a buffer with a high salt concentration or a change in pH.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis and purification of this compound.
| Parameter | Value | Reference |
| Synthesis | ||
| Decanoyl Chloride Yield | Quantitative | [1] |
| Esterification Yield | 75-85% | [2] |
| Purification | ||
| Purity after Recrystallization | >90% | [2] |
| Purity after HPLC | >98% | [2] |
| Product Characterization | ||
| Molecular Formula | C₁₇H₃₄ClNO₄ | |
| Molecular Weight | 351.91 g/mol |
Conclusion
This guide provides a comprehensive overview of the synthesis and purification of this compound for research purposes. The detailed protocols and purification strategies outlined herein will enable researchers to produce this vital compound with high purity, ensuring the reliability and accuracy of their experimental results. The choice of purification method will depend on the specific requirements of the intended application, with recrystallization offering a balance of purity and yield for many purposes, and chromatographic methods providing the highest purity for sensitive assays.
References
The Biological Role of Decanoyl-L-carnitine Chloride in Fatty Acid Transport: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, plays a pivotal role in cellular energy metabolism, specifically in the transport of fatty acids into the mitochondrial matrix for subsequent β-oxidation. This technical guide provides a comprehensive overview of the biological functions of decanoyl-L-carnitine, with a focus on its interaction with the carnitine shuttle system. Detailed experimental protocols for the analysis of acylcarnitines, measurement of key enzyme activities, and assessment of cellular transport are provided. Furthermore, this document explores the potential regulatory role of decanoyl-L-carnitine in metabolic signaling pathways, offering insights for researchers in metabolic diseases and drug development.
Introduction
Fatty acids are a primary source of energy for many tissues, particularly the heart and skeletal muscle. The transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs, is a critical and highly regulated process. This transport is facilitated by the carnitine shuttle, a system of enzymes and transporters that utilize L-carnitine to ferry activated fatty acids across the inner mitochondrial membrane. Decanoyl-L-carnitine is an ester derivative of L-carnitine and decanoic acid (a ten-carbon fatty acid), representing an intermediate in the transport and metabolism of medium-chain fatty acids.[1][2] Understanding the kinetics and regulation of decanoyl-L-carnitine transport is essential for elucidating the pathophysiology of metabolic disorders and for the development of novel therapeutic interventions.
The Carnitine Shuttle and the Role of Decanoyl-L-carnitine
The transport of fatty acids into the mitochondria via the carnitine shuttle involves three key components:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transesterification of a fatty acyl-CoA to L-carnitine, forming an acylcarnitine.[3][4]
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, embedded in the inner mitochondrial membrane, facilitates the movement of acylcarnitines from the intermembrane space into the mitochondrial matrix in exchange for a molecule of free L-carnitine.[5][6]
-
Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the reaction of CPT1, converting the acylcarnitine and coenzyme A back into a fatty acyl-CoA and free L-carnitine.[7][8]
Decanoyl-L-carnitine is the product of CPT1 activity on decanoyl-CoA and serves as a substrate for CACT. Its efficient transport into the mitochondrial matrix is crucial for the β-oxidation of decanoic acid.
Quantitative Data on Enzyme and Transporter Kinetics
Precise kinetic parameters for the interaction of decanoyl-L-carnitine and its precursors with the components of the carnitine shuttle are crucial for building accurate models of fatty acid metabolism. While specific data for decanoyl-L-carnitine is limited in the literature, the following tables summarize representative kinetic data for medium-chain acyl-CoAs and acylcarnitines with CPT1, CPT2, and CACT.
Table 1: Kinetic Parameters of Carnitine Palmitoyltransferase I (CPT1) with Medium-Chain Acyl-CoA Substrates
| Substrate | Organism/Tissue | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Octanoyl-CoA | Rat Liver | 15 | 25 | Fiol et al. (1984) |
| Decanoyl-CoA | Rat Liver | 10 | 30 | Estimated based on similar substrates |
| Palmitoyl-CoA | Rat Liver | 2.4 | 15 | McGarry et al. (1983) |
Note: Data for decanoyl-CoA is an estimation based on the trend observed for other medium-chain acyl-CoAs, as specific literature values were not found.
Table 2: Kinetic Parameters of Carnitine Palmitoyltransferase II (CPT2) with Medium-Chain Acylcarnitine Substrates
| Substrate | Organism/Tissue | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Octanoylcarnitine | Bovine Heart | 120 | 1500 | Ramsay & Gandour (1999) |
| Decanoylcarnitine (B1670086) | Bovine Heart | 100 | 1800 | Estimated based on similar substrates |
| Palmitoylcarnitine | Bovine Heart | 35 | 1200 | Ramsay & Gandour (1999) |
Note: Data for decanoylcarnitine is an estimation based on the trend observed for other medium-chain acylcarnitines, as specific literature values were not found.
Table 3: Kinetic Parameters of Carnitine-Acylcarnitine Translocase (CACT) for Medium-Chain Acylcarnitines
| Substrate | Source | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Acetylcarnitine | Rat Heart Mitochondria | 230 | 10.5 | Pande & Parvin (1976) |
| Octanoylcarnitine | Reconstituted Rat Liver | 50 | 5.2 | Indiveri et al. (1991) |
| Decanoylcarnitine | Reconstituted Rat Liver | 40 | 6.0 | Estimated based on similar substrates |
Note: Data for decanoylcarnitine is an estimation based on the trend observed for other medium-chain acylcarnitines, as specific literature values were not found.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of decanoyl-L-carnitine's role in fatty acid transport.
Acylcarnitine Profiling by Tandem Mass Spectrometry
This protocol allows for the quantification of decanoyl-L-carnitine and other acylcarnitines in biological samples.
Materials:
-
Biological sample (plasma, dried blood spot, tissue homogenate)
-
Methanol (B129727) with internal standards (e.g., deuterated acylcarnitines)
-
96-well plates
-
n-Butanol/HCl
-
Nitrogen evaporator
-
Tandem mass spectrometer
Procedure:
-
Sample Preparation:
-
For plasma: Precipitate proteins with methanol containing internal standards. Centrifuge and collect the supernatant.
-
For dried blood spots: Punch a 3 mm disc into a 96-well plate. Add methanol with internal standards and elute.
-
-
Derivatization: Evaporate the solvent and add n-butanol/HCl. Heat at 65°C for 15 minutes to form butyl esters.
-
Analysis: Evaporate the butanol and reconstitute the sample in the mobile phase. Inject the sample into the tandem mass spectrometer.
-
Data Acquisition: Use precursor ion scanning for m/z 85 to detect all acylcarnitines or multiple reaction monitoring (MRM) for specific acylcarnitine transitions.
-
Quantification: Calculate the concentration of decanoyl-L-carnitine based on the peak area ratio to its corresponding deuterated internal standard.
Measurement of CPT1 Activity
This spectrophotometric assay measures the activity of CPT1 by detecting the release of Coenzyme A (CoA) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Isolated mitochondria or cell homogenates
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
DTNB solution
-
Decanoyl-CoA
-
L-carnitine
-
Triton X-100
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, DTNB, and Triton X-100.
-
Sample Addition: Add the mitochondrial or cell homogenate sample to the cuvette.
-
Substrate Addition: Initiate the reaction by adding decanoyl-CoA and L-carnitine.
-
Measurement: Immediately monitor the increase in absorbance at 412 nm, which corresponds to the formation of the yellow-colored 2-nitro-5-thiobenzoate (TNB) upon reaction of DTNB with the free thiol group of CoA.
-
Calculation: Calculate the CPT1 activity based on the rate of change in absorbance and the molar extinction coefficient of TNB.
Carnitine-Acylcarnitine Translocase (CACT) Activity Assay in Reconstituted Liposomes
This protocol measures the transport activity of CACT after its purification and reconstitution into artificial membranes.
Materials:
-
Purified CACT protein
-
Liposomes (e.g., from phosphatidylcholine)
-
Radiolabeled [³H]Decanoyl-L-carnitine
-
Unlabeled L-carnitine
-
Sephadex G-50 columns
-
Scintillation counter
Procedure:
-
Reconstitution: Reconstitute the purified CACT protein into liposomes pre-loaded with a high concentration of unlabeled L-carnitine.
-
Transport Assay:
-
Initiate transport by adding the proteoliposomes to a buffer containing [³H]Decanoyl-L-carnitine.
-
At various time points, stop the reaction by applying the proteoliposome suspension to a Sephadex G-50 column to separate the external (untransported) radiolabel from the internal (transported) radiolabel.
-
-
Measurement: Collect the eluted proteoliposomes and measure the radioactivity using a scintillation counter.
-
Kinetics Calculation: Determine the initial rate of transport and calculate kinetic parameters (Km and Vmax) by varying the concentration of [³H]Decanoyl-L-carnitine.
Regulatory Role in Signaling Pathways
Acylcarnitines, including decanoyl-L-carnitine, are not merely transport intermediates but may also function as signaling molecules. One of the key signaling pathways implicated in the regulation of fatty acid metabolism is the Peroxisome Proliferator-Activated Receptor (PPAR) pathway.
PPAR Signaling Pathway
PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Activation of PPARα leads to the upregulation of genes encoding for proteins involved in fatty acid uptake, activation, and β-oxidation, including CPT1.
While direct binding and activation of PPARs by decanoyl-L-carnitine has not been definitively demonstrated, it is plausible that as a key metabolite in fatty acid oxidation, its levels could influence PPAR activity. L-carnitine supplementation has been shown to modulate PPARα and PPARγ signaling.[9]
Experimental Protocol: PPARα Activation Luciferase Reporter Assay
This assay can be used to screen for compounds that activate PPARα.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
Expression vector for human PPARα
-
Luciferase reporter plasmid containing a PPRE
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HepG2 cells in 96-well plates.
-
Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid.
-
-
Compound Treatment: Treat the transfected cells with varying concentrations of this compound or a known PPARα agonist (positive control).
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Determine the fold activation of PPARα by decanoyl-L-carnitine compared to the vehicle control.
Conclusion
This compound is a vital intermediate in the mitochondrial transport and subsequent oxidation of medium-chain fatty acids. Its efficient handling by the carnitine shuttle, particularly by CPT1 and CACT, is essential for maintaining cellular energy homeostasis. While direct kinetic data for decanoyl-L-carnitine remains an area for further investigation, the provided protocols offer a robust framework for its study. Furthermore, the potential role of decanoyl-L-carnitine as a signaling molecule in the PPAR pathway highlights its broader significance in metabolic regulation. A deeper understanding of the biological roles of decanoyl-L-carnitine will undoubtedly open new avenues for therapeutic interventions in a range of metabolic diseases.
References
- 1. raybiotech.com [raybiotech.com]
- 2. Selective modulation of carnitine long-chain acyltransferase activities. Kinetics, inhibitors, and active sites of COT and CPT-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 4. Carnitine and carnitine palmitoyltransferase in fatty acid oxidation and ketosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
- 6. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]
- 7. Carnitine palmitoyltransferase II - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
Decanoyl-L-Carnitine Chloride: A Technical Guide to its Function in Cellular Energy Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-L-carnitine chloride, a decanoic acid ester of L-carnitine, is a key intermediate in cellular energy metabolism, particularly in the transport and oxidation of medium-chain fatty acids.[1] As a member of the acylcarnitine family, its role is integral to mitochondrial function, and dysregulation of its metabolism has been implicated in various metabolic disorders.[2][3] This technical guide provides an in-depth overview of the function of this compound in cellular energy metabolism, summarizing available data, detailing relevant experimental protocols, and visualizing key metabolic and signaling pathways.
Core Mechanism of Action in Cellular Energy Metabolism
The primary function of decanoyl-L-carnitine is to facilitate the transport of decanoic acid (a 10-carbon fatty acid) across the inner mitochondrial membrane, a critical step for its subsequent breakdown through β-oxidation to produce ATP.[4][5] This process is part of the carnitine shuttle system.[5]
The Carnitine Shuttle and Fatty Acid Oxidation
Long-chain and medium-chain fatty acids are activated to their acyl-CoA esters in the cytoplasm.[6] The outer mitochondrial membrane is permeable to these molecules, but the inner mitochondrial membrane is not.[6] The carnitine shuttle overcomes this barrier through a series of enzymatic steps:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming acylcarnitine (in this case, decanoylcarnitine).[6]
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of acylcarnitine into the mitochondrial matrix in exchange for a free carnitine molecule.[6]
-
Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 converts the acylcarnitine back to acyl-CoA and free carnitine.[6]
Once inside the mitochondrial matrix, the regenerated decanoyl-CoA can enter the β-oxidation spiral, generating acetyl-CoA, NADH, and FADH2, which in turn fuel the citric acid cycle and oxidative phosphorylation to produce ATP.[6]
Data Presentation
While extensive quantitative data specifically for this compound is limited in publicly available literature, the following tables summarize key findings regarding its metabolic role and effects.
| Parameter | Observation | Cell/System Type | Reference |
| Metabolic Role | Intermediate in lipid metabolism. | General | [7] |
| Facilitates transport of decanoic acid into mitochondria. | General | [1] | |
| Enzyme Interaction | Substrate for Carnitine Palmitoyltransferase II (CPT2). | General | [6] |
| Product of Carnitine Palmitoyltransferase I (CPT1). | General | [6] | |
| Mitochondrial Function | Does not disrupt mitochondrial function in rat brain and liver. | Rat brain and liver mitochondria | [8] |
| Effect | Observation | Cell/System Type | Reference |
| Gene Expression | Activates Carnitine Palmitoyltransferase 1A (CPT1A) expression. | Hepatocytes (in vivo and in vitro) | [9] |
| Stimulates the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, particularly PPARα. | Mouse liver | [9] | |
| Inhibits Matrix Metallopeptidase 9 (MMP9) expression. | Triple-Negative Breast Cancer (TNBC) cells | [10] | |
| Cellular Processes | Inhibits proliferation and migration of Triple-Negative Breast Cancer (TNBC) cells. | TNBC cells | [10] |
| Improves liver mitochondrial dysfunction in a model of Hepatitis B Virus infection. | Mouse model, Hepatocytes | [9] |
Signaling Pathways
Decanoyl-L-carnitine has been shown to influence key signaling pathways that regulate cellular metabolism.
PPAR Signaling Pathway
Recent evidence indicates that decanoylcarnitine (B1670086) supplementation stimulates the peroxisome proliferator-activated receptor (PPAR) signaling pathway, with a pronounced effect on PPARα.[9] PPARα is a master regulator of lipid metabolism, and its activation leads to the increased expression of genes involved in fatty acid uptake and oxidation, including CPT1A.[11]
Potential Interaction with AMPK Signaling
While direct evidence for decanoyl-L-carnitine's effect on the AMP-activated protein kinase (AMPK) pathway is still emerging, L-carnitine and its derivatives are known to influence this central metabolic sensor.[12][13] AMPK activation promotes fatty acid oxidation by phosphorylating and inactivating Acetyl-CoA Carboxylase (ACC), the enzyme that produces malonyl-CoA, a potent inhibitor of CPT1.[14]
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the function of this compound in cellular energy metabolism.
Measurement of Fatty Acid Oxidation using Radiolabeled Substrates
This protocol is adapted for the use of [1-¹⁴C]decanoyl-L-carnitine to directly measure its oxidation.
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes)
-
[1-¹⁴C]decanoyl-L-carnitine
-
Seahorse XF Base Medium (or other appropriate buffer)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
L-carnitine
-
Perchloric acid (PCA)
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Cell Culture: Plate cells in a 24-well plate and grow to desired confluency.
-
Substrate Preparation: Prepare a stock solution of [1-¹⁴C]decanoyl-L-carnitine complexed to BSA in the assay medium.
-
Incubation: Wash cells with pre-warmed assay medium. Add the medium containing [1-¹⁴C]decanoyl-L-carnitine to each well. Seal the plate and incubate at 37°C for a defined period (e.g., 1-3 hours).
-
Collection of ¹⁴CO₂ (Complete Oxidation): Place a small tube containing a CO₂ trapping agent (e.g., NaOH) inside each well during incubation. After incubation, inject PCA to stop the reaction and release dissolved CO₂. Collect the trapping agent for scintillation counting.
-
Collection of Acid-Soluble Metabolites (Incomplete Oxidation): After incubation, add ice-cold PCA to the wells to precipitate macromolecules. Centrifuge the plate and collect the supernatant.
-
Quantification: Measure the radioactivity in the CO₂ trap and the acid-soluble fraction using a scintillation counter.
-
Normalization: Determine the protein concentration in each well to normalize the oxidation rates.
Analysis of Mitochondrial Respiration using Extracellular Flux Analyzer
This protocol utilizes a Seahorse XFe Analyzer to measure the effect of decanoyl-L-carnitine on mitochondrial oxygen consumption rate (OCR).
Materials:
-
Seahorse XFe Analyzer and consumables
-
Cultured cells
-
This compound
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treatment: Treat cells with various concentrations of this compound for a specified duration.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
Seahorse Assay: Load the Seahorse sensor cartridge with the Mito Stress Test compounds. Place the cell plate in the Seahorse analyzer and run the assay protocol.
-
Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Quantification of Cellular ATP Levels
This protocol uses a luciferase-based assay to measure changes in total cellular ATP content following treatment with decanoyl-L-carnitine.
Materials:
-
Cultured cells in a 96-well plate
-
This compound
-
ATP Assay Kit (luciferase-based)
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Seed cells in a white-walled 96-well plate and treat with decanoyl-L-carnitine for the desired time.
-
Cell Lysis: Lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.
-
Luciferase Reaction: Add the luciferase reagent to each well. This reagent contains luciferin (B1168401) and luciferase, which will produce light in the presence of ATP.
-
Measurement: Immediately measure the luminescence using a plate-reading luminometer.
-
Standard Curve: Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.
-
Normalization: Normalize the ATP levels to the protein concentration or cell number in each well.
Conclusion and Future Directions
This compound plays a fundamental role in the mitochondrial oxidation of medium-chain fatty acids. Emerging evidence suggests its involvement in the regulation of key metabolic signaling pathways, including the PPARα pathway. While the foundational mechanisms of its function via the carnitine shuttle are well-established, there is a need for more specific quantitative data on its direct effects on enzyme kinetics, mitochondrial respiration, and ATP production. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the precise role and therapeutic potential of this compound in health and disease. Future research should focus on generating robust quantitative data to better understand its dose-dependent effects and its interactions with other metabolic and signaling pathways.
References
- 1. Determination of PPAR expression by western blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of PGC-1α, a nodal regulator of mitochondrial biogenesis1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of Carnitine Palmitoyltransferase-1 in Skeletal Muscle Is Sufficient to Enhance Fatty Acid Oxidation and Improve High-Fat Diet–Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Decanoylcarnitine Inhibits Triple-Negative Breast Cancer Progression via Mmp9 in an Intermittent Fasting Obesity Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carnitine palmitoyltransferase I in human carcinomas: a novel role in histone deacetylation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Decanoylcarnitine Inhibits Triple-Negative Breast Cancer Progression via Mmp9 in an Intermittent Fasting Obesity Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dietary supplementation with L-carnitine elevates intracellular carnitine levels and affects gene expression of SLC25A20 and COX4I1, as well as non-mitochondrial respiration of bovine blood cells during systemic immune challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Biomarker: A Technical Guide to the Discovery and Historical Context of Medium-Chain Acylcarnitines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medium-chain acylcarnitines (MCACs), esters of carnitine and medium-chain fatty acids, are now recognized as pivotal biomarkers in the diagnosis and monitoring of inherited metabolic disorders, particularly fatty acid oxidation defects. Their story, however, is not merely one of modern diagnostic innovation but a compelling narrative of fundamental biochemical exploration, driven by the need to understand cellular energy metabolism and the devastating consequences of its disruption. This technical guide delves into the discovery and historical context of MCACs, providing a detailed overview of the key scientific milestones, the evolution of analytical techniques, and the foundational data that established their clinical significance.
The Early Era: Unraveling the Role of Carnitine
The journey to understanding medium-chain acylcarnitines begins with the discovery of their parent molecule, carnitine. While carnitine was identified in the early 20th century, its crucial role in cellular metabolism was not elucidated until the mid-1950s. The pioneering work of researchers like Irving B. Fritz was instrumental in demonstrating that carnitine is essential for the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation.[1][2][3] This established the fundamental principle of the "carnitine shuttle," a process vital for energy production from fats.
Early research focused on the broader roles of carnitine and its acylated forms in fatty acid metabolism. The work of P.K. Tubbs and others further clarified the mechanics of the carnitine acyltransferases and the carnitine-acylcarnitine translocase, the enzymatic machinery responsible for the transport of acyl groups across the mitochondrial membrane.[4] These foundational studies laid the groundwork for understanding how disruptions in this pathway could lead to the accumulation of acylcarnitine intermediates.
The Emergence of a Diagnostic Marker: The Link to Inborn Errors of Metabolism
The clinical significance of acylcarnitines, particularly medium-chain species, came into sharp focus with the investigation of inherited metabolic diseases. A pivotal moment was the characterization of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency in the early 1980s. This autosomal recessive disorder, often presenting with hypoketotic hypoglycemia, lethargy, and in some cases, sudden infant death, was found to be caused by a defect in the first step of medium-chain fatty acid β-oxidation.
This discovery spurred the development of methods to detect the metabolic consequences of this enzyme deficiency. Researchers hypothesized that a block in the β-oxidation pathway would lead to the accumulation of upstream metabolites, including medium-chain acyl-CoAs, which would then be transesterified to carnitine, forming medium-chain acylcarnitines that could be detected in blood and urine. This hypothesis proved to be correct and set the stage for the use of MCACs, particularly octanoylcarnitine (B1202733) (C8) , as a key diagnostic marker for MCAD deficiency.
Evolution of Analytical Techniques
The ability to detect and quantify medium-chain acylcarnitines has been intrinsically linked to advancements in analytical chemistry. Early methods were often indirect and lacked the specificity of modern techniques.
Pre-Tandem Mass Spectrometry Era
Before the widespread adoption of tandem mass spectrometry (MS/MS), the analysis of acylcarnitines was challenging. Early approaches included:
-
Indirect Measurement: Acylcarnitines were often estimated as the difference between total carnitine and free carnitine. This method, however, could not differentiate between short-, medium-, and long-chain species.
-
Radioisotopic-Exchange HPLC: This method, developed in the 1980s, offered a more direct way to quantify short- and medium-chain acylcarnitines.[5][6] It involved the enzymatic exchange of a radiolabeled carnitine into the acylcarnitine pool, followed by separation using high-performance liquid chromatography (HPLC).
-
Gas Chromatography (GC): Gas chromatography, often coupled with mass spectrometry (GC-MS), was also employed for acylcarnitine analysis.[7][8] This technique required chemical derivatization to make the acylcarnitines volatile for analysis.
The Tandem Mass Spectrometry Revolution
The introduction of tandem mass spectrometry (MS/MS) in the early 1990s revolutionized the field of metabolic screening. This powerful technique allowed for the rapid, sensitive, and specific detection of a wide range of acylcarnitines from a small sample, such as a dried blood spot. The ability to perform "acylcarnitine profiling" transformed newborn screening programs, enabling the early detection of MCAD deficiency and other fatty acid oxidation disorders.
Quantitative Data: A Historical Perspective
The following tables summarize key quantitative data on medium-chain acylcarnitine levels from the pre-tandem mass spectrometry era to the establishment of MS/MS as the gold standard. The data clearly illustrates the dramatic improvement in analytical sensitivity and the establishment of clear diagnostic thresholds.
Table 1: Plasma Medium-Chain Acylcarnitine Concentrations in Control Subjects (Pre-Tandem MS Era)
| Acylcarnitine | Concentration (µmol/L) | Analytical Method | Reference |
| C8 (Octanoyl) | Not routinely quantifiable | Various | - |
| C10 (Decanoyl) | Not routinely quantifiable | Various | - |
| C12 (Dodecanoyl) | Not routinely quantifiable | Various | - |
Table 2: Plasma Acylcarnitine Concentrations in Control Subjects Determined by Gas Chromatography-Chemical Ionization Mass Spectrometry
| Acylcarnitine | Concentration (µmol/L) |
| C8 (Octanoyl) | < 0.1 |
| C10 (Decanoyl) | < 0.1 |
| C12 (Dodecanoyl) | < 0.1 |
| C14 (Myristoyl) | 0.02 |
| Data adapted from a study establishing control values for C2-C18 acylcarnitines.[7] |
Table 3: Octanoylcarnitine (C8) Concentrations in Dried Blood Spots from Newborns Determined by Tandem Mass Spectrometry (1997)
| Group | Number of Subjects | Median C8 Concentration (µmol/L) | Range of C8 Concentration (µmol/L) |
| Healthy Newborns | 113 | Below Detection Limit | < 0.22 |
| Newborns with MCAD Deficiency | 16 | 8.4 | 3.1 - 28.3 |
| Data from Chace et al., Clinical Chemistry, 1997.[9] |
Experimental Protocols
Radioisotopic-Exchange HPLC Method for Short- and Medium-Chain Acylcarnitine Quantitation
This method was a significant advancement in the direct measurement of acylcarnitines before the advent of tandem mass spectrometry.
Principle: The method is based on the enzymatic exchange of a radiolabeled L-carnitine ([³H]- or [¹⁴C]-L-carnitine) into the existing acylcarnitine pool within a sample, catalyzed by carnitine acetyltransferase. After reaching isotopic equilibrium, the radiolabeled acylcarnitines are separated by HPLC and quantified by scintillation counting.[5]
Protocol:
-
Sample Preparation: Deproteinize biological samples (e.g., plasma, tissue homogenates) using a suitable method (e.g., perchloric acid precipitation). Neutralize the extract.
-
Enzymatic Exchange Reaction:
-
To the neutralized extract, add a known amount of high-specific-activity [³H]-L-carnitine.
-
Add carnitine acetyltransferase (ensure it is substantially free of acyl-CoA hydrolase activity).
-
Incubate the reaction mixture to allow for isotopic equilibrium to be reached.
-
-
HPLC Separation:
-
Inject the reaction mixture onto an appropriate HPLC column (e.g., a strong cation exchange column).
-
Elute the acylcarnitines using a suitable gradient of a buffer (e.g., potassium phosphate (B84403) buffer with increasing ionic strength).
-
-
Quantification:
-
Collect fractions corresponding to the different acylcarnitine peaks.
-
Determine the radioactivity in each fraction using liquid scintillation counting.
-
Calculate the amount of each acylcarnitine based on the specific activity of the initial total carnitine pool (endogenous + added radiolabel).
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Acylcarnitines
GC-MS provided a more specific method for identifying and quantifying individual acylcarnitines, though it required derivatization.
Principle: Acylcarnitines are non-volatile and must be chemically modified (derivatized) to be analyzed by gas chromatography. The derivatized acylcarnitines are then separated based on their volatility and boiling points and detected by a mass spectrometer.[7][8]
Protocol:
-
Extraction: Extract acylcarnitines from the biological matrix (e.g., plasma) using a solid-phase extraction (SPE) method with a cation exchange sorbent.
-
Derivatization:
-
Esterify the carboxyl group of the acylcarnitines, for example, by forming propyl esters using propyl chloroformate.
-
Perform N-demethylation of the quaternary ammonium (B1175870) group to create a volatile tertiary amine.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the gas chromatograph.
-
Use a suitable temperature program to separate the different acylcarnitine derivatives.
-
The mass spectrometer is operated in chemical ionization (CI) or electron impact (EI) mode to generate characteristic mass spectra for identification and quantification.
-
For quantitative analysis, stable isotope-labeled internal standards for each acylcarnitine of interest are added at the beginning of the sample preparation.
-
Tandem Mass Spectrometry (MS/MS) Profiling of Acylcarnitines from Dried Blood Spots
This method is the current gold standard for newborn screening and diagnostic testing for fatty acid oxidation disorders.
Principle: Dried blood spots are extracted, and the acylcarnitines are derivatized (typically to their butyl esters). The derivatized acylcarnitines are then introduced into the tandem mass spectrometer via flow injection (without chromatographic separation). A precursor ion scan for a common fragment ion of acylcarnitines (m/z 85, corresponding to the carnitine moiety) is used to identify all acylcarnitine species present in the sample.
Protocol:
-
Sample Preparation:
-
Punch a small disk (e.g., 3 mm) from the dried blood spot into a microtiter plate well.
-
Add a methanol (B129727) solution containing a mixture of stable isotope-labeled internal standards for various acylcarnitines.
-
Agitate to extract the acylcarnitines from the paper matrix.
-
-
Derivatization:
-
Transfer the methanol extract to a new plate and evaporate to dryness.
-
Add a solution of 3N HCl in n-butanol and incubate to form the butyl esters of the acylcarnitines.
-
Evaporate the butanolic HCl to dryness.
-
-
MS/MS Analysis:
-
Reconstitute the dried residue in a suitable solvent for mass spectrometry analysis.
-
Introduce the sample into the electrospray ionization (ESI) source of the tandem mass spectrometer.
-
Perform a precursor ion scan for m/z 85 to detect all parent ions that produce this characteristic fragment.
-
Quantify each acylcarnitine by comparing the signal intensity of the endogenous analyte to its corresponding stable isotope-labeled internal standard.
-
Signaling Pathways and Logical Relationships
The accumulation of medium-chain acylcarnitines is a direct consequence of a bottleneck in the mitochondrial β-oxidation pathway. The following diagrams illustrate the central role of the carnitine shuttle and the consequences of an enzyme deficiency like MCAD.
Caption: The Carnitine Shuttle: Transport of Fatty Acids into the Mitochondria.
Caption: Metabolic Consequences of MCAD Deficiency.
Conclusion
The discovery and characterization of medium-chain acylcarnitines represent a significant achievement in the field of clinical biochemistry and metabolic medicine. From the foundational research on carnitine's role in fatty acid metabolism to the development of sophisticated analytical techniques like tandem mass spectrometry, the journey of MCACs from obscure metabolites to indispensable diagnostic markers has been remarkable. This historical context not only highlights the scientific progress but also underscores the profound impact that a deep understanding of metabolic pathways can have on human health, particularly in the early detection and management of life-threatening inborn errors of metabolism. The ongoing research into the broader roles of acylcarnitines in other complex diseases, such as diabetes and cardiovascular disease, suggests that the story of these fascinating molecules is far from over.
References
- 1. CARNITINE AND ITS ROLE IN FATTY ACID METABOLISM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action of carnitine on long chain fatty acid oxidation by liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of carnitine on fatty-acid oxidation by muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of fatty acid uptake by heart mitochondria: an acylcarnitine-carnitine exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A radioisotopic-exchange method for quantitation of short-chain (acid-soluble) acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of acylcarnitines in normal human urine with the radioisotopic exchange-high performance liquid chromatography (HPLC) method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of plasma acylcarnitines using gas chromatography chemical ionization mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of acylcarnitines as their N-demethylated ester derivatives by gas chromatography-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Decanoyl-L-carnitine Chloride in Metabolic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, plays a significant role in cellular metabolism, particularly in the transport and oxidation of fatty acids. As an ester derivative of L-carnitine, it is a key intermediate in lipid metabolism, facilitating the entry of decanoic acid into the mitochondrial matrix for subsequent β-oxidation.[1][2] Emerging evidence indicates that this compound is not merely a metabolic intermediate but also a modulator of key signaling pathways that govern metabolic homeostasis. This technical guide provides an in-depth overview of the core functions of this compound in metabolic regulation, with a focus on its interaction with the Peroxisome Proliferator-Activated Receptor alpha (PPARα) signaling pathway. Detailed experimental protocols and quantitative data from recent studies are presented to support researchers and drug development professionals in this field.
Introduction
L-carnitine and its acyl esters are essential for the transport of long-chain fatty acids across the inner mitochondrial membrane, a critical step in fatty acid β-oxidation.[3][4] Decanoyl-L-carnitine, a C10 acylcarnitine, is formed from decanoic acid and L-carnitine and is a key metabolite in medium-chain fatty acid metabolism.[5] While the primary role of acylcarnitines in fatty acid transport is well-established, recent research has highlighted their broader functions in metabolic regulation, including the modulation of gene expression and signaling pathways.[1][6] This guide focuses on the specific roles of this compound in these processes.
Core Mechanism of Action: Facilitating Fatty Acid Oxidation
The fundamental role of this compound is intrinsically linked to the carnitine shuttle system, which is responsible for the transport of fatty acids into the mitochondria for energy production.
-
Acyl-CoA Formation: Fatty acids are first activated to their coenzyme A (CoA) esters (acyl-CoAs) in the cytoplasm.
-
Transesterification by CPT1: Carnitine palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming acylcarnitine.[7]
-
Mitochondrial Translocation: The resulting acylcarnitine, such as Decanoyl-L-carnitine, is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[4]
-
Re-esterification by CPT2: Once inside the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2) transfers the acyl group from acylcarnitine back to CoA, reforming acyl-CoA.[7]
-
β-Oxidation: The regenerated acyl-CoA is then available to enter the β-oxidation spiral to produce acetyl-CoA, which subsequently fuels the Krebs cycle and oxidative phosphorylation for ATP production.
Regulation of Metabolic Signaling Pathways
Beyond its role as a carrier molecule, Decanoyl-L-carnitine has been shown to modulate key metabolic signaling pathways.
Activation of the PPARα Signaling Pathway
Recent studies have demonstrated that Decanoyl-L-carnitine supplementation can activate the Peroxisome Proliferator-Activated Receptor alpha (PPARα) signaling pathway.[1] PPARα is a nuclear receptor that functions as a major regulator of lipid metabolism, particularly by upregulating genes involved in fatty acid uptake and oxidation.[8]
A study investigating the effects of Decanoyl-L-carnitine in the context of hepatitis B virus (HBV)-induced mitochondrial dysfunction found that its supplementation improved fatty acid metabolism and mitochondrial function by stimulating the PPARα pathway.[1][9] Proteomic analysis of mouse livers revealed that Decanoyl-L-carnitine treatment led to the activation of PPAR signaling, with PPARα being the most prominent isoform involved.[1] This activation resulted in the increased expression of Carnitine Palmitoyltransferase 1A (CPT1A), the rate-limiting enzyme for fatty acid entry into the mitochondria.[1]
References
- 1. Decanoylcarnitine Improves Liver Mitochondrial Dysfunction in Hepatitis B Virus Infection by Enhancing Fatty Acid β-Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Targeting carnitine palmitoyl transferase 1A (CPT1A) induces ferroptosis and synergizes with immunotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Proteomics for Monitoring One-Carbon Metabolism in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Decanoylcarnitine Inhibits Triple-Negative Breast Cancer Progression via Mmp9 in an Intermittent Fasting Obesity Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PPARγ as a therapeutic target to rescue mitochondrial function in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined therapy with PPARalpha agonist and L-carnitine rescues lipotoxic cardiomyopathy due to systemic carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Enzymatic Reactions Involving Decanoyl-L-carnitine Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-L-carnitine chloride, an acylcarnitine ester, plays a pivotal role in cellular energy metabolism, specifically in the transport and oxidation of medium-chain fatty acids. As a derivative of L-carnitine, it is integral to the "carnitine shuttle," a process that facilitates the entry of fatty acids into the mitochondrial matrix for subsequent β-oxidation. Understanding the enzymatic reactions governing the synthesis and breakdown of decanoyl-L-carnitine is crucial for researchers in metabolic diseases, drug development professionals targeting metabolic pathways, and scientists investigating cellular bioenergetics. This guide provides a comprehensive overview of the core enzymatic reactions, quantitative kinetic data, detailed experimental protocols, and the signaling pathways influenced by this key metabolite.
Core Enzymatic Reactions
The primary enzymatic reactions involving decanoyl-L-carnitine are catalyzed by a family of enzymes known as carnitine acyltransferases. These enzymes facilitate the reversible transfer of an acyl group between coenzyme A (CoA) and L-carnitine. In the context of decanoyl-L-carnitine, the key reaction is the transfer of a decanoyl (C10) group.
The central reaction is as follows:
Decanoyl-CoA + L-carnitine ⇌ Decanoyl-L-carnitine + Coenzyme A
This reversible reaction is catalyzed by several carnitine acyltransferases with overlapping substrate specificities, primarily:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the formation of decanoyl-L-carnitine from decanoyl-CoA and L-carnitine in the cytosol. This is a rate-limiting step for the entry of long-chain and some medium-chain fatty acids into the mitochondria for oxidation.[1] CPT1 is subject to allosteric inhibition by malonyl-CoA, a key regulator of fatty acid oxidation.[1]
-
Carnitine Palmitoyltransferase II (CPT2): Situated on the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction, converting decanoyl-L-carnitine back to decanoyl-CoA and L-carnitine within the mitochondrial matrix.[2] This releases decanoyl-CoA for β-oxidation. CPT2 is active with medium (C8-C12) and long-chain (C14-C18) acyl-CoA esters.[3]
-
Carnitine O-octanoyltransferase (CROT): Primarily located in peroxisomes, CROT is also involved in the metabolism of medium-chain fatty acids.[4] It can catalyze the formation of medium-chain acylcarnitines, including decanoylcarnitine, which can then be transported to the mitochondria for oxidation.[5]
Quantitative Data on Enzyme Kinetics
The following table summarizes the available kinetic parameters for the enzymatic reactions involving decanoyl-CoA, a direct precursor to decanoyl-L-carnitine. While comprehensive data for this compound as a direct substrate is limited, the kinetics of the forward reaction with decanoyl-CoA provide critical insights into the efficiency of these enzymes.
| Enzyme | Substrate | Km / K0.5 (µM) | Vmax | Inhibitor | Ki (µM) | Organism/Tissue | Reference |
| CPT1 | Decanoyl-CoA | 3 | Not Reported | Malonyl-CoA | 0.3 (fed), 2.5 (fasted) | Rat Heart Mitochondria | [3][6] |
| CPT2 | Decanoyl-CoA | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | |
| CROT | Decanoyl-CoA | Not Reported | Not Reported | Malonyl-CoA | Not Reported | Not Reported | [4] |
Note: The reported K0.5 value for CPT1 with decanoyl-CoA suggests a high affinity of the enzyme for this medium-chain acyl-CoA. The Vmax values were not explicitly found in the search results. Further kinetic studies are required to fully characterize the enzymatic reactions with this compound.
Experimental Protocols
Spectrophotometric Assay for Carnitine Acyltransferase Activity with Decanoyl-CoA
This protocol is adapted from established spectrophotometric methods for carnitine acyltransferases and is suitable for measuring the activity of CPT1, CPT2, or CROT using decanoyl-CoA as a substrate.[4][6][7] The principle of the assay is to measure the formation of Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured at 412 nm.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
DTNB solution (10 mM in Tris-HCl buffer)
-
L-carnitine solution (100 mM in water)
-
Decanoyl-CoA solution (1 mM in water)
-
Enzyme preparation (e.g., isolated mitochondria, purified enzyme)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare the Reaction Mixture: In each well of the microplate, prepare the following reaction mixture (final volume 200 µL):
-
150 µL of 100 mM Tris-HCl buffer (pH 8.0)
-
10 µL of 10 mM DTNB solution
-
10 µL of 100 mM L-carnitine solution
-
10 µL of enzyme preparation (the amount should be optimized to ensure a linear reaction rate)
-
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the components to equilibrate.
-
Initiate the Reaction: Start the reaction by adding 20 µL of 1 mM decanoyl-CoA solution to each well.
-
Kinetic Measurement: Immediately place the microplate in the microplate reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes at 37°C.
-
Blank Measurement: Prepare a blank reaction for each sample that contains all components except the enzyme preparation (replace with buffer) to correct for any non-enzymatic reaction.
-
Calculation of Enzyme Activity:
-
Determine the rate of reaction (ΔA412/min) from the linear portion of the absorbance versus time curve.
-
Subtract the rate of the blank from the rate of the sample reaction.
-
Calculate the enzyme activity using the molar extinction coefficient of the DTNB-CoA adduct (13,600 M-1cm-1 at 412 nm).
Activity (µmol/min/mg protein) = (ΔA412/min) / (13.6 * mg of protein in the assay) * (Total assay volume in mL)
-
Signaling Pathways and Experimental Workflows
Decanoyl-L-carnitine, as a key player in fatty acid metabolism, is positioned to influence cellular signaling pathways that sense and respond to nutrient availability. While direct studies on this compound are emerging, the known roles of L-carnitine and fatty acid metabolism provide a strong basis for inferring its involvement in critical signaling networks.
Fatty Acid Transport and β-Oxidation Pathway
Decanoyl-L-carnitine is a central intermediate in the transport of decanoic acid into the mitochondria for energy production through β-oxidation.
References
- 1. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Effect of malonyl-CoA on the kinetics and substrate cooperativity of membrane-bound carnitine palmitoyltransferase of rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A spectrophotometric method for the determination of free and esterified carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Supplementation of carnitine leads to an activation of the IGF-1/PI3K/Akt signalling pathway and down regulates the E3 ligase MuRF1 in skeletal muscle of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid spectrophotometric assay for carnitine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectrophotometry of carnitine in biological fluids and tissue with a Cobas Bio centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Decanoyl-L-carnitine chloride in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Decanoyl-L-carnitine chloride is an ester derivative of L-carnitine, a vital cofactor in cellular energy metabolism.[1] Its primary biological role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a critical step for their subsequent breakdown via β-oxidation to produce ATP.[2][3][4] This function places Decanoyl-L-carnitine and other acylcarnitines at the center of cellular lipid metabolism and energy homeostasis.
In the context of cell culture, this compound serves as a valuable tool for investigating fatty acid oxidation (FAO), mitochondrial function, and metabolic reprogramming, particularly in cancer cells. Many cancer cells exhibit altered metabolism, often relying on glycolysis even in the presence of oxygen (the Warburg effect).[5] Modulating FAO by supplying acylcarnitines can impact cell viability, proliferation, and induce apoptosis, making it a compound of interest for cancer research and drug development.[5][6]
Mechanism of Action
Decanoyl-L-carnitine exerts its effects primarily by influencing cellular metabolism and activating specific signaling pathways.
-
Fatty Acid Metabolism: It acts as a substrate for the carnitine shuttle system. By providing a readily transportable form of a ten-carbon fatty acid (decanoyl group), it can increase the rate of FAO within the mitochondria. In some cancer cells, which may have impaired FAO, forcing the import of fatty acids can lead to an overproduction of reactive oxygen species (ROS) and subsequently trigger apoptosis.[7]
-
Induction of Apoptosis: Studies on L-carnitine and related compounds have shown they can induce apoptosis in various cancer cell lines.[5][8] This is often mediated through the intrinsic (mitochondrial) pathway, involving the regulation of pro- and anti-apoptotic proteins. Specifically, it can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to caspase activation.[8][9]
-
Signaling Pathway Modulation: L-carnitine has been observed to influence key signaling pathways that regulate cell survival and proliferation, such as the JAK/STAT and PI3K/Akt pathways. By modulating these pathways, it can exert anti-proliferative effects.
Data Presentation
The following tables summarize quantitative data from studies on L-carnitine and its derivatives in various cancer cell lines. These values can serve as a reference for designing experiments with this compound, though optimal concentrations should be determined empirically for each cell line.
Table 1: Effective Concentrations of L-carnitine and Derivatives in Cancer Cell Lines
| Compound | Cell Line | Concentration Range | Incubation Time | Observed Effects | Reference |
| L-carnitine | MDA-MB-231 (Breast Cancer) | 2.5 mM - 5 mM | 24 hours | Significant decrease in proliferation, increased apoptosis | [5] |
| L-carnitine | HepG2 (Hepatoma) | 1.25 mM - 10 mM | 24 - 48 hours | Dose-dependent inhibition of proliferation, cell cycle arrest | [6] |
| L-carnitine | Hepa1c1c7 (Mouse Hepatoma) | Not specified | Not specified | Increased cell death, upregulation of caspase-3, -8, -9 | [8] |
| Palmitoylcarnitine + L-carnitine | HT-29 (Colon Cancer) | Not specified | Not specified | Potent induction of apoptosis | [7] |
Table 2: Signaling Pathways Modulated by L-carnitine
| Pathway | Key Proteins Modulated | Cell Line / Model | Effect | Reference |
| Intrinsic Apoptosis | Bcl-2 (downregulated), Bax (upregulated), Caspase-3, -9 (activated) | Hepa1c1c7 | Pro-apoptotic | [8][9] |
| Extrinsic Apoptosis | Fas, TNF-alpha, Caspase-8 (upregulated) | Hepa1c1c7 | Pro-apoptotic | [8] |
| JAK/STAT | p-JAK2, p-STAT3 (decreased) | MDA-MB-231 | Anti-proliferative | |
| PI3K/Akt | Akt1 (phosphorylated/activated) | Rat Skeletal Muscle | Anabolic | [10] |
Experimental Protocols
Reagent Preparation
Stock Solution Preparation:
This compound is soluble in water up to 100 mM.[11] It is also soluble in solvents like DMSO and ethanol.[12] For cell culture applications, preparing a sterile aqueous stock solution is recommended.
-
Materials:
-
This compound powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or conical tubes
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile water or PBS to a final concentration of 100 mM. For example, dissolve 35.2 mg of powder (MW: 351.91 g/mol ) in 1 mL of sterile water.
-
Vortex gently until fully dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. A stock solution stored at -80°C should be stable for at least 6 months.[13]
-
Cell Viability and Proliferation Assay (MTS/MTT)
This protocol is to determine the effect of this compound on cell proliferation and to establish a dose-response curve.
-
Cell Seeding:
-
Culture cells of interest to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound from your stock solution in complete culture medium. A suggested starting range, based on L-carnitine studies, is 0.1 mM to 10 mM.
-
Include a "vehicle control" well (medium with the same amount of solvent, e.g., water, as the highest concentration treatment) and an "untreated control" well.
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared treatment media.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTS/MTT Assay:
-
At the end of the incubation period, add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution and incubate overnight.
-
Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This protocol uses flow cytometry to quantify apoptosis induced by this compound.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach ~70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with the desired concentrations of this compound (determined from the viability assay) for a specified time (e.g., 24 hours). Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. To do this, collect the culture medium (containing floating cells), wash the adherent cells with PBS, and then trypsinize them.
-
Combine the cells from the medium and the trypsinization step. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Carnitine shuttle system for fatty acid transport into the mitochondrion.
Caption: Simplified intrinsic apoptosis pathway modulated by Decanoyl-L-carnitine.
Caption: General experimental workflow for cell culture studies.
References
- 1. This compound | 369651-88-7 [chemicalbook.com]
- 2. Buy this compound | 369651-88-7 [smolecule.com]
- 3. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 5. Investigation of L-carnitine effects on CD44+ cancer stem cells from MDA-MB-231 breast cancer cell line as anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-Carnitine Is an Endogenous HDAC Inhibitor Selectively Inhibiting Cancer Cell Growth In Vivo and In Vitro | PLOS One [journals.plos.org]
- 7. Increased carnitine-dependent fatty acid uptake into mitochondria of human colon cancer cells induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis by L-carnitine through regulation of two main pathways in Hepa1c1c 7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of L-carnitine on the expression of the apoptotic genes Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Supplementation of carnitine leads to an activation of the IGF-1/PI3K/Akt signalling pathway and down regulates the E3 ligase MuRF1 in skeletal muscle of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Application Note: Quantification of Decanoyl-L-carnitine chloride by HPLC-MS/MS
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of Decanoyl-L-carnitine chloride in biological matrices. Decanoyl-L-carnitine is a key biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and other metabolic disorders.[1] The method described herein utilizes a simple protein precipitation step for sample preparation and a stable isotope-labeled internal standard for accurate quantification. The chromatographic separation is achieved using reverse-phase liquid chromatography, coupled with detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring precise and reliable measurement of Decanoyl-L-carnitine.
Introduction
L-carnitine and its acyl esters, known as acylcarnitines, are crucial for cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1] Genetic defects in this pathway can lead to the accumulation of specific acylcarnitines, which serve as important diagnostic markers for various inborn errors of metabolism.[2] Decanoyl-L-carnitine (C10), a medium-chain acylcarnitine, is a primary biomarker for MCAD deficiency. Accurate and sensitive quantification of Decanoyl-L-carnitine in biological fluids like plasma or serum is therefore essential for newborn screening, disease diagnosis, and monitoring therapeutic interventions. HPLC-MS/MS has become the gold standard for this analysis due to its high selectivity, sensitivity, and throughput.[1][2] This document provides a detailed protocol for the quantification of Decanoyl-L-carnitine using this technology.
Experimental
Materials and Reagents
-
This compound analytical standard (≥94.0% purity)
-
Decanoyl-L-carnitine-d3 chloride (Internal Standard, IS)[3][4]
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Ammonium Acetate, LC-MS grade
-
Human Plasma (for calibration standards and quality controls)
Instrumentation
-
HPLC System: An ExionLC system or equivalent, capable of binary gradient elution.[5]
-
Mass Spectrometer: A SCIEX 7500 system or equivalent triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.[5][6]
-
Analytical Column: Phenomenex Kinetex C18, 2.6 µm, 150 x 4.6 mm, or equivalent reverse-phase column.[5]
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and Decanoyl-L-carnitine-d3 chloride (IS) in methanol.
-
Working Standard Solutions: Serially dilute the Decanoyl-L-carnitine stock solution with a 50:50 mixture of ACN/water to prepare working standard solutions for spiking into plasma to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.
-
Calibration Curve Standards and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., low, mid, high concentrations).
Sample Preparation Protocol
-
Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the Internal Standard Working Solution (100 ng/mL in ACN) to each tube. This step performs the protein precipitation.
-
Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
Inject 1-5 µL onto the HPLC-MS/MS system.[5]
HPLC-MS/MS Method
2.5.1. HPLC Conditions
A chromatographic gradient is employed to separate Decanoyl-L-carnitine from other matrix components.
| Parameter | Value |
| Column | Phenomenex Kinetex C18, 2.6 µm, 150 x 4.6 mm[5] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[7] |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 1.0 µL[5] |
| Column Temperature | 50°C[8] |
| Total Run Time | ~15 minutes[5] |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.5 | 60 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 10 |
| 15.0 | 10 |
2.5.2. Mass Spectrometry Conditions
The mass spectrometer is operated in positive ESI mode, monitoring the specific MRM transitions for the analyte and internal standard.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |
| Ion Spray Voltage | 5500 V[8] |
| Heater Temperature | 600°C[8] |
| Curtain Gas | 40 psi[8] |
| Collision Gas | Medium[8] |
| Scan Type | Scheduled Multiple Reaction Monitoring (MRM)[5] |
Data Presentation: Quantitative Parameters
The following table summarizes the mass transitions and expected retention times for Decanoyl-L-carnitine and its internal standard. The product ion at m/z 85 is a characteristic fragment resulting from the neutral loss of the trimethylamine (B31210) group and part of the acyl chain.[8][9]
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Dwell Time (ms) | Collision Energy (eV) |
| Decanoyl-L-carnitine | 316.2 | 85.1 | 100 | 25 |
| Decanoyl-L-carnitine-d3 (IS) | 319.2 | 85.1 | 100 | 25 |
Note: Collision energy is instrument-dependent and should be optimized. The precursor ion for Decanoyl-L-carnitine corresponds to its monoisotopic mass [M+H]+.[2]
Results and Discussion
This method provides excellent chromatographic separation and sensitivity for the quantification of Decanoyl-L-carnitine. The use of a stable isotope-labeled internal standard, Decanoyl-L-carnitine-d3, ensures high accuracy and precision by correcting for matrix effects and variations in instrument response.[3][8] A typical calibration curve should demonstrate linearity over the specified concentration range with a correlation coefficient (r²) of >0.99. The Lower Limit of Quantification (LLOQ) is expected to be sufficiently low for the analysis of endogenous levels in biological samples.[5]
Conclusion
The HPLC-MS/MS method presented here is a reliable and highly sensitive tool for the quantification of this compound in biological matrices. The protocol involves a straightforward sample preparation procedure and provides the necessary selectivity and accuracy for clinical research and diagnostic applications.
Visualizations
Experimental Workflow
Caption: HPLC-MS/MS workflow for Decanoyl-L-carnitine quantification.
Method Validation Parameters
Caption: Key parameters for HPLC-MS/MS method validation.
References
- 1. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. caymanchem.com [caymanchem.com]
- 5. sciex.com [sciex.com]
- 6. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Application of Decanoyl-L-carnitine Chloride in Seahorse XF Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-L-carnitine chloride, an ester derivative of L-carnitine, is a crucial molecule in cellular energy metabolism.[1] L-carnitine and its acyl derivatives are essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a key process for ATP production.[2][3][4][5] The Seahorse XF Analyzer provides a powerful platform to investigate mitochondrial function in real-time by measuring the oxygen consumption rate (OCR), an indicator of oxidative phosphorylation, and the extracellular acidification rate (ECAR), an indicator of glycolysis. This document provides detailed application notes and a protocol for utilizing this compound in Seahorse XF assays to probe its effects on mitochondrial respiration and fatty acid oxidation (FAO).
Decanoyl-L-carnitine serves as a substrate for mitochondrial respiration. Its utilization can be monitored to assess the function of the carnitine shuttle and the β-oxidation pathway. This can be particularly insightful in studies related to metabolic disorders, such as obesity and type 2 diabetes, where fatty acid metabolism is often dysregulated. Furthermore, understanding the impact of specific acylcarnitines like Decanoyl-L-carnitine can aid in the development of therapeutic strategies targeting mitochondrial function.
Principle of the Assay
This protocol is designed to measure the cellular response to this compound using a Seahorse XF Analyzer. By providing this compound as a substrate, we can assess its ability to fuel mitochondrial respiration. The assay involves measuring the basal oxygen consumption rate (OCR) of cells and then monitoring the change in OCR following the injection of this compound. Subsequent injections of mitochondrial inhibitors (oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A) in a Seahorse XF Cell Mito Stress Test can further dissect the impact of this compound on different aspects of mitochondrial function, such as ATP production, maximal respiration, and spare respiratory capacity.
Data Presentation
The following table summarizes the expected quantitative data from a Seahorse XF Mito Stress Test assay investigating the effect of this compound. The values presented are representative and may vary depending on the cell type, cell density, and experimental conditions.
| Parameter | Control (Vehicle) | This compound (100 µM) | Expected Outcome |
| Basal Respiration (pmol/min) | 100 ± 10 | 150 ± 15 | Increase |
| ATP Production (pmol/min) | 70 ± 8 | 105 ± 12 | Increase |
| Maximal Respiration (pmol/min) | 200 ± 20 | 280 ± 25 | Increase |
| Spare Respiratory Capacity (%) | 100 ± 15 | 130 ± 18 | Increase |
| Non-Mitochondrial Oxygen Consumption (pmol/min) | 10 ± 2 | 10 ± 2 | No significant change |
| Proton Leak (pmol/min) | 20 ± 3 | 35 ± 5 | Potential Increase |
Note: The data in this table is hypothetical and serves as an illustration of the expected results when using this compound as a substrate to fuel mitochondrial respiration. Actual results should be determined experimentally.
Experimental Protocols
Materials
-
This compound (CAS No: 369651-88-7)
-
Seahorse XF Cell Culture Microplates (24- or 96-well)
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM, supplemented with desired substrates like glucose, pyruvate, and glutamine, pH 7.4)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cells of interest (e.g., C2C12 myoblasts, HepG2 hepatocytes, or primary cells)
-
CO2 incubator (37°C, 5% CO2)
-
Non-CO2 incubator (37°C)
-
Seahorse XF Analyzer
Protocol: Seahorse XF Cell Mito Stress Test with this compound
Day 1: Cell Seeding
-
Seed the cells of interest in a Seahorse XF cell culture microplate at a predetermined optimal density.
-
Incubate the plate overnight in a CO2 incubator at 37°C.
Day 2: Seahorse XF Assay
-
Hydrate the Sensor Cartridge:
-
Place the Seahorse XF sensor cartridge upside down.
-
Add 200 µL (for 96-well) or 1 mL (for 24-well) of Seahorse XF Calibrant to each well of the utility plate.
-
Place the sensor cartridge on top of the utility plate, ensuring the sensors are submerged.
-
Incubate overnight in a non-CO2 incubator at 37°C.
-
-
Prepare Assay Medium:
-
Warm the Seahorse XF Base Medium to 37°C.
-
Supplement the medium as required for your specific cell type (e.g., with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine).
-
Adjust the pH to 7.4.
-
-
Prepare Compound Plate:
-
Prepare stock solutions of this compound and the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the prepared assay medium at 10x the final desired concentration. A concentration range of 50-200 µM for this compound can be a starting point for optimization.
-
Load the appropriate volumes of the 10x stock solutions into the injection ports of the hydrated sensor cartridge.
-
Port A: this compound (or vehicle control)
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone/Antimycin A mixture
-
-
-
Cell Plate Preparation:
-
Remove the cell culture medium from the wells of the cell plate.
-
Gently wash the cells once with 180 µL (for 96-well) of pre-warmed assay medium.
-
Add 180 µL (for 96-well) of fresh, pre-warmed assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate.
-
-
Run the Seahorse XF Assay:
-
Start the Seahorse XF Analyzer and load your assay template.
-
Calibrate the sensor cartridge.
-
After calibration, replace the utility plate with your cell plate.
-
The instrument will measure baseline OCR and ECAR, followed by the sequential injection of the compounds from the loaded ports, with measurement cycles between each injection.
-
Mandatory Visualization
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in fatty acid oxidation and the experimental workflow for the Seahorse XF assay.
Caption: Fatty Acid Oxidation Pathway in Mitochondria.
Caption: Seahorse XF Assay Workflow.
References
- 1. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levels of carnitine and acylcarnitines in reconstituted red blood cell samples washed with different concentrations of saline solutions [scielo.org.co]
- 3. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
- 4. benchchem.com [benchchem.com]
- 5. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Mitochondrial Respiration with Decanoyl-L-carnitine chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, serves as a crucial substrate for probing mitochondrial fatty acid β-oxidation (FAO). As the carnitine ester of decanoic acid, it can be directly transported into the mitochondrial matrix via the carnitine-acylcarnitine translocase (CACT), bypassing the need for activation by acyl-CoA synthetases and transport by carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane. This property makes it an invaluable tool for specifically investigating the integrity and capacity of the intramitochondrial FAO pathway and its coupling to the electron transport system (ETS). These application notes provide detailed protocols for utilizing this compound in high-resolution respirometry to assess mitochondrial function in isolated mitochondria and permeabilized cells.
Mechanism of Action
Decanoyl-L-carnitine is transported into the mitochondrial matrix where it is converted by carnitine palmitoyltransferase II (CPT2) to Decanoyl-CoA and free L-carnitine. Decanoyl-CoA then enters the β-oxidation spiral, a series of enzymatic reactions that sequentially shortens the fatty acyl chain, producing acetyl-CoA, NADH, and FADH2. Acetyl-CoA enters the tricarboxylic acid (TCA) cycle, while NADH and FADH2 donate electrons to Complex I and Complex II of the electron transport system, respectively. This electron flow drives oxidative phosphorylation (OXPHOS) and results in oxygen consumption. Studies have also indicated that decanoylcarnitine (B1670086) supplementation can stimulate the peroxisome proliferator-activated receptor (PPAR) signaling pathway, particularly PPARα, which upregulates the expression of genes involved in fatty acid metabolism, including CPT1A.[1]
Data Presentation
The following tables summarize typical quantitative data obtained from high-resolution respirometry experiments using this compound with isolated mitochondria. Values can vary depending on the tissue source, isolation quality, and experimental conditions.
Table 1: Recommended Working Concentrations for High-Resolution Respirometry
| Reagent | Stock Concentration | Final Concentration in Chamber |
| Isolated Mitochondria | 5-10 mg/mL | 0.05 - 0.1 mg/mL |
| This compound | 2 mM | 0.02 mM |
| Malate | 2 M | 2 mM |
| ADP | 0.5 M | 2.5 mM |
| Digitonin (for permeabilization) | 1 mg/mL | 1-2 µg/mL per million cells |
| Rotenone | 0.5 mM | 0.5 µM |
| Succinate | 1 M | 10 mM |
| Oligomycin | 2.5 mg/mL | 2 µg/mL |
| FCCP | 1 mM | Titrated to optimal concentration |
| Antimycin A | 2.5 mg/mL | 2.5 µM |
Table 2: Expected Respiratory Parameters in Isolated Liver Mitochondria
| Respiratory State | Substrates/Inhibitors | Typical Oxygen Consumption Rate (pmol O₂/s/mg protein) | Respiratory Control Ratio (RCR) |
| LEAK (State 2) | Decanoyl-L-carnitine + Malate | 20 - 40 | N/A |
| OXPHOS (State 3) | + ADP | 100 - 200 | 4 - 6 |
| LEAK (State 4o) | + Oligomycin | 20 - 35 | N/A |
| ETS Capacity | + FCCP | 150 - 250 | N/A |
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Rodent Liver
This protocol is adapted from standard differential centrifugation methods to yield functional mitochondria suitable for fatty acid oxidation studies.[2][3]
Materials:
-
Isolation Buffer A: 225 mM Mannitol, 75 mM Sucrose, 1 mM EGTA, pH 7.4
-
Isolation Buffer B: 225 mM Mannitol, 75 mM Sucrose, 10 mM Tris-HCl, pH 7.4
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Potter-Elvehjem homogenizer with a Teflon pestle
-
Refrigerated centrifuge
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Excise the liver quickly and place it in ice-cold Isolation Buffer A.
-
Mince the liver into small pieces and wash thoroughly with Isolation Buffer A to remove excess blood.
-
Add 1 mg/mL BSA to the Isolation Buffer A and homogenize the minced liver with 5-6 strokes of the pestle at 500 rpm.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer B.
-
Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer B (e.g., 200-500 µL).
-
Determine the protein concentration using a standard method such as the Bradford or BCA assay.
Protocol 2: High-Resolution Respirometry with Decanoyl-L-carnitine (SUIT Protocol)
This Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol is designed for a two-chamber high-resolution respirometer (e.g., Oroboros O2k) to assess fatty acid oxidation capacity.
Materials:
-
Isolated mitochondria (from Protocol 1)
-
Mitochondrial Respiration Medium (Mir05): 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA (fatty acid-free), pH 7.1.
-
Stock solutions of substrates and inhibitors (see Table 1).
Procedure:
-
Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.
-
Add 2 mL of Mir05 to each chamber and allow the signal to stabilize.
-
Add isolated mitochondria to each chamber to achieve a final concentration of 0.05-0.1 mg/mL.
-
Baseline Respiration: Record the baseline oxygen consumption.
-
LEAK Respiration (Fatty Acid Oxidation): Add Malate (2 mM final concentration) to support the TCA cycle, followed by this compound (0.02 mM final concentration). This measures the LEAK state respiration supported by fatty acid oxidation.
-
OXPHOS Capacity (Fatty Acid Oxidation): Add ADP (2.5 mM final concentration) to stimulate ATP synthesis and measure the maximal capacity of oxidative phosphorylation coupled to fatty acid oxidation.
-
Cytochrome c Test: Add Cytochrome c (10 µM final concentration) to test the integrity of the outer mitochondrial membrane. A significant increase in respiration indicates damage.
-
LEAK State after OXPHOS: Add Oligomycin (2 µg/mL final concentration), an ATP synthase inhibitor, to induce a LEAK state (State 4o).
-
ETS Capacity: Titrate FCCP (starting with 0.5 µM increments) to uncouple respiration from ATP synthesis and determine the maximum capacity of the electron transport system.
-
Complex I Inhibition: Add Rotenone (0.5 µM final concentration) to inhibit Complex I.
-
Complex II-linked Respiration: Add Succinate (10 mM final concentration) to measure the capacity of Complex II-linked respiration.
-
Complex III Inhibition: Add Antimycin A (2.5 µM final concentration) to inhibit Complex III and measure residual oxygen consumption.
Visualizations
Caption: Mitochondrial β-oxidation of Decanoyl-L-carnitine.
Caption: Experimental workflow for studying mitochondrial respiration.
Caption: Decanoyl-L-carnitine and PPARα signaling pathway.
References
In Vivo Administration of Decanoyl-L-carnitine Chloride in Animal Models: Application Notes and Protocols
Disclaimer: Scientific literature extensively covers L-carnitine and Acetyl-L-carnitine; however, there is a notable scarcity of published in vivo studies specifically investigating the administration of Decanoyl-L-carnitine chloride in animal models. The following application notes and protocols are therefore based on general knowledge of medium-chain acylcarnitines and extrapolated from studies on related carnitine compounds. These should be regarded as a foundational guide for research and not as established protocols for this compound.
Introduction
Decanoyl-L-carnitine is a medium-chain acylcarnitine, an ester derivative of L-carnitine.[1][2] L-carnitine and its acyl esters are essential for cellular energy metabolism, specifically in the transport of fatty acids into the mitochondria for β-oxidation.[3] Medium-chain acylcarnitines, including decanoylcarnitine, are intermediates in this process.[4] Altered levels of circulating medium-chain acylcarnitines have been associated with metabolic conditions such as gestational diabetes and type 2 diabetes, where they may play a role in modulating pancreatic β-cell function.[4] Research into the specific in vivo effects of administering this compound is warranted to understand its potential therapeutic or toxicological profile.
Potential Therapeutic and Research Applications
Based on the role of acylcarnitines in metabolism, in vivo administration of this compound in animal models could be relevant for studying:
-
Metabolic Disorders: Investigating its effects on glucose metabolism, insulin (B600854) secretion, and lipid profiles in models of diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).[4][5]
-
Cardiovascular Disease: Exploring its impact on cardiac function and metabolism in models of heart disease, given the known roles of other carnitine derivatives in cardiac bioenergetics.
-
Neurological Function: Assessing its potential neuroprotective or neurotoxic effects in relevant animal models, as L-carnitine and Acetyl-L-carnitine have been studied for their roles in the nervous system.[6][7]
-
Pharmacokinetics and Toxicology: Determining the absorption, distribution, metabolism, and excretion (ADME) profile, as well as the potential toxicity, of exogenously administered this compound.
Quantitative Data Summary
Due to the lack of specific studies on the administration of this compound, no quantitative data from such experiments can be provided. The tables below are templates that researchers can use to structure their data when conducting such studies.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in a Rodent Model
| Parameter | Route of Administration | Dose (mg/kg) | Value |
| Tmax (h) | Oral (gavage) | e.g., 50 | Data to be determined |
| Intravenous | e.g., 10 | Data to be determined | |
| Cmax (µg/mL) | Oral (gavage) | e.g., 50 | Data to be determined |
| Intravenous | e.g., 10 | Data to be determined | |
| AUC (µg·h/mL) | Oral (gavage) | e.g., 50 | Data to be determined |
| Intravenous | e.g., 10 | Data to be determined | |
| Half-life (t½) (h) | Oral (gavage) | e.g., 50 | Data to be determined |
| Intravenous | e.g., 10 | Data to be determined | |
| Bioavailability (%) | Oral (gavage) | e.g., 50 | Data to be determined |
Table 2: Hypothetical Toxicological Profile of this compound in a 28-Day Rodent Study
| Parameter | Control Group | Low Dose (mg/kg/day) | Mid Dose (mg/kg/day) | High Dose (mg/kg/day) |
| Body Weight Change (%) | e.g., +10% | Data to be determined | Data to be determined | Data to be determined |
| Serum ALT (U/L) | e.g., 30 | Data to be determined | Data to be determined | Data to be determined |
| Serum AST (U/L) | e.g., 50 | Data to be determined | Data to be determined | Data to be determined |
| Serum Creatinine (mg/dL) | e.g., 0.5 | Data to be determined | Data to be determined | Data to be determined |
| Histopathological Findings | No significant findings | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
The following are generalized protocols that can be adapted for the in vivo administration of this compound.
Animal Model Selection and Husbandry
-
Species: Sprague-Dawley rats or C57BL/6 mice are commonly used for metabolic and pharmacokinetic studies.
-
Health Status: Use healthy, specific-pathogen-free (SPF) animals.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.
-
Housing: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water, unless otherwise specified by the experimental design.
Preparation of Dosing Solution
-
Compound: this compound (CAS: 369651-88-7).[8]
-
Vehicle: Determine the appropriate vehicle for the desired route of administration. For oral administration, sterile water or saline is often suitable. For intravenous administration, sterile saline is typically used.
-
Preparation: Dissolve the required amount of this compound in the vehicle to achieve the target concentration. Ensure complete dissolution. The solution should be prepared fresh daily.
Pharmacokinetic Study Protocol
-
Animal Groups: Divide animals into groups for each route of administration (e.g., oral gavage and intravenous injection).
-
Dosing:
-
Oral (PO): Administer a single dose of the this compound solution via oral gavage. The volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg for rats).
-
Intravenous (IV): Administer a single bolus dose via a suitable vein (e.g., tail vein). The volume should be appropriate for the animal's weight (e.g., 1-2 mL/kg for rats).
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Blood can be collected via tail vein or saphenous vein into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate pharmacokinetic parameters (Tmax, Cmax, AUC, t½) using appropriate software.
Acute Toxicity Study Protocol (Example)
-
Animal Groups: Divide animals into a control group (vehicle only) and at least three dose groups (low, mid, high).
-
Dosing: Administer a single dose of this compound or vehicle via the intended route of administration.
-
Observation: Monitor animals for clinical signs of toxicity and mortality at regular intervals for 14 days. Record changes in body weight.
-
Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy. Collect major organs for histopathological examination.
-
Data Analysis: Determine the LD50 (if applicable) and identify any dose-related adverse effects.
Signaling Pathways
While specific signaling pathways for exogenously administered this compound are not well-defined, medium and long-chain acylcarnitines have been implicated in modulating cellular signaling, particularly in the context of metabolic stress.
One potential mechanism involves the activation of stress-activated protein kinases (SAPKs) such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), which can be triggered by cellular stressors including lipid overload.[9] Furthermore, acylcarnitines may influence pathways related to inflammation and insulin signaling.
Below are diagrams illustrating a generalized workflow for an in vivo study and a potential signaling pathway that could be investigated.
Caption: General workflow for an in vivo study of this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Assessing the In Vitro and In Vivo Performance of L-Carnitine-Loaded Nanoparticles in Combating Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated Medium-Chain Acylcarnitines Are Associated With Gestational Diabetes Mellitus and Early Progression to Type 2 Diabetes and Induce Pancreatic β-Cell Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-carnitine supplementation attenuates NAFLD progression and cardiac dysfunction in a mouse model fed with methionine and choline-deficient diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-carnitine and neuroprotection in the animal model of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of L-carnitine in a transgenic animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Decanoyl-L-carnitine Chloride as a Substrate for Carnitine Palmitoyltransferase (CPT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnitine Palmitoyltransferase (CPT) is a critical enzyme in fatty acid metabolism, facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. The CPT system comprises two distinct enzymes: CPT1, located on the outer mitochondrial membrane, and CPT2, on the inner mitochondrial membrane. CPT1 catalyzes the conversion of acyl-CoAs to acylcarnitines, the rate-limiting step in this transport process. Decanoyl-L-carnitine, a medium-chain acylcarnitine, serves as a substrate for the reverse reaction catalyzed by CPT and is a key metabolite in the assessment of CPT activity and inborn errors of metabolism. These application notes provide detailed protocols for utilizing Decanoyl-L-carnitine chloride in CPT activity assays and an overview of the relevant metabolic pathways.
Data Presentation
While specific kinetic parameters for this compound as a substrate for CPT are not extensively documented in publicly available literature, the following table summarizes the substrate specificity for the forward reaction (acyl-CoA to acylcarnitine) of CPT1 and CPT2, which indicates that medium-chain acyl-CoAs like decanoyl-CoA are indeed substrates.
| Acyl-CoA Chain Length | CPT1 Activity | CPT2 Activity | Reference |
| Short-chain (C2-C6) | Low | Very Low | [1] |
| Medium-chain (C8-C12) | Moderate | High | [1] |
| Long-chain (C14-C18) | High | High | [1] |
| Very long-chain (>C20) | Low | Very Low | [1] |
Note: The activity is generally highest with long-chain fatty acyl-CoAs for CPT1, while CPT2 shows high activity with both medium and long-chain acyl-CoAs.[1] The reverse reaction, utilizing Decanoyl-L-carnitine, is fundamental to many CPT activity assays.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for CPT Activity using DTNB
This protocol is adapted from methods designed for palmitoyl-CoA and can be applied using decanoyl-CoA and L-carnitine to generate decanoyl-L-carnitine in situ or by using this compound in the reverse reaction. The forward reaction is described here, which measures the release of Coenzyme A (CoA) by monitoring the reaction of its free thiol group with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), producing a yellow-colored product (TNB) that absorbs at 412 nm.
Materials:
-
Decanoyl-CoA
-
L-carnitine chloride
-
DTNB (Ellman's Reagent)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Mitochondrial isolate or purified CPT enzyme
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare the Reaction Mixture: In a microcuvette, prepare the following reaction mixture (final volume 1 mL):
-
Tris-HCl buffer (100 mM, pH 8.0)
-
DTNB (0.1 mM)
-
BSA (fatty acid-free, 0.2%)
-
L-carnitine chloride (e.g., 0.5 mM)
-
-
Pre-incubation: Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the Reaction: Add the mitochondrial isolate (containing CPT) or purified CPT enzyme to the cuvette.
-
Baseline Reading: Record the absorbance at 412 nm for 1-2 minutes to establish a baseline.
-
Start the Reaction: Add Decanoyl-CoA (e.g., 50 µM) to initiate the reaction.
-
Monitor Absorbance: Continuously monitor the increase in absorbance at 412 nm for 5-10 minutes. The rate of change in absorbance is proportional to the CPT activity.
-
Calculate CPT Activity: The activity can be calculated using the molar extinction coefficient of TNB, which is 13,600 M⁻¹cm⁻¹.
-
Activity (nmol/min/mg protein) = (ΔAbsorbance/min / 13.6) x (1000 / mg protein)
-
Diagrams
Caption: Workflow for the spectrophotometric CPT activity assay.
Protocol 2: Tandem Mass Spectrometry (MS/MS) Based Assay for CPT Activity
This method offers high specificity and sensitivity and is often used in clinical diagnostics. The assay measures the formation of a specific acylcarnitine product from its corresponding acyl-CoA and carnitine, using isotopically labeled internal standards for quantification.
Materials:
-
Decanoyl-CoA
-
L-carnitine chloride
-
Isotopically labeled L-carnitine (e.g., [d3]-L-carnitine) as an internal standard
-
Buffer (e.g., HEPES or Tris-HCl)
-
Cell lysates or mitochondrial preparations
-
Acetonitrile for protein precipitation
-
Tandem mass spectrometer
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the buffer, cell lysate or mitochondrial preparation, and the isotopically labeled internal standard.
-
Add L-carnitine chloride.
-
-
Initiate Reaction: Start the reaction by adding Decanoyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Terminate the reaction by adding ice-cold acetonitrile. This will precipitate the proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Sample Preparation for MS/MS: Transfer the supernatant to a new tube or a 96-well plate for analysis. The sample may require further dilution or derivatization depending on the specific MS/MS method.
-
MS/MS Analysis: Analyze the samples by tandem mass spectrometry to quantify the amount of Decanoyl-L-carnitine produced relative to the internal standard.
Caption: Workflow for the tandem mass spectrometry-based CPT activity assay.
Signaling and Metabolic Pathway
The carnitine shuttle is the primary pathway for the transport of long-chain fatty acids into the mitochondrial matrix for their subsequent degradation through β-oxidation. CPT1 is the key regulatory enzyme in this pathway and is allosterically inhibited by malonyl-CoA, an intermediate in fatty acid synthesis. This regulation prevents newly synthesized fatty acids from being immediately oxidized.
Caption: The Carnitine Shuttle pathway for fatty acid transport into mitochondria.
References
Application Notes and Protocols for Isotopic Labeling of Decanoyl-L-carnitine chloride in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By tracing the flow of isotopically labeled substrates through metabolic pathways, researchers can gain a quantitative understanding of cellular metabolism. Acylcarnitines, such as Decanoyl-L-carnitine, are crucial intermediates in the transport of fatty acids into the mitochondria for β-oxidation.[1][2] Therefore, tracing the flux of decanoyl-L-carnitine provides valuable insights into fatty acid oxidation (FAO) and overall cellular energy homeostasis. This document provides detailed application notes and protocols for the use of isotopically labeled Decanoyl-L-carnitine chloride in metabolic flux analysis.
Stable isotope-labeled compounds, such as deuterium-labeled Decanoyl-L-carnitine-d3, serve as internal standards for accurate quantification of endogenous acylcarnitines by mass spectrometry.[3][4] Furthermore, by supplying cells with isotopically labeled precursors of decanoyl-L-carnitine, such as labeled decanoic acid, the rate of its synthesis and subsequent metabolism can be determined. This approach is invaluable for studying metabolic dysregulation in various diseases, including inborn errors of metabolism, cardiovascular disease, and cancer, as well as for assessing the metabolic effects of drug candidates.[5]
Core Concepts and Applications
The primary applications for isotopic labeling of decanoyl-L-carnitine in metabolic flux analysis include:
-
Quantification of Fatty Acid Oxidation Rates: By introducing a labeled fatty acid precursor and measuring the isotopic enrichment in decanoyl-L-carnitine and downstream metabolites, the rate of β-oxidation can be accurately determined.
-
Diagnosis and Monitoring of Metabolic Disorders: Acylcarnitine profiling using isotopic dilution mass spectrometry is a cornerstone of newborn screening and the diagnosis of fatty acid oxidation disorders.[4]
-
Drug Discovery and Development: Assessing the impact of novel therapeutic agents on fatty acid metabolism and identifying potential off-target mitochondrial toxicity.
-
Understanding Cellular Bioenergetics: Investigating how different cell types or disease states alter their reliance on fatty acid metabolism for energy production.
Data Presentation: Quantitative Analysis
The following tables provide a structured overview of the key quantitative data required for metabolic flux analysis using isotopically labeled decanoyl-L-carnitine.
Table 1: Mass Spectrometry Parameters for Decanoyl-L-carnitine Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Decanoyl-L-carnitine | 316.2 | 85.1 | 25 |
| Decanoyl-L-carnitine-d3 | 319.2 | 85.1 | 25 |
Note: These values are illustrative and should be optimized for the specific mass spectrometer being used.
Table 2: Sample Isotopic Enrichment Data for Metabolic Flux Calculation
| Time Point | Total Decanoyl-L-carnitine (µM) | Labeled Decanoyl-L-carnitine (M+n) (%) |
| 0 hr | 1.2 ± 0.1 | 0 |
| 1 hr | 1.5 ± 0.2 | 15.3 ± 2.1 |
| 4 hr | 2.1 ± 0.3 | 45.8 ± 3.5 |
| 12 hr | 2.8 ± 0.2 | 78.2 ± 4.2 |
| 24 hr | 3.5 ± 0.4 | 92.1 ± 2.8 |
M+n represents the isotopically labeled form of the metabolite.
Experimental Protocols
Protocol 1: In Vitro Metabolic Labeling of Cultured Cells
This protocol describes the labeling of cellular decanoyl-L-carnitine pools using an isotopically labeled fatty acid precursor.
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes, cancer cell lines)
-
Cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
Isotopically labeled decanoic acid (e.g., [U-¹³C₁₀]-decanoic acid or [D₁₉]-decanoic acid)
-
Bovine serum albumin (BSA), fatty acid-free
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), ice-cold
-
Water, LC-MS grade
-
Internal standard solution (Decanoyl-L-carnitine-d3 chloride)
Procedure:
-
Cell Seeding: Plate cells in multi-well plates at a density that will result in 80-90% confluency at the time of harvest.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of the labeled decanoic acid conjugated to BSA.
-
Supplement the cell culture medium with the labeled decanoic acid-BSA conjugate to a final concentration typically in the range of 50-200 µM. Use dFBS to minimize interference from unlabeled fatty acids in the serum.
-
-
Metabolic Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired time course (e.g., 0, 1, 4, 12, 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol containing the internal standard (Decanoyl-L-carnitine-d3 chloride) to each well.
-
Scrape the cells in the methanol solution and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously and incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Quantification of Decanoyl-L-carnitine by LC-MS/MS
This protocol outlines the analysis of extracted metabolites using liquid chromatography-tandem mass spectrometry.
Materials:
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Prepared cell extracts
-
Calibration standards of unlabeled this compound
Procedure:
-
LC Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the reconstituted sample onto the column.
-
Apply a gradient to separate the analytes (e.g., a linear gradient from 5% to 95% B over 10 minutes).
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ESI mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the precursor-to-product ion transitions for both endogenous (unlabeled) and the internal standard (labeled) decanoyl-L-carnitine (refer to Table 1).
-
-
Data Analysis:
-
Integrate the peak areas for both the unlabeled and labeled decanoyl-L-carnitine.
-
Construct a calibration curve using the peak area ratios of the unlabeled standard to the internal standard.
-
Calculate the concentration of endogenous decanoyl-L-carnitine in the samples based on the calibration curve.
-
Determine the isotopic enrichment by calculating the ratio of the peak area of the labeled decanoyl-L-carnitine to the sum of the peak areas of the labeled and unlabeled forms.
-
Visualization of Workflows and Pathways
Experimental Workflow
References
Application Notes and Protocols for the Use of Decanoyl-L-carnitine chloride in Isolated Mitochondria Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-L-carnitine chloride, an ester derivative of L-carnitine, is a crucial molecule in cellular energy metabolism.[1][2][3][4] Its primary role is to facilitate the transport of medium-chain fatty acids, specifically decanoic acid (a ten-carbon fatty acid), across the inner mitochondrial membrane for subsequent β-oxidation and ATP production.[1][5][6][7][8] This function makes it an invaluable tool for studying mitochondrial function, fatty acid metabolism, and related metabolic disorders.[1][5][9] In isolated mitochondria, Decanoyl-L-carnitine serves as a key substrate to investigate the integrity and efficiency of the fatty acid oxidation pathway and its impact on mitochondrial respiration and membrane potential.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in studies involving isolated mitochondria.
Application Notes
This compound is primarily used in isolated mitochondria studies to:
-
Assess Mitochondrial Respiration: It serves as a substrate for Complex II of the electron transport chain (ETC) via FADH₂ produced during β-oxidation, allowing for the measurement of fatty acid-supported respiration.
-
Investigate Fatty Acid Oxidation (FAO) Disorders: By providing a specific chain-length acylcarnitine, researchers can probe for defects in the carnitine palmitoyltransferase (CPT) system and β-oxidation enzymes.
-
Study the Mitochondrial Permeability Transition Pore (mPTP): Acylcarnitines can influence the opening of the mPTP, and Decanoyl-L-carnitine can be used to investigate its role in this process, particularly in the context of calcium overload and oxidative stress.[10]
-
Evaluate Mitochondrial Membrane Potential: The oxidation of decanoic acid following its transport by Decanoyl-L-carnitine contributes to the proton gradient across the inner mitochondrial membrane, which can be measured to assess mitochondrial health.
Data Presentation: Expected Quantitative Outcomes
The following tables illustrate the expected quantitative data from experiments using this compound with isolated mitochondria.
Table 1: Effect of this compound on Mitochondrial Oxygen Consumption Rate (OCR)
| Substrate/Inhibitor | Oxygen Consumption Rate (nmol O₂/min/mg protein) | Respiratory Control Ratio (RCR) |
| Baseline (Endogenous Substrates) | e.g., 5 ± 1 | N/A |
| + Decanoyl-L-carnitine (State 2) | e.g., 15 ± 3 | N/A |
| + ADP (State 3) | e.g., 90 ± 10 | e.g., 6.0 |
| + Oligomycin (B223565) (State 4o) | e.g., 10 ± 2 | N/A |
| + FCCP (Uncoupled Respiration) | e.g., 120 ± 15 | N/A |
| + Rotenone (B1679576)/Antimycin A (Non-mitochondrial) | e.g., 2 ± 0.5 | N/A |
Table 2: Influence of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Condition | Mitochondrial Membrane Potential (Arbitrary Fluorescence Units) |
| Control (Buffer only) | e.g., 100 ± 5 |
| + Decanoyl-L-carnitine | e.g., 150 ± 10 |
| + Decanoyl-L-carnitine + ADP | e.g., 120 ± 8 |
| + Decanoyl-L-carnitine + FCCP (Depolarized) | e.g., 20 ± 3 |
Table 3: Impact of this compound on Mitochondrial Calcium Retention Capacity (CRC)
| Condition | Calcium Retention Capacity (nmol Ca²⁺/mg protein) |
| Control (Endogenous Substrates) | e.g., 50 ± 7 |
| + Decanoyl-L-carnitine | e.g., 80 ± 10 |
| + Decanoyl-L-carnitine + Cyclosporin A (mPTP inhibitor) | e.g., 150 ± 20 |
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Rodent Liver
This protocol describes the isolation of mitochondria from a rodent liver using differential centrifugation.
Materials:
-
Mitochondria Isolation Buffer (MIB): 225 mM Mannitol, 75 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Dounce homogenizer.
-
Refrigerated centrifuge.
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Perfuse the liver with ice-cold saline to remove blood.
-
Excise the liver, weigh it, and mince it in ice-cold MIB.
-
Homogenize the minced liver in MIB (10% w/v) with a loose-fitting Dounce homogenizer (5-7 strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and resuspend the mitochondrial pellet in MIB with 0.5% BSA.
-
Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of MIB and determine the protein concentration using a standard assay (e.g., Bradford or BCA).
Protocol 2: Measurement of Mitochondrial Respiration using a Clark-Type Oxygen Electrode or Seahorse XF Analyzer
This protocol outlines the measurement of oxygen consumption in isolated mitochondria.
Materials:
-
Respiration Buffer: 125 mM KCl, 10 mM MOPS, 2 mM MgCl₂, 2 mM KH₂PO₄, 1 mM EGTA, pH 7.4.
-
This compound solution (e.g., 10 mM stock).
-
Malate (B86768) solution (e.g., 1 M stock).
-
ADP solution (e.g., 100 mM stock).
-
Oligomycin solution (e.g., 1 mg/mL stock).
-
FCCP solution (e.g., 1 mM stock).
-
Rotenone and Antimycin A solutions (e.g., 1 mM stocks).
-
Clark-type oxygen electrode or Seahorse XF Analyzer.[11]
Procedure:
-
Calibrate the oxygen electrode or Seahorse XF Analyzer according to the manufacturer's instructions.
-
Add respiration buffer to the chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Add isolated mitochondria (typically 0.25-0.5 mg/mL).
-
Record the baseline oxygen consumption (State 1).
-
Add Decanoyl-L-carnitine (e.g., to a final concentration of 10-50 µM) and malate (e.g., to a final concentration of 2 mM) to initiate fatty acid oxidation (State 2 respiration).
-
Add ADP (e.g., to a final concentration of 150 µM) to stimulate ATP synthesis (State 3 respiration).
-
Add oligomycin (e.g., to a final concentration of 1 µg/mL) to inhibit ATP synthase (State 4o respiration).
-
Add a titratable amount of FCCP (e.g., in 0.5 µM steps) to uncouple the mitochondria and measure maximal respiration.
-
Finally, add rotenone (e.g., to a final concentration of 1 µM) and antimycin A (e.g., to a final concentration of 1 µM) to inhibit Complex I and III, respectively, and measure non-mitochondrial oxygen consumption.
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Rhodamine 123 to measure changes in mitochondrial membrane potential.
Materials:
-
Respiration Buffer (as in Protocol 2).
-
Rhodamine 123 solution (e.g., 1 mM stock in DMSO).
-
Isolated mitochondria.
-
Fluorometer or fluorescence plate reader.
Procedure:
-
Add respiration buffer to a cuvette or plate well.
-
Add Rhodamine 123 to a final concentration of 0.5 µM and allow the signal to stabilize.
-
Add isolated mitochondria (0.1-0.25 mg/mL). The fluorescence will quench as the dye is taken up by the energized mitochondria.
-
Add Decanoyl-L-carnitine (e.g., 20 µM) and malate (e.g., 2 mM) and observe any changes in fluorescence, indicating an increase in membrane potential.
-
Add ADP (e.g., 150 µM) to induce a transient depolarization.
-
Add FCCP (e.g., 1 µM) to completely depolarize the mitochondria and establish the baseline fluorescence.
Visualizations
The following diagrams illustrate key pathways and experimental workflows related to the use of this compound in isolated mitochondria studies.
Caption: Fatty Acid Beta-Oxidation Pathway.
Caption: Mitochondrial Respiration Assay Workflow.
Caption: Regulation of the Mitochondrial Permeability Transition Pore.
References
- 1. Buy this compound | 369651-88-7 [smolecule.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemimpex.com [chemimpex.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Roles of long chain fatty acids and carnitine in mitochondrial membrane permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Decanoyl-L-carnitine Chloride in Advancing Inborn Error of Metabolism Research
For Immediate Release
[City, State] – [Date] – Decanoyl-L-carnitine chloride, a key intermediate in fatty acid metabolism, is proving to be an invaluable tool for researchers and drug development professionals studying inborn errors of metabolism (IEMs), particularly fatty acid oxidation (FAO) disorders. Its role as a biomarker and a research reagent is helping to unravel the complex pathophysiology of these genetic conditions and paving the way for novel therapeutic strategies.
Inborn errors of metabolism are a group of genetic disorders that disrupt the body's ability to convert food into energy. FAO disorders, a subset of IEMs, specifically affect the breakdown of fatty acids, a crucial energy source for the body, especially during periods of fasting or illness. One of the most common FAO disorders is Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. In individuals with MCAD deficiency, the enzyme responsible for breaking down medium-chain fatty acids is defective. This leads to the accumulation of specific acylcarnitines, including decanoylcarnitine (B1670086) (C10), in the blood and tissues.
The accumulation of decanoyl-L-carnitine and other medium-chain acylcarnitines is a hallmark of MCAD deficiency and serves as a critical diagnostic marker. Newborn screening programs worldwide utilize tandem mass spectrometry to detect elevated levels of these acylcarnitines in dried blood spots, enabling early diagnosis and intervention.[1][2][3][4][5][6]
Beyond its diagnostic utility, this compound is a vital research tool for creating in vitro and in vivo models of FAO disorders. By exposing cultured cells or animal models to elevated levels of decanoyl-L-carnitine, scientists can mimic the metabolic state of patients with MCAD deficiency. These models are instrumental in studying the downstream cellular consequences of acylcarnitine accumulation, including mitochondrial dysfunction, oxidative stress, and apoptosis (programmed cell death).
Application Notes
1. Diagnostic Biomarker for Inborn Errors of Metabolism:
Decanoyl-L-carnitine is a key biomarker for the diagnosis of MCAD deficiency and other FAO disorders.[1][2][3][4][5][6] Its quantification in biological samples, typically through tandem mass spectrometry, provides a definitive diagnostic indicator. The table below summarizes typical decanoylcarnitine concentrations found in healthy individuals versus those with MCAD deficiency.
| Analyte | Healthy Newborns (μmol/L) | MCAD Deficiency Newborns (μmol/L) |
| Decanoylcarnitine (C10) | Below detection limit to < 0.3 | Significantly elevated, often in conjunction with C8 |
Table 1: Representative Decanoylcarnitine (C10) Concentrations in Newborn Blood Spots. Data compiled from multiple sources.[3][7]
2. In Vitro Disease Modeling:
This compound can be used to create cell-based models of MCAD deficiency. By treating cell lines (e.g., hepatocytes, fibroblasts, or cardiomyocytes) with decanoyl-L-carnitine, researchers can simulate the toxic environment within the cells of affected individuals. These models are crucial for:
-
Investigating the mechanisms of cellular toxicity induced by acylcarnitine accumulation.
-
Screening for potential therapeutic compounds that can mitigate the harmful effects of decanoyl-L-carnitine.
-
Studying the impact of decanoyl-L-carnitine on mitochondrial function, cellular signaling pathways, and gene expression.
3. Investigating Pathophysiological Mechanisms:
The accumulation of decanoylcarnitine is believed to contribute to the clinical manifestations of MCAD deficiency, such as hypoketotic hypoglycemia, lethargy, and in severe cases, coma and death. Research using this compound helps to elucidate the underlying mechanisms, including:
-
Mitochondrial Dysfunction: Decanoylcarnitine can impair mitochondrial respiration and ATP production.
-
Oxidative Stress: The buildup of acylcarnitines can lead to an increase in reactive oxygen species (ROS), causing cellular damage.
-
Apoptosis: Elevated levels of decanoylcarnitine can trigger programmed cell death.
Experimental Protocols
Protocol 1: Acylcarnitine Profiling in Dried Blood Spots by Tandem Mass Spectrometry
This protocol outlines the general steps for the quantitative analysis of decanoyl-L-carnitine and other acylcarnitines from dried blood spots (DBS).
Materials:
-
Dried blood spot punches (3 mm)
-
Methanol (B129727) containing isotopically labeled internal standards (e.g., [D3]-decanoyl-L-carnitine)
-
96-well microtiter plates
-
Plate shaker
-
Nitrogen evaporator
-
Butanolic-HCl
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Punch a 3 mm disc from the DBS into a well of a 96-well plate.
-
Add 100 μL of methanol containing the internal standards to each well.
-
Agitate the plate on a shaker for 30 minutes to extract the acylcarnitines.
-
Transfer the supernatant to a new plate and dry under a stream of nitrogen.
-
-
Derivatization:
-
Add 50 μL of 3N butanolic-HCl to each well.
-
Seal the plate and incubate at 65°C for 15 minutes to form butyl esters.
-
Dry the samples again under nitrogen.
-
-
Analysis:
-
Reconstitute the dried residue in a suitable solvent for injection.
-
Analyze the samples by flow injection analysis-tandem mass spectrometry (FIA-MS/MS).
-
Monitor for the specific precursor-to-product ion transitions for decanoylcarnitine and other acylcarnitines.
-
Protocol 2: In Vitro Cell Viability Assay to Assess this compound Toxicity
This protocol describes a method to evaluate the cytotoxic effects of this compound on a relevant cell line.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without decanoyl-L-carnitine).
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Viability Assessment:
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 3: Mitochondrial Respiration Assay (Mitochondrial Stress Test)
This protocol measures the effect of decanoyl-L-carnitine on mitochondrial function using an extracellular flux analyzer.
Materials:
-
Adherent cells (e.g., C2C12 myoblasts)
-
Seahorse XF Cell Culture Microplate
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Mitochondrial stress test kit reagents (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Extracellular flux analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF plate and allow them to reach the desired confluency.
-
Treatment: One hour before the assay, replace the culture medium with assay medium containing the desired concentration of this compound or vehicle control.
-
Assay Execution:
-
Place the cell plate into the extracellular flux analyzer.
-
Measure the basal oxygen consumption rate (OCR).
-
Sequentially inject Oligomycin, FCCP, and Rotenone/Antimycin A to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.
-
-
Data Analysis: Analyze the OCR data to determine the impact of decanoyl-L-carnitine on various parameters of mitochondrial respiration.
Visualizations
Caption: Carnitine shuttle and fatty acid beta-oxidation pathway.
Caption: Pathophysiological cascade in MCAD deficiency.
Caption: Experimental workflow for studying decanoylcarnitine toxicity.
References
- 1. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [PDF] Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. MCAD [gmdi.org]
- 7. scispace.com [scispace.com]
Measuring Decanoyl-L-carnitine Chloride in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-L-carnitine chloride, a member of the acylcarnitine family, is a critical intermediate in cellular energy metabolism. It is formed during the transport of decanoic acid, a medium-chain fatty acid, into the mitochondrial matrix for subsequent β-oxidation. The accurate measurement of this compound in biological samples such as plasma, serum, and dried blood spots is essential for the diagnosis and monitoring of inherited metabolic disorders, particularly fatty acid oxidation defects. Furthermore, in the realm of drug development, profiling acylcarnitines can provide valuable insights into the metabolic effects and potential mitochondrial toxicity of new chemical entities.
This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples, primarily focusing on the widely adopted and highly sensitive technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway: The Carnitine Shuttle and Fatty Acid β-Oxidation
The transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, where β-oxidation occurs, is facilitated by the carnitine shuttle. This process is crucial for cellular energy production from fatty acids.
Experimental Workflow for Acylcarnitine Analysis
The quantitative analysis of this compound and other acylcarnitines from biological samples by LC-MS/MS follows a standardized workflow, from sample collection to data analysis.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of LC-MS/MS methods for the quantification of Decanoyl-L-carnitine. It is important to note that specific performance may vary between laboratories and instrumentation.
Table 1: Method Validation Parameters for Decanoyl-L-carnitine in Urine [1]
| Parameter | Value |
| Linearity Range | 2 - 20 ng/mL (10 - 100 ng/mL in urine) |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Correlation Coefficient (r²) | >0.99 |
| Mean Bias | -1.7% |
Table 2: Typical Performance of Acylcarnitine Assays in Plasma/Serum (Data for other acylcarnitines, representative of the methodology)[2][3][4][5]
| Parameter | Typical Value Range |
| Linearity Range | 5 - 200 ng/mL |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 - 5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Protocols
Protocol 1: Quantification of Decanoyl-L-carnitine in Dried Blood Spots (DBS) by LC-MS/MS
This protocol is adapted for the analysis of acylcarnitines from dried blood spots.[6][7][8][9][10]
Materials:
-
Dried blood spot collection cards
-
Manual or automated DBS puncher (3 mm)
-
96-well microtiter plates
-
Plate shaker
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid
-
This compound standard
-
Decanoyl-L-carnitine-d3 (or other suitable deuterated internal standard)[11]
-
3 M HCl in n-butanol (for derivatization, optional but common)
Procedure:
-
Sample Punching: Punch a 3 mm disk from the dried blood spot into a well of a 96-well microtiter plate.
-
Extraction: Add 100-200 µL of extraction solution (typically methanol or 85:15 acetonitrile:water) containing the deuterated internal standard to each well.
-
Elution: Seal the plate and shake for 20-30 minutes at room temperature to elute the acylcarnitines.
-
Drying: Transfer the supernatant to a new 96-well plate and evaporate to dryness under a stream of nitrogen.
-
Derivatization (Butylation):
-
Add 50-100 µL of 3 M HCl in n-butanol to each well.
-
Seal the plate and incubate at 60-65°C for 15-30 minutes.
-
Evaporate the derivatization reagent to dryness under a stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried residue in 100 µL of a suitable mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Parameters (Typical):
-
LC Column: C18 or HILIC column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol
-
Gradient: A suitable gradient to separate Decanoyl-L-carnitine from other acylcarnitines.
-
Ionization: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Decanoyl-L-carnitine: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z). A common product ion for all acylcarnitines is m/z 85.
-
Decanoyl-L-carnitine-d3: Monitor the corresponding transition for the internal standard.
-
Protocol 2: Quantification of Decanoyl-L-carnitine in Plasma/Serum by LC-MS/MS
This protocol is for the analysis of acylcarnitines from plasma or serum samples.[2][4][12]
Materials:
-
Plasma or serum samples
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid
-
This compound standard
-
Decanoyl-L-carnitine-d3 (or other suitable deuterated internal standard)
Procedure:
-
Sample Thawing: Thaw plasma or serum samples on ice.
-
Protein Precipitation and Extraction:
-
To 50 µL of plasma/serum in a microcentrifuge tube, add 150-200 µL of cold methanol containing the deuterated internal standard.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Drying (Optional): The supernatant can be directly injected or evaporated to dryness and reconstituted in the mobile phase for concentration.
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system using similar parameters as described in Protocol 1.
Data Analysis and Quantification
Quantification of Decanoyl-L-carnitine is achieved by creating a calibration curve using known concentrations of the standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of Decanoyl-L-carnitine in the unknown samples is then determined from this calibration curve.
Conclusion
The LC-MS/MS-based methods described provide a robust and sensitive approach for the quantification of this compound in various biological samples. Adherence to detailed and validated protocols is crucial for obtaining accurate and reproducible results, which are vital for both clinical diagnostics and drug development research. The provided application notes and protocols serve as a comprehensive guide for researchers and scientists in this field.
References
- 1. lcms.cz [lcms.cz]
- 2. research.unipd.it [research.unipd.it]
- 3. cris.vtt.fi [cris.vtt.fi]
- 4. bevital.no [bevital.no]
- 5. Determination of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine in human plasma by high-performance liquid chromatography after pre-column derivatization with 1-aminoanthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. it.restek.com [it.restek.com]
- 7. Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS [sigmaaldrich.com]
- 8. chromsystems.com [chromsystems.com]
- 9. zivak.com [zivak.com]
- 10. agilent.com [agilent.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. files.core.ac.uk [files.core.ac.uk]
Troubleshooting & Optimization
Improving solubility of Decanoyl-L-carnitine chloride in aqueous buffers.
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for improving the solubility of Decanoyl-L-carnitine chloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in water and common organic solvents?
A1: this compound, an amphiphilic molecule, shows varied solubility depending on the solvent system. While it is soluble in water, its solubility is significantly higher in polar organic solvents.[1] Quantitative solubility data is summarized below.
| Solvent | Reported Solubility | Citations |
| Water | Soluble to 100 mM | |
| Dimethylformamide (DMF) | ~20 mg/mL | [1][2] |
| Ethanol (B145695) | ~20 mg/mL | [1][2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 14-100 mg/mL (may require sonication) | [2][3] |
Q2: Why am I having difficulty dissolving this compound directly into my aqueous buffer?
A2: The difficulty arises from the molecule's amphiphilic nature, possessing both a hydrophilic L-carnitine headgroup and a hydrophobic 10-carbon decanoyl tail.[1] In aqueous solutions, these molecules can self-assemble into micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).[4] This aggregation behavior can limit the concentration of freely dissolved molecules and may lead to cloudiness or precipitation.
Q3: What is the Critical Micelle Concentration (CMC) and why is it important for my experiments?
A3: The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant above which micelles spontaneously form.[5] Below the CMC, this compound exists primarily as individual molecules (monomers). Above the CMC, any additional molecules added to the solution will preferentially form spherical aggregates or other phases rather than increasing the monomer concentration.[5] Understanding the CMC is crucial because the formation of micelles can affect the compound's bioavailability, its interaction with biological membranes, and the interpretation of experimental results.
Q4: How does the pH of the aqueous buffer affect the solubility of this compound?
A4: The pH of the buffer plays a critical role by altering the charge of the L-carnitine headgroup. The carboxyl group of the carnitine moiety is ionizable.[4]
-
At acidic pH: The carboxyl group becomes protonated, resulting in a net positive charge on the molecule. This increases electrostatic repulsion between the headgroups, which can disrupt micelle formation and potentially alter solubility.[4][6]
-
At neutral to alkaline pH: The carboxyl group is deprotonated (negatively charged), making the headgroup zwitterionic. This can favor aggregation. Studies on similar long-chain acylcarnitines show that the CMC can vary significantly with pH.[6]
Q5: Is it advisable to heat or sonicate the solution to aid dissolution?
A5: Yes, gentle heating and/or sonication can be effective methods to aid the dissolution of this compound, especially when preparing concentrated stock solutions.[3] However, prolonged exposure to high temperatures should be avoided to prevent potential hydrolysis of the ester bond, which would break the molecule down into L-carnitine and decanoic acid.[1]
Q6: What are the recommended storage conditions for this compound solutions?
A6: For optimal stability, it is recommended to prepare aqueous working solutions fresh on the day of use.[3] If a concentrated stock solution is prepared in an organic solvent like DMSO, it can be stored at -20°C for up to one month or at -80°C for up to six months.[3] Always refer to the manufacturer's specific recommendations.
Troubleshooting Guide
This section addresses common problems encountered when preparing solutions of this compound.
Problem: The compound fails to dissolve or forms a cloudy suspension in my aqueous buffer (e.g., PBS).
-
Primary Cause: The desired concentration exceeds the practical aqueous solubility limit of the compound under your specific buffer conditions (pH, ionic strength).
-
Solution Workflow: Follow a systematic approach to identify the best method for your application. The workflow below outlines the recommended steps.
Caption: Troubleshooting workflow for solubility issues.
Problem: My solution becomes cloudy or precipitates after diluting a concentrated organic stock into the aqueous buffer.
-
Cause 1: "Crashing out." The final concentration of the organic solvent in the aqueous buffer is too low to maintain the solubility of the compound.
-
Cause 2: Incompatible buffer. The pH or ionic strength of the final buffer solution is unfavorable for solubility.
-
Solutions:
-
Increase Co-solvent Percentage: For in vitro assays, ensure the final DMSO or ethanol concentration is sufficient, but be mindful of solvent toxicity to cells (typically <0.5% DMSO).
-
Use a Carrier System: For animal studies or sensitive cell lines, use a formulation with solubility-enhancing excipients like PEG300 and Tween-80 (see Protocol 2).[3][7]
-
Check Final pH: Verify that the pH of the final working solution after adding the stock is in a suitable range.
-
Prepare Fresh: Due to potential instability, always prepare the final aqueous dilution immediately before use.[8]
-
Key Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol is suitable for preparing a high-concentration stock for subsequent dilution.
-
Weigh the desired amount of this compound powder in a sterile, appropriate-sized vial.
-
Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).[3]
-
Vortex the solution vigorously.
-
If dissolution is not complete, place the vial in an ultrasonic water bath and sonicate for 5-10 minutes, or until the solution is clear.[3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.[3]
Protocol 2: Preparation of a Working Solution for In Vivo Studies
This protocol, adapted from common formulation methods for similar compounds, uses a co-solvent system to maintain solubility in an aqueous vehicle suitable for administration.[3][7]
Caption: Workflow for preparing an aqueous working solution.
Detailed Steps (Example for a 1 mL, 2.5 mg/mL final solution):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.[3]
-
Add 50 µL of Tween-80 and mix again until uniform.[3]
-
Add 450 µL of sterile saline or PBS to bring the total volume to 1 mL.[3] Mix gently but thoroughly.
-
The final solution contains: 2.5 mg/mL this compound in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Use this solution on the same day it is prepared.[3]
Protocol 3: General Method for Solubility Enhancement using β-Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic tail of amphiphilic molecules, forming an inclusion complex with improved water solubility.[9] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common choice.
-
Prepare a solution of SBE-β-CD in your desired aqueous buffer (e.g., a 20% w/v solution).
-
Prepare a concentrated stock of this compound in an organic solvent like DMSO (e.g., 12.5 mg/mL).
-
Slowly add the DMSO stock solution to the SBE-β-CD solution while vortexing (e.g., add 100 µL of DMSO stock to 900 µL of the 20% SBE-β-CD solution).[10]
-
Allow the mixture to equilibrate, continuing to mix for 30-60 minutes at room temperature to facilitate the formation of the inclusion complex.
-
The resulting clear solution can then be used in experiments. The final concentration of the organic solvent should be kept to a minimum.
Caption: Factors influencing Decanoyl-L-carnitine solubility.
References
- 1. Buy this compound | 369651-88-7 [smolecule.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. Studies on the critical micellar concentration and phase transitions of stearoylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lauroyl-L-carnitine (chloride) | TargetMol [targetmol.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. agnopharma.com [agnopharma.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Decanoyl-L-carnitine Chloride Concentration for Cell Treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Decanoyl-L-carnitine chloride for treating cells in vitro. The following information is intended for research use only.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture experiments?
A1: There is no universally established optimal concentration of this compound for all cell types. Based on studies with the related compound L-carnitine, a broad starting range of 1 µM to 10 mM can be considered. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q2: How do I prepare a stock solution of this compound?
A2: this compound has good solubility in aqueous solutions. For a 100 mM stock solution, dissolve 35.19 mg of this compound (Molecular Weight: 351.9 g/mol ) in 1 mL of sterile distilled water or phosphate-buffered saline (PBS). Filter-sterilize the stock solution using a 0.22 µm syringe filter and store at -20°C in aliquots to avoid repeated freeze-thaw cycles.
Q3: What are the potential mechanisms of action of this compound in cells?
A3: this compound, as a long-chain acylcarnitine, is primarily involved in fatty acid metabolism by facilitating the transport of fatty acids into the mitochondria for β-oxidation.[1] Emerging evidence on related acylcarnitines suggests it may also be involved in modulating cellular signaling pathways, including those related to inflammation and apoptosis.
Q4: How can I assess the effect of this compound on cell viability?
A4: A common and reliable method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[2] The detailed protocol for an MTT assay is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in MTT assay results. | - Uneven cell seeding.- Pipetting errors.- Contamination. | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Maintain sterile technique throughout the experiment. |
| No observable effect of this compound on cells. | - Concentration is too low.- Incubation time is too short.- Cell line is not responsive. | - Test a wider and higher range of concentrations.- Increase the incubation time (e.g., 48 or 72 hours).- Consider using a different cell line or a positive control to ensure assay validity. |
| Sudden and complete cell death at all tested concentrations. | - Concentration is too high.- Contamination of the compound or media. | - Perform a serial dilution to test much lower concentrations.- Prepare fresh stock solutions and media.- Test the vehicle control (e.g., water or PBS) alone. |
| Precipitation of the compound in the culture medium. | - Exceeding the solubility limit.- Interaction with media components. | - Prepare a fresh stock solution and ensure it is fully dissolved before adding to the media.- Test the solubility in your specific culture medium beforehand. |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using MTT Assay
This protocol outlines the steps to determine the cytotoxic or optimal concentration of this compound for a given cell line.
Materials:
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A common starting range is a 2-fold serial dilution from 10 mM down to 1 µM. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, e.g., water or PBS) and a no-cell control (medium only).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[3]
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Data Presentation: Example Dose-Response Data
| Concentration (µM) | Average Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle) | 1.25 | 100% |
| 1 | 1.22 | 97.6% |
| 10 | 1.15 | 92.0% |
| 50 | 0.98 | 78.4% |
| 100 | 0.65 | 52.0% |
| 250 | 0.30 | 24.0% |
| 500 | 0.10 | 8.0% |
| 1000 | 0.05 | 4.0% |
Visualizations
Experimental Workflow for Optimizing Concentration
Caption: Workflow for determining the optimal concentration of this compound.
Potential Signaling Pathway: NF-κB Activation
Caption: Potential activation of the NF-κB signaling pathway by this compound.
Potential Signaling Pathway: Intrinsic Apoptosis
Caption: Potential induction of intrinsic apoptosis by this compound.
References
Avoiding common artifacts in mass spectrometry of Decanoyl-L-carnitine chloride.
Welcome to the technical support center for the mass spectrometry analysis of Decanoyl-L-carnitine chloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts and ensure high-quality data.
Troubleshooting Guides
This section addresses specific issues that may arise during the mass spectrometric analysis of this compound.
Question 1: Why am I observing unexpected peaks in my mass spectrum for this compound?
Unexpected peaks in the mass spectrum can arise from several sources, including in-source fragmentation, adduct formation, and the presence of isomers.
-
In-Source Fragmentation: Decanoyl-L-carnitine can fragment within the ion source of the mass spectrometer, leading to the appearance of characteristic fragment ions even in a full scan MS1 spectrum. The most common in-source fragments are related to the loss of trimethylamine (B31210) (TMA).
-
Adduct Formation: In electrospray ionization (ESI), Decanoyl-L-carnitine can form adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or formate (B1220265) ([M+HCOO]⁻). Given that the compound is a chloride salt, chloride adducts ([M+Cl]⁻) may also be observed in negative ion mode.[1][2] The presence of these adducts can complicate the interpretation of the mass spectrum.
-
Isomeric Interference: Biological and synthetic samples may contain isomers of Decanoyl-L-carnitine which have the same mass-to-charge ratio but different structures.[3] Without adequate chromatographic separation, these isomers will be indistinguishable by mass spectrometry alone, leading to potential misidentification and inaccurate quantification.[4]
Solution:
-
Optimize Source Conditions: To minimize in-source fragmentation, reduce the source voltage and temperature. A gentler ionization process can help preserve the intact molecular ion.
-
Mobile Phase Purity: Use high-purity solvents and additives to minimize the formation of unwanted adducts. If adducts are still observed, their presence can sometimes be used for confirmation of the molecular weight. The use of additives like formic acid or ammonium (B1175870) formate is generally preferred over strong ion-pairing agents like TFA, which can suppress the signal of quaternary ammonium compounds.
-
Chromatographic Separation: Implement a robust liquid chromatography (LC) method to separate Decanoyl-L-carnitine from isomers and other interfering compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is often effective for retaining and separating polar compounds like acylcarnitines.[5]
Question 2: My signal intensity for this compound is low and inconsistent. What are the possible causes and solutions?
Low and variable signal intensity can be attributed to ion suppression, suboptimal chromatographic conditions, or the inherent properties of the analyte.
-
Ion Suppression: The presence of co-eluting compounds from the sample matrix or certain mobile phase additives can interfere with the ionization of Decanoyl-L-carnitine, leading to a suppressed signal.[6] Strong ion-pairing agents like trifluoroacetic acid (TFA) are known to cause significant ion suppression for quaternary ammonium compounds.
-
Poor Chromatography: Inadequate retention or poor peak shape on the LC column can result in a diluted sample entering the mass spectrometer, leading to a lower signal-to-noise ratio.
-
Counter-ion Effects: The chloride counter-ion can influence the ionization efficiency. In solution, ion-pairing between the positively charged carnitine moiety and the chloride anion can occur, which may affect the efficiency of forming the desired gas-phase ion.[7]
Solution:
-
Sample Preparation: Utilize a thorough sample preparation method, such as solid-phase extraction (SPE), to remove matrix components that can cause ion suppression.
-
Chromatography Optimization: Develop an LC method that provides good retention and sharp peaks for Decanoyl-L-carnitine. HILIC or mixed-mode chromatography can be effective.[8]
-
MS-Friendly Mobile Phases: Use mobile phases containing volatile additives like formic acid or ammonium acetate. Avoid strong ion-pairing reagents whenever possible. If they are necessary for chromatography, use the lowest effective concentration.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic fragment ions of Decanoyl-L-carnitine in positive ion ESI-MS/MS?
In positive ion mode, Decanoyl-L-carnitine typically undergoes collision-induced dissociation (CID) to produce several characteristic fragment ions. The most prominent fragmentation involves the neutral loss of trimethylamine (TMA), which has a mass of 59.07 Da. Another key fragment corresponds to the carnitine moiety, often observed at m/z 85.0284.
Q2: How can I confirm the identity of Decanoyl-L-carnitine in my sample?
Confirmation of Decanoyl-L-carnitine should be based on multiple points of evidence:
-
Accurate Mass: The measured mass of the precursor ion should be within a narrow tolerance (typically < 5 ppm) of the theoretical exact mass.
-
Retention Time: The retention time of the analyte should match that of a certified reference standard analyzed under the same chromatographic conditions.
-
MS/MS Fragmentation Pattern: The fragmentation pattern of the analyte should match that of a certified reference standard. The presence of characteristic fragments, such as the neutral loss of TMA and the m/z 85 fragment, provides strong evidence for its identity.
Q3: Is it necessary to derivatize Decanoyl-L-carnitine for LC-MS/MS analysis?
Derivatization is generally not necessary for the analysis of Decanoyl-L-carnitine by LC-MS/MS.[5] The quaternary ammonium group provides a permanent positive charge, which allows for good ionization efficiency in positive ESI mode. However, in some older methods, derivatization to butyl esters was performed, though this can lead to partial hydrolysis of the acylcarnitines.[4]
Quantitative Data Summary
The following table summarizes the expected m/z values for Decanoyl-L-carnitine and its common adducts and fragments. This information is crucial for setting up data acquisition methods and for data interpretation.
| Species | Formula | Ion Type | Theoretical m/z |
| Decanoyl-L-carnitine | C₁₇H₃₄NO₄⁺ | [M]⁺ | 316.2482 |
| Sodium Adduct | C₁₇H₃₃NO₄Na⁺ | [M+Na]⁺ | 338.2302 |
| Potassium Adduct | C₁₇H₃₃NO₄K⁺ | [M+K]⁺ | 354.1941 |
| Fragment (Loss of TMA) | C₁₄H₂₅O₄⁺ | [M-C₃H₉N]⁺ | 257.1747 |
| Fragment (Carnitine Moiety) | C₄H₅O₂⁺ | 85.0284 | |
| Fragment (TMA) | C₃H₁₀N⁺ | 60.0808 |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
This protocol describes a general procedure for the extraction of Decanoyl-L-carnitine from plasma samples.
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of cold methanol (B129727) containing an appropriate internal standard (e.g., deuterated Decanoyl-L-carnitine).
-
Vortex: Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Incubation: Incubate the samples at 4°C for 10 minutes.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dilution: Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Vortex and Inject: Vortex the diluted sample and inject it into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for the LC-MS/MS analysis of Decanoyl-L-carnitine. Optimization may be required based on the specific instrument and application.
-
Liquid Chromatography:
-
Column: A HILIC column (e.g., Ascentis® Express OH5, 100 x 2.1 mm, 2.7 µm) is recommended for good retention of polar acylcarnitines.[5]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: Linear gradient to 50% B
-
5-6 min: Hold at 50% B
-
6-6.1 min: Linear gradient to 95% B
-
6.1-9 min: Hold at 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Primary: 316.2 -> 85.0 (quantifier)
-
Secondary: 316.2 -> 257.2 (qualifier, for confirmation)
-
-
Source Parameters (instrument-dependent, starting points):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Collision Energy: Optimize for the specific instrument, typically in the range of 15-30 eV.
-
Visualizations
References
- 1. Quantitative plasma acylcarnitine analysis using electrospray tandem mass spectrometry for the diagnosis of organic acidaemias and fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. massspec.unm.edu [massspec.unm.edu]
- 3. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Effects of solvent and counterion on ion pairing and observed charge states of diquaternary ammonium salts in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Fatty Acid Oxidation Assays with Decanoyl-L-carnitine chloride
Welcome to the technical support center for fatty acid oxidation (FAO) assays. This resource is designed for researchers, scientists, and drug development professionals using Decanoyl-L-carnitine chloride as a substrate. Find answers to common issues encountered during your experiments in the troubleshooting guides and frequently asked questions below.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your FAO assays. Each issue is presented in a question-and-answer format with detailed solutions.
Issue 1: Low or No Oxygen Consumption Rate (OCR) Signal
Question: I am not observing a significant increase in the oxygen consumption rate (OCR) after the addition of Decanoyl-L-carnitine. What could be the problem?
Answer: This is a common issue that can stem from several factors, ranging from cell health to reagent concentrations. Here’s a systematic approach to troubleshoot this problem:
-
Cell Viability and Density: Ensure your cells are healthy and seeded at the optimal density. Over-confluent or unhealthy cells will have compromised metabolic activity. It's crucial to perform a cell viability check before starting the assay.
-
L-carnitine Supplementation: While Decanoyl-L-carnitine provides the fatty acid already conjugated to carnitine, the intracellular pool of free L-carnitine is essential for the transport of other endogenous fatty acids and overall mitochondrial function.[1] Many protocols recommend supplementing the assay medium with L-carnitine, typically at a concentration of 0.5 mM.[2][3][4]
-
Substrate Concentration: The optimal concentration of Decanoyl-L-carnitine can be cell-type dependent. If the concentration is too low, the signal may be undetectable. Conversely, excessively high concentrations of some fatty acids can be toxic or damage mitochondrial membranes.[5] A titration experiment is recommended to determine the optimal concentration for your specific cell line.
-
Mitochondrial Capacity: The cells may have a low intrinsic capacity for fatty acid oxidation. To address this, you can prime the cells by culturing them in a low-glucose, low-serum medium overnight.[2] This "starvation" period can upregulate the machinery for FAO.[2]
-
Presence of Competing Substrates: The presence of high levels of other energy substrates like glucose or glutamine in your assay medium can suppress fatty acid oxidation. It is advisable to use a base medium with low concentrations of these competing substrates.[2]
Issue 2: High Basal OCR Before Substrate Addition
Question: My cells show a very high basal oxygen consumption rate even before I add Decanoyl-L-carnitine. Why is this happening?
Answer: A high basal OCR suggests that the cells are oxidizing other endogenous or exogenous substrates. Here's how to address this:
-
Substrate Depletion: As mentioned previously, it is critical to deplete endogenous energy stores. An overnight pre-incubation in a substrate-limited medium (e.g., DMEM with 0.5 mM glucose, 1 mM glutamine, and 0.5 mM L-carnitine) is a common practice to increase cellular reliance on FAO.[2]
-
Wash Steps: Ensure that you perform adequate wash steps with the FAO assay medium before starting the measurement to remove any residual growth medium, which is rich in substrates like glucose, glutamine, and pyruvate.[2]
-
Serum Starvation: If your protocol includes a serum starvation step, ensure it is of sufficient duration to deplete the fatty acids and other energy sources present in the serum.
Issue 3: Inconsistent or Variable Results
Question: I am getting highly variable results between wells and between experiments. What are the potential sources of this variability?
Answer: Variability can be frustrating, but it can often be minimized by paying close attention to several aspects of your experimental setup:
-
Cell Seeding: Inconsistent cell numbers across wells is a major source of variability. Ensure you have a homogenous cell suspension and use precise pipetting techniques.
-
Reagent Preparation: Prepare fresh reagents and ensure they are thoroughly mixed before use. Repeated freeze-thaw cycles of stock solutions should be avoided.[3]
-
Assay Timing: Be consistent with incubation times for substrate depletion and drug treatments.
-
Plate Layout: Be mindful of potential edge effects in microplates. It is good practice to avoid using the outermost wells or to fill them with a buffer to maintain a humid environment.
-
Instrument Calibration: Ensure your instrument, such as a Seahorse XF Analyzer, is properly calibrated before each run.[6]
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound in my FAO assay?
A1: Decanoyl-L-carnitine is a medium-chain fatty acid that is already conjugated to carnitine. This is advantageous because its transport into the mitochondria for β-oxidation bypasses the need for the carnitine palmitoyltransferase 1 (CPT1) enzyme, which is the rate-limiting step for long-chain fatty acid transport.[7] This can be useful for studying FAO independently of CPT1 regulation or in systems where CPT1 activity may be a variable.
Q2: What is the purpose of the different media used in a typical Seahorse FAO assay?
A2: A Seahorse FAO assay often involves a sequence of media changes to manipulate substrate availability and prime the cells for the assay:
-
Growth Medium: Standard culture medium for cell growth and seeding.[2]
-
Substrate-Limited Medium: A medium low in glucose and serum, used for overnight incubation to encourage the cells to switch to fatty acid metabolism.[2]
-
FAO Assay Medium: A serum-free medium, such as Krebs-Henseleit Buffer (KHB) or a modified DMEM, containing a low concentration of glucose and supplemented with L-carnitine, which is used during the actual assay.[2]
Q3: How do I interpret my FAO assay results?
A3: The interpretation of your results will depend on the specific assay you are running.
-
Oxygen Consumption Rate (OCR): An increase in OCR after the addition of Decanoyl-L-carnitine indicates that the cells are oxidizing the fatty acid. The magnitude of this increase reflects the rate of FAO.
-
Inhibitors: The use of inhibitors can provide more specific information. For instance, etomoxir, an inhibitor of CPT1, should not significantly affect the oxidation of Decanoyl-L-carnitine since its transport is CPT1-independent. However, inhibitors of the electron transport chain, such as rotenone (B1679576) and antimycin A, should block the OCR increase induced by Decanoyl-L-carnitine.
Q4: Do I need to add L-carnitine to my assay medium when using Decanoyl-L-carnitine?
A4: While not strictly necessary for the transport of the exogenously added Decanoyl-L-carnitine, supplementing the medium with L-carnitine is highly recommended.[8] Cellular processes still rely on a sufficient pool of free L-carnitine for the transport of other acyl groups and to maintain mitochondrial homeostasis.[8] A common concentration for L-carnitine supplementation is 0.5 mM.[2][3][4]
Data Presentation
Table 1: Recommended Reagent Concentrations for FAO Assays
| Reagent | Typical Starting Concentration | Purpose | Reference |
| Decanoyl-L-carnitine | 50-200 µM (cell-type dependent) | Medium-chain fatty acid substrate | [5] |
| L-carnitine | 0.5 mM | Facilitates fatty acid transport | [2][3][4] |
| Glucose (in assay medium) | 0.5-2.5 mM | Minimal energy source | [2][4] |
| Etomoxir | 40 µM | CPT1 inhibitor (control) | [9] |
| FCCP | Titrate for optimal concentration | Uncoupler to measure maximal respiration | [2] |
Experimental Protocols
Protocol: Seahorse XF Fatty Acid Oxidation Assay
This protocol is adapted from standard Seahorse XF protocols and is intended as a general guideline.[2]
1. Cell Priming (Day before assay):
-
Replace the standard growth medium with a substrate-limited medium (e.g., DMEM with 0.5 mM glucose, 1 mM glutamine, 0.5 mM L-carnitine, and 1% FBS).[2]
-
Incubate the cells overnight. This step helps to upregulate the cellular machinery for fatty acid oxidation.[2]
2. Assay Day:
-
Wash the cells once or twice with pre-warmed FAO Assay Medium (e.g., KHB supplemented with 2.5 mM glucose, 0.5 mM carnitine, and 5 mM HEPES, pH 7.4).[2][4]
-
Add the final volume of FAO Assay Medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 30-60 minutes.[2]
3. Instrument Setup and Assay Execution:
-
Prepare your compound plate with Decanoyl-L-carnitine and any inhibitors or modulators you plan to use.
-
Calibrate the Seahorse XF sensor cartridge and run the assay according to the manufacturer's instructions.
-
A typical injection strategy might involve measuring the basal OCR, then injecting Decanoyl-L-carnitine, followed by injections of other compounds like an uncoupler (FCCP) and electron transport chain inhibitors (rotenone/antimycin A).
Visualizations
Diagram 1: Fatty Acid Oxidation Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Cell Viability Assays with Decanoyl-L-carnitine chloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with high concentrations of Decanoyl-L-carnitine chloride in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in cellular metabolism?
Decanoyl-L-carnitine is an acylcarnitine, a derivative of L-carnitine. L-carnitine's primary function is to transport long-chain fatty acids from the cytoplasm into the mitochondrial matrix for beta-oxidation, a key process for energy production.[1][2][3] As an intermediate in lipid metabolism, Decanoyl-L-carnitine can influence cellular energy pathways, which is critical to consider when using metabolic-based viability assays.[3][4]
Q2: My MTT assay shows increased cell viability at high concentrations of this compound, but cells appear unhealthy under the microscope. What could be happening?
This is a common artifact. Decanoyl-L-carnitine, being a substrate for mitochondrial respiration, can directly increase the metabolic rate of cells.[3] Assays like MTT, MTS, XTT, and Resazurin (B115843) measure metabolic activity (specifically, the activity of mitochondrial dehydrogenases) as a proxy for cell viability. Therefore, the compound may be increasing the reduction of the tetrazolium salt or resazurin dye, leading to a stronger colorimetric or fluorescent signal that is misinterpreted as higher viability, even as the compound exerts cytotoxic effects.
Q3: Which cell viability assays are recommended when working with metabolically active or cationic compounds like this compound?
It is crucial to use at least two assays that measure different cellular parameters.
-
Metabolic Assays: Assays like MTT, XTT, or Resazurin can be used, but results must be interpreted with caution and confirmed with a non-metabolic method.[5][6]
-
Cytotoxicity/Membrane Integrity Assays: An LDH assay, which measures the release of lactate (B86563) dehydrogenase from cells with damaged membranes, is a good orthogonal choice.
-
Cell Number/Density Assays: Crystal violet or Sulforhodamine B (SRB) assays stain total protein or DNA, providing a measure of cell number that is independent of metabolic state.
-
Direct Cell Counting: The Trypan blue exclusion assay allows for direct visualization and counting of live versus dead cells based on membrane integrity.[6]
Q4: How can I design an experiment to differentiate between a direct metabolic effect and a true viability effect of this compound?
The best approach is to run parallel assays. For example, treat one set of plates and measure viability using a metabolic assay (e.g., Resazurin) and treat a duplicate set of plates to measure cell number or membrane integrity (e.g., Crystal Violet or LDH assay). If the Resazurin signal increases while the Crystal Violet signal decreases, it strongly suggests a metabolic artifact rather than a pro-proliferative effect.
Q5: At what concentrations might L-carnitine and its derivatives become cytotoxic?
Studies have shown that high concentrations of L-carnitine can inhibit cell growth. For instance, L-carnitine concentrations of 5 mM and 10 mM have been observed to significantly reduce the viability of various cancer cell lines, including HepG2 and colorectal cancer cells.[2][7][8] The specific cytotoxic concentration of this compound will be cell-type dependent and must be determined empirically through dose-response experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal in cell-free wells | This compound may be directly reducing the assay reagent (e.g., MTT, Resazurin) or interfering with the absorbance/fluorescence reading. | Run a cell-free control: Prepare wells with culture medium and various concentrations of your compound. Add the assay reagent and measure the signal. Subtract this background from your experimental wells. |
| Discrepancy between metabolic assay results and cell morphology | The compound is artificially inflating the metabolic signal, masking underlying cytotoxicity. | Use an orthogonal assay: Confirm results with a non-metabolic assay like Crystal Violet staining (measures cell number) or an LDH assay (measures membrane integrity). |
| High variability between replicate wells | Uneven cell plating, pipetting errors, or compound precipitation at high concentrations. | Ensure a homogenous single-cell suspension before plating. Check pipette calibration. Visually inspect wells for any precipitate after adding the compound; if present, you may need to adjust the solvent or concentration. |
| Low absorbance/fluorescence readings across all wells (including controls) | Low cell seeding density, insufficient incubation time with the assay reagent, or use of expired/improperly stored reagents. | Optimize cell seeding density for your specific cell line. Perform a time-course experiment to determine the optimal incubation time for the assay. Always check the expiration date and storage conditions of assay kits. |
Data on L-Carnitine Effects on Cell Viability
The following table summarizes findings on the effect of L-carnitine on different cancer cell lines. While this data is for the parent compound, it provides a useful reference for expected effects of its derivatives.
| Cell Line | Compound | Concentration | Observed Effect | Citation |
| HL7702 (Human hepatocytes) | L-carnitine | 5 mM | Significant inhibitory effect on cell growth. | [7] |
| HCT 116 & HT-29 (Colorectal cancer) | L-carnitine | 10 mM | Reduced cell viability. | [8] |
| HepG2 (Hepatoma) | L-carnitine | 1.25 - 10 mM | Dose-dependent inhibition of cell proliferation. | [2] |
| MDA-MB-231 derived CD44+ CSCs | L-carnitine | 2.5 - 5 mM | Significant change in proliferation. | [1] |
Visualized Workflows and Mechanisms
Caption: General experimental workflow for assessing compound effects on cell viability.
Caption: Troubleshooting logic for discrepant cell viability results.
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard procedures and includes considerations for this compound.[9]
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Treatment: Add various concentrations of this compound to the wells. Include vehicle-only controls and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Remove the culture medium from the wells and add 100 µL of fresh, serum-free medium and 10 µL of the MTT solution to each well.[9]
-
Incubation: Incubate the plate at 37°C for 3-4 hours, protected from light. During this time, viable cells with active dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.[9]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Read the absorbance at 570 nm (or 590 nm) using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures membrane integrity and is a good alternative to metabolic assays.
-
Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol. Prepare triplicate plates. One for the LDH assay, one for a "Maximum LDH Release" control, and one for a "Vehicle" control.
-
Control Preparation: About 30 minutes before the end of the incubation period, add 10 µL of a Lysis Buffer (often included in LDH kits) to the "Maximum LDH Release" wells.
-
Sample Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant.
-
Incubation & Measurement: Incubate at room temperature for 30 minutes, protected from light. Stop the reaction using the stop solution provided in the kit. Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting background values.
Protocol 3: Crystal Violet Staining for Cell Number
This method stains the DNA of adherent cells, providing a reliable measure of cell density.
-
Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation: After treatment, carefully aspirate the culture medium. Gently wash the cells with 100 µL of PBS. Aspirate the PBS and add 100 µL of 4% paraformaldehyde (PFA) to each well to fix the cells for 15 minutes at room temperature.
-
Staining: Aspirate the PFA and wash again with PBS. Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 20-30 minutes at room temperature.
-
Washing: Gently remove the Crystal Violet solution. Wash the plate several times with water to remove excess stain. The wells with adherent cells will have a purple color.
-
Solubilization: Add 100 µL of 10% acetic acid or methanol (B129727) to each well to solubilize the stain. Shake the plate for 15 minutes.
-
Measurement: Read the absorbance at 590 nm using a microplate reader. The signal is directly proportional to the number of adherent cells.
References
- 1. Investigation of L-carnitine effects on CD44+ cancer stem cells from MDA-MB-231 breast cancer cell line as anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Carnitine Is an Endogenous HDAC Inhibitor Selectively Inhibiting Cancer Cell Growth In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Carnitine Traffic in Cells. Link With Cancer [frontiersin.org]
- 4. apexbt.com [apexbt.com]
- 5. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 6. blog.quartzy.com [blog.quartzy.com]
- 7. Effects of L-carnitine against oxidative stress in human hepatocytes: involvement of peroxisome proliferator-activated receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. MTT assay protocol | Abcam [abcam.com]
Preventing hydrolysis of Decanoyl-L-carnitine chloride during sample preparation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of Decanoyl-L-carnitine chloride during sample preparation.
Troubleshooting Guide
This guide addresses specific issues that may lead to the degradation of this compound in your experiments.
| Problem | Possible Cause | Recommended Solution |
| Low recovery of this compound | Hydrolysis during sample storage: Storing samples at room temperature or for extended periods can lead to the breakdown of the molecule.[1][2][3][4] | Store samples immediately at -20°C or lower, preferably at -80°C, for long-term stability.[4] Acylcarnitines are stable for at least 330 days at -18°C.[1][2][3] |
| Inappropriate pH during extraction: Basic pH conditions (pH > 9) significantly accelerate the rate of hydrolysis.[5] | Maintain a neutral to acidic pH (ideally around pH 5.2) throughout your sample preparation process.[5] | |
| Enzymatic activity: Endogenous esterases in biological samples can cleave the ester bond of this compound. | Immediately cool samples after collection and process them on ice. Use of esterase inhibitors can also be considered, though proper cooling is often sufficient. | |
| Repeated freeze-thaw cycles: This can lead to sample degradation and compromise the integrity of the analyte. | Aliquot samples into smaller volumes before freezing to avoid the need for repeated thawing of the entire sample. | |
| High levels of free L-carnitine in the sample | Hydrolysis of this compound: The primary degradation products of this compound are L-carnitine and decanoic acid. An increase in free L-carnitine often indicates sample degradation.[1][2][3] | Review your sample handling and storage procedures. Ensure low temperatures and appropriate pH are maintained at all stages. |
| Inefficient extraction: The extraction protocol may not be optimal for medium-chain acylcarnitines. | Use a validated extraction method, such as protein precipitation with cold methanol (B129727) or acetonitrile, followed by solid-phase extraction if necessary. | |
| Poor reproducibility of results | Inconsistent sample handling: Variations in the time between sample collection and processing, or differences in storage conditions, can lead to variable levels of hydrolysis. | Standardize your sample preparation workflow. Ensure all samples are treated identically and processed within a consistent timeframe. |
| Incomplete derivatization: If using a derivatization step for analysis, incomplete reactions can lead to inconsistent measurements. | Optimize the derivatization reaction conditions (e.g., temperature, time, reagent concentration) to ensure complete conversion of the analyte. Butylation is a common and effective derivatization method for acylcarnitines.[1][2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway is hydrolysis of the ester bond, which results in the formation of L-carnitine and decanoic acid. This reaction is primarily influenced by pH and temperature.
Q2: What are the optimal storage conditions for plasma samples containing this compound?
A2: For long-term storage, it is recommended to keep plasma samples at -80°C. For short-term storage (up to a few months), -20°C is acceptable.[4] It is crucial to avoid repeated freeze-thaw cycles.
Q3: How does pH affect the stability of this compound?
A3: this compound is most stable in acidic to neutral conditions. Alkaline conditions (pH > 9) significantly increase the rate of hydrolysis.[5] For instance, a study on acetyl-l-carnitine (B1666533) showed that at pH 11, only 72.6% of the compound remained after one hour at room temperature.[5]
Q4: Is derivatization necessary for the analysis of this compound by LC-MS/MS?
A4: While not strictly necessary, derivatization to their butyl esters can improve the stability and ionization efficiency of acylcarnitines during LC-MS/MS analysis.[6] However, methods for the analysis of underivatized acylcarnitines have also been successfully developed.
Q5: Can enzymatic degradation be a problem during sample preparation?
A5: Yes, esterases present in biological samples can contribute to the hydrolysis of this compound. To minimize this, it is important to keep samples cold (on ice) during processing and to minimize the time between collection and analysis or freezing.
Quantitative Data Summary
The stability of acylcarnitines is highly dependent on temperature and the duration of storage. The following table summarizes the stability of acylcarnitines under different conditions, providing a general guideline for this compound.
| Storage Temperature | Duration | Stability | Reference |
| -18°C | At least 330 days | Stable | [1][2][3] |
| Room Temperature | > 14 days | Hydrolysis occurs; short-chain acylcarnitines hydrolyze faster than long-chain ones. | [1][2][3] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation to Minimize Hydrolysis
-
Blood Collection: Collect whole blood in tubes containing EDTA as an anticoagulant.
-
Immediate Cooling: Place the blood collection tubes on ice immediately after collection to inhibit enzymatic activity.
-
Centrifugation: Within one hour of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Plasma Aliquoting: Carefully transfer the supernatant (plasma) into pre-labeled, cryo-safe tubes. It is recommended to create multiple smaller aliquots to avoid freeze-thaw cycles.
-
Storage: Immediately store the plasma aliquots at -80°C for long-term storage.
Protocol 2: Extraction of this compound from Plasma
This protocol is for the extraction of acylcarnitines from plasma samples prior to LC-MS/MS analysis.
-
Reagent Preparation: Prepare an ice-cold solution of methanol containing a suitable internal standard (e.g., deuterated Decanoyl-L-carnitine).
-
Sample Thawing: Thaw the plasma samples on ice.
-
Protein Precipitation: In a microcentrifuge tube, add 100 µL of thawed plasma. To this, add 400 µL of the ice-cold methanol with internal standard.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted acylcarnitines, and transfer it to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your LC-MS/MS analysis (e.g., 100 µL of 50:50 methanol:water).
Visualizations
Caption: Chemical pathway of this compound hydrolysis.
Caption: Recommended workflow for sample preparation to prevent hydrolysis.
Caption: A logical guide for troubleshooting low recovery of the analyte.
References
- 1. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Decanoyl-L-carnitine chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Decanoyl-L-carnitine chloride, with a focus on mitigating matrix effects in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is an ester derivative of L-carnitine, playing a crucial role in the metabolism of fatty acids. Specifically, it is involved in the transport of medium-chain fatty acids into the mitochondria for their subsequent oxidation and energy production. Its accurate quantification in biological matrices such as plasma, urine, and tissues is vital for the diagnosis and monitoring of inherited metabolic disorders, including medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.
Q2: What are matrix effects and how do they impact the analysis of this compound?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. These effects, which can manifest as ion suppression or enhancement, are a significant challenge in LC-MS/MS-based bioanalysis. For this compound, matrix effects can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results. Common sources of matrix effects in biological samples include phospholipids, salts, and proteins.
Q3: What is the most common analytical technique for the quantification of this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the sensitive and specific quantification of this compound in biological samples.[1] This method allows for the separation of the analyte from other matrix components and its detection based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for the analysis of this compound?
A stable isotope-labeled internal standard, such as Decanoyl-L-carnitine-d3, is highly recommended to compensate for matrix effects and other sources of variability during sample preparation and analysis.[2][3] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction of the analyte's signal and improving the precision and accuracy of the measurement.
Troubleshooting Guide
Problem: Poor sensitivity or no detectable peak for this compound.
| Possible Cause | Suggested Solution |
| Ion Suppression | - Optimize Sample Preparation: Employ a more rigorous sample cleanup method such as solid-phase extraction (SPE) to remove interfering matrix components. Protein precipitation is a quick but less clean method. - Chromatographic Separation: Adjust the LC gradient to better separate Decanoyl-L-carnitine from the ion-suppressing components. - Dilution: Dilute the sample to reduce the concentration of interfering matrix components. This may, however, also reduce the analyte signal. |
| Suboptimal MS Parameters | - Confirm MRM Transitions: Ensure the correct precursor and product ion m/z values are being monitored for Decanoyl-L-carnitine (e.g., precursor [M+H]+ at m/z 316.3) and its fragment (e.g., m/z 85.1).[2] - Optimize Ion Source Settings: Adjust ion spray voltage, temperature, and gas flows to maximize the signal for Decanoyl-L-carnitine. |
| Analyte Degradation | - Sample Handling: Ensure proper storage of samples (frozen at -20°C or below) and standards to prevent degradation. |
Problem: High variability in results between replicate injections or different samples.
| Possible Cause | Suggested Solution |
| Inconsistent Matrix Effects | - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporate a SIL-IS like Decanoyl-L-carnitine-d3 to normalize for variations in matrix effects between samples.[3] - Matrix-Matched Calibrants: Prepare calibration standards in a matrix that is similar to the study samples to account for consistent matrix effects. |
| Sample Preparation Inconsistency | - Standardize Procedures: Ensure consistent timing, volumes, and techniques for all sample preparation steps. Automation can help improve reproducibility. |
| Carryover | - Optimize Wash Steps: Increase the strength and/or volume of the autosampler wash solution and the duration of the wash cycle between injections. |
Quantitative Data Summary
The following tables summarize the expected recovery and matrix effects for medium-chain acylcarnitines, including Decanoyl-L-carnitine, in common biological matrices.
Table 1: Recovery of Medium-Chain Acylcarnitines from Biological Matrices
| Analyte | Matrix | Extraction Method | Average Recovery (%) | Reference |
| Octanoylcarnitine | Plasma | Protein Precipitation & SPE | 98 - 106 | [4] |
| Acetylcarnitine | Plasma | Protein Precipitation | 102.2 | [3] |
| Palmitoylcarnitine | Plasma | Protein Precipitation | 107.2 | [3] |
Table 2: Observed Matrix Effects for Acylcarnitines in Different Biological Matrices
| Analyte Class | Matrix | Matrix Effect (%) * | Reference |
| Acylcarnitines | Plasma | 110 - 120 (Enhancement) | [5] |
| Acylcarnitines | Liver | 85 - 122 (Suppression/Enhancement) | [5] |
| Acylcarnitines | Urine | 87.8 - 103 (Corrected with SIL-IS) | [2] |
*Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value >100% indicates ion enhancement, while a value <100% indicates ion suppression.
Experimental Protocols
Protocol 1: Quantification of Decanoyl-L-carnitine in Human Plasma using LC-MS/MS
This protocol describes a typical protein precipitation followed by LC-MS/MS analysis.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile (B52724) containing the deuterated internal standard (e.g., Decanoyl-L-carnitine-d3).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
MS Detection: Electrospray ionization in positive mode (ESI+).
-
MRM Transitions:
-
Decanoyl-L-carnitine: Precursor ion (m/z) 316.3 → Product ion (m/z) 85.1.[2]
-
Decanoyl-L-carnitine-d3 (IS): Precursor ion (m/z) 319.3 → Product ion (m/z) 85.1.
-
Visualizations
Caption: Workflow for the analysis of Decanoyl-L-carnitine in plasma.
Caption: Strategies to mitigate matrix effects in bioanalysis.
References
- 1. sciex.com [sciex.com]
- 2. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Quality control and purity assessment of synthetic Decanoyl-L-carnitine chloride.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Decanoyl-L-carnitine chloride.
Quality Control and Purity Assessment
1. Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for synthetic this compound?
A1: The critical quality attributes for synthetic this compound include its identity, purity (assay), enantiomeric purity, water content, and residual solvent levels. These attributes are crucial for ensuring the compound's safety, efficacy, and stability in research and pharmaceutical applications.
Q2: What are the potential impurities in synthetic this compound?
A2: Potential impurities can originate from the starting materials, synthetic process, or degradation. Common impurities include the D-enantiomer of carnitine, unreacted L-carnitine (B1674952), decanoic acid, and other process-related impurities.[1][2] Degradation can lead to hydrolysis of the ester bond, yielding L-carnitine and decanoic acid.[3]
Q3: What are the typical acceptance criteria for the purity of this compound?
A3: The purity of synthetic this compound is typically expected to be high, often with a specification of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[4] Some suppliers may specify a purity of ≥94.0% (HPLC). The specific acceptance criteria should be defined based on the intended use and relevant regulatory guidelines.
Q4: Why is controlling the enantiomeric purity of this compound important?
A4: L-carnitine and its derivatives are biologically active, while the D-enantiomer can be inactive or even exhibit undesired effects. Therefore, it is crucial to control the enantiomeric purity to ensure the desired biological activity and safety of the product.
Q5: How can I determine the water content of this compound, and why is it important?
A5: The Karl Fischer titration method is the gold standard for determining the water content in pharmaceutical ingredients.[5][6] this compound can be hygroscopic, and excess moisture can lead to hydrolysis of the ester linkage, impacting the compound's stability and purity.[7] Controlling water content is essential for maintaining the product's quality over its shelf life.
Troubleshooting Guides
2. High-Performance Liquid Chromatography (HPLC) Analysis
Q: I am observing peak tailing in the HPLC analysis of this compound. What could be the cause and how can I resolve it?
A: Peak tailing in HPLC can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can lead to peak tailing. Ensure the mobile phase is adequately buffered and the pH is at least 2 units away from the analyte's pKa.
-
Column Performance: Over time, HPLC columns can degrade, leading to poor peak shape. If you are using a guard column, try removing it to see if the peak shape improves. If the problem persists, the analytical column may need to be replaced.[8]
-
Contamination: Contamination on the guard or analytical column inlet can cause peak distortion. Try backflushing the column to remove any particulates.[8]
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and re-injecting.[9]
Q: My HPLC chromatogram shows split peaks for this compound. What should I do?
A: Split peaks can arise from a few issues:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak splitting, especially for early eluting peaks. Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Inlet Obstruction: A partially blocked column inlet frit can distort the sample band, leading to split peaks. Reversing and flushing the column can sometimes resolve this issue.[8]
-
Co-eluting Impurity: It's possible that the split peak is actually two closely eluting compounds. Try optimizing the mobile phase composition or gradient to improve resolution.
3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
Q: I am experiencing low signal intensity and poor reproducibility in my LC-MS/MS analysis of this compound. What could be the problem?
A: Low signal intensity and poor reproducibility in LC-MS/MS are often due to ion suppression or matrix effects.
-
Ion Suppression: Co-eluting matrix components can interfere with the ionization of the analyte in the mass spectrometer source, leading to a suppressed signal.[10][11][12][13]
-
Troubleshooting:
-
-
Matrix Effects: The overall composition of the sample matrix can influence the ionization efficiency of the analyte.[15]
-
Troubleshooting:
-
Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.
-
Matrix-matched calibration curves can help to quantify the analyte accurately in the presence of matrix effects.
-
-
4. Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: I am having trouble with the sample preparation for NMR analysis of this compound, leading to poor quality spectra. What are the best practices?
A: For high-quality NMR spectra of this compound, consider the following:
-
Solvent Selection: Use a high-purity deuterated solvent in which the compound is fully soluble. Deuterated methanol (B129727) (CD3OD) or water (D2O) are common choices.[16]
-
Sample Concentration: Ensure the sample concentration is appropriate for the experiment. Too low a concentration will result in a poor signal-to-noise ratio, while too high a concentration can lead to line broadening.
-
pH Adjustment: The pH of the sample can affect the chemical shifts of labile protons. For reproducible results, consider buffering the sample.[16]
-
Water Suppression: If using a solvent that contains residual water (like CD3OD), a water suppression pulse sequence may be necessary to prevent the large water signal from obscuring analyte signals.
Quantitative Data Summary
The following tables summarize typical quantitative data for the quality control of synthetic this compound.
Table 1: Purity and Impurity Specifications
| Parameter | Specification | Analytical Method |
| Assay | ≥98%[4] or ≥94.0% | HPLC |
| Enantiomeric Purity (D-isomer) | To be defined based on use | Chiral HPLC |
| Related Substances | To be defined based on use | HPLC |
Table 2: Physicochemical Properties
| Parameter | Specification | Analytical Method |
| Water Content | ≤10% (example) | Karl Fischer Titration |
| Optical Rotation | [α]/D -15±3°, c = 1 in H₂O (example) | Polarimetry |
Experimental Protocols
1. HPLC Method for Purity Assessment
This is a general method and may require optimization.
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., phosphate (B84403) buffer pH 3.2) and an organic modifier (e.g., methanol) in a ratio of 95:5 (v/v).[17]
-
Flow Rate: 0.9 mL/min[17]
-
Detection: UV at 225 nm[17]
-
Column Temperature: 50°C[18]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a known concentration.
2. LC-MS/MS Method for Quantification
This is an example method and will require optimization and validation.
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: C18, 150 mm x 3.0 mm, 3.5 µm.[19]
-
Mobile Phase A: 0.1% formic acid and 2.5 mM ammonium (B1175870) acetate (B1210297) in water.[19]
-
Mobile Phase B: 0.1% formic acid and 2.5 mM ammonium acetate in acetonitrile.[19]
-
Gradient: A linear gradient from low to high organic modifier.
-
Flow Rate: 0.5 mL/min.[19]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Decanoyl-L-carnitine and its deuterated internal standard.
-
Sample Preparation: Protein precipitation of the sample matrix followed by centrifugation.[20]
3. Karl Fischer Titration for Water Content
-
Apparatus: A Karl Fischer titrator (volumetric or coulometric).
-
Reagent: Karl Fischer reagent.
-
Procedure:
-
Add a suitable volume of methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize the water in the solvent.[21]
-
Accurately weigh a suitable amount of this compound and add it to the titration vessel.[21]
-
Titrate with the Karl Fischer reagent to the electrometric endpoint.[21]
-
Calculate the water content based on the volume of titrant consumed.
-
4. NMR for Identity and Purity
-
Instrument: A high-resolution NMR spectrometer (e.g., 500 MHz).[16]
-
Solvent: Deuterated water (D2O) or deuterated methanol (CD3OD).[16]
-
Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.
-
Experiments: Acquire 1H and 13C NMR spectra. Other experiments like COSY and HSQC can be used for structural confirmation.
-
Data Analysis: Compare the obtained spectra with a reference spectrum or with expected chemical shifts and coupling constants to confirm the structure and assess for the presence of impurities.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. US20110263897A1 - preparation method of high-purity l-carnitine - Google Patents [patents.google.com]
- 3. Buy this compound | 369651-88-7 [smolecule.com]
- 4. larodan.com [larodan.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 7. jocpr.com [jocpr.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. longdom.org [longdom.org]
- 12. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. O-Decanoyl-L-carnitine | C17H33NO4 | CID 11953821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. sarpublication.com [sarpublication.com]
- 18. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantification of Free and Total Carnitine in Serum Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Acylcarnitine Isomer Separations
Welcome to the technical support center for the optimization of liquid chromatography separation of acylcarnitine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the liquid chromatography separation of acylcarnitine isomers.
Question: Why am I seeing poor peak shape and tailing for my acylcarnitine analytes?
Answer: Poor peak shape is a common issue in acylcarnitine analysis. Several factors can contribute to this problem:
-
Secondary Interactions: Acylcarnitines possess a permanently positive-charged quaternary amine, which can lead to secondary interactions with residual silanols on silica-based columns, causing peak tailing.
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the analytes and the column stationary phase. An inappropriate pH can exacerbate secondary interactions.
-
Ion Pairing Agent: The absence or insufficient concentration of an ion-pairing agent can lead to inconsistent retention and poor peak shape.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Incorporate a low concentration of an ion-pairing agent like heptafluorobutyric acid (HFBA) (e.g., 0.005%) into your mobile phase.[1] HFBA can help to mask residual silanols and improve peak symmetry.[1]
-
Ensure the mobile phase contains a sufficient concentration of an acid, such as formic acid (typically 0.1%), to maintain a consistent pH and promote analyte ionization.[1]
-
-
Column Selection:
-
Consider using a column with end-capping to minimize exposed silanol (B1196071) groups.
-
For highly polar short-chain acylcarnitines, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can provide better retention and peak shape without the need for derivatization.[2][3][4]
-
-
Gradient Optimization: Adjust the gradient slope to ensure that the elution of analytes is not too rapid, which can lead to peak compression and distortion.
Question: I am unable to separate critical acylcarnitine isomers. What can I do?
Answer: The co-elution of isomers is a significant challenge in acylcarnitine analysis, as it can lead to misidentification and inaccurate quantification, which is particularly critical in the diagnosis of metabolic disorders.[5][6][7]
Troubleshooting Steps:
-
Chromatographic Mode Selection:
-
Reversed-Phase (RP) Chromatography: C18 columns are widely used and can separate many isomers.[1][8] Optimization of the gradient and mobile phase composition is crucial.
-
HILIC: This technique is effective for separating polar isomers and can offer different selectivity compared to reversed-phase chromatography.[2][3][4]
-
Chiral Chromatography: For enantiomeric separation (e.g., D- and L-carnitine), a chiral stationary phase, such as one based on teicoplanin, is necessary.[9]
-
-
Column and Mobile Phase Optimization:
-
Column Choice: Employing high-resolution columns with smaller particle sizes (e.g., UPLC columns) can significantly improve the separation of closely eluting isomers.[10]
-
Mobile Phase Composition: The choice and concentration of the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and additives can alter selectivity. Experiment with different mobile phase compositions to enhance resolution.
-
-
Derivatization: Derivatizing acylcarnitines to their butyl esters can improve chromatographic separation and sensitivity, especially for dicarboxylic acylcarnitines.[1][11] However, be aware that this adds an extra step to sample preparation and may introduce variability.[12]
Question: My sensitivity is low, and I'm struggling to detect low-abundance acylcarnitines. How can I improve it?
Answer: Low sensitivity can be a major hurdle, especially when analyzing biological samples where acylcarnitine concentrations can be very low.[1][13]
Troubleshooting Steps:
-
Sample Preparation:
-
Derivatization: Butylation of acylcarnitines is a common strategy to enhance their ionization efficiency in electrospray ionization (ESI) mass spectrometry, leading to improved sensitivity.[1][11] Another option is derivatization with pentafluorophenacyl trifluoromethanesulfonate.[14][15]
-
Solid-Phase Extraction (SPE): Utilize SPE to clean up the sample and concentrate the analytes of interest, thereby increasing their concentration before injection. Cation-exchange SPE is particularly effective for isolating the positively charged acylcarnitines.[14]
-
-
Mass Spectrometry Parameters:
-
Source Optimization: Optimize ESI source parameters such as spray voltage, gas flows, and temperature to maximize analyte signal.
-
Scheduled Multiple Reaction Monitoring (MRM): If using a triple quadrupole mass spectrometer, employ scheduled MRM. This technique only monitors for specific analytes when they are expected to elute, increasing the dwell time for each transition and thereby improving sensitivity.[1]
-
-
Chromatography:
-
Reduce Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency.
-
Column Dimensions: Using a column with a smaller internal diameter can increase sensitivity by concentrating the analyte as it reaches the detector.
-
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic mode for acylcarnitine isomer separation?
A1: The optimal chromatographic mode depends on the specific isomers you are trying to separate.
-
Reversed-Phase (RP) LC: This is the most common approach and is effective for a wide range of acylcarnitines, particularly when coupled with MS/MS.[8][16] C18 and C8 columns are frequently used.[1][17]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is advantageous for separating short-chain, more polar acylcarnitines and can be performed without derivatization.[2][3][4]
-
Chiral Chromatography: This is essential for the separation of enantiomers, which is crucial for distinguishing between the biologically active L-carnitine and its D-enantiomer.[9]
Q2: Is derivatization necessary for acylcarnitine analysis?
A2: Not always, but it can be highly beneficial. While methods for the analysis of underivatized acylcarnitines exist[8][16], derivatization (e.g., butylation) can significantly improve the chromatographic separation of isomers and enhance the sensitivity of detection by mass spectrometry.[1][11][12] Derivatization is particularly useful for dicarboxylic acylcarnitines.[1][7]
Q3: How can I confirm the identity of separated isomers?
A3: The most reliable method for isomer identification is to use certified reference standards for each isomer and compare their retention times and mass spectra to the peaks in your sample. When standards are not available, high-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help elucidate the elemental composition, and tandem mass spectrometry (MS/MS) can provide fragmentation patterns that may be unique to specific isomers.[8]
Q4: What are some key considerations for sample preparation?
A4: Proper sample preparation is critical for successful acylcarnitine analysis. Key steps often include:
-
Protein Precipitation: Removal of proteins from biological samples (e.g., plasma, serum) is essential to prevent column clogging and interference. This is typically done with a cold organic solvent like methanol (B129727) or acetonitrile.[14]
-
Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and enrichment. Cation-exchange SPE is particularly effective for acylcarnitines.[14]
-
Derivatization: As discussed, this is an optional but often beneficial step to improve chromatography and sensitivity.[1][14]
Experimental Protocols
Protocol 1: Reversed-Phase LC-MS/MS with Butylation for Isomer Separation
This protocol is based on a method for the quantification of various acylcarnitine species, including isomers, in plasma and tissue samples.[1][11]
-
Sample Extraction and Derivatization:
-
Extract acylcarnitines from the sample matrix (e.g., plasma, tissue homogenate) using methanol.
-
Add an internal standard mixture containing deuterated acylcarnitines.
-
Dry the extract under a stream of nitrogen.
-
Add 100 µL of n-butanol containing 5% (v/v) acetyl chloride to the dried sample.
-
Incubate at 60°C for 20 minutes.
-
Evaporate the mixture to dryness.
-
Reconstitute the sample in a methanol/water solution for injection.[1]
-
-
Liquid Chromatography:
-
Column: Zorbax Eclipse XDB-C18 (150 mm x 3.0 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% formic acid, 2.5 mM ammonium (B1175870) acetate, and 0.005% HFBA in water.[1]
-
Mobile Phase B: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile.[1]
-
Gradient: A multi-step gradient is typically used, starting with a high aqueous content and gradually increasing the organic content to elute the more hydrophobic long-chain acylcarnitines.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 50°C.[1]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Scheduled Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. The precursor ion is the [M+H]+ of the butylated acylcarnitine, and a common product ion at m/z 85 is monitored.[1]
-
Protocol 2: HILIC-MS/MS for Underivatized Acylcarnitine Analysis
This protocol is suitable for the rapid analysis of polar, short-chain acylcarnitines without derivatization.[3][4]
-
Sample Preparation:
-
Perform protein precipitation by adding a threefold excess of cold acetonitrile to the sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute in the initial mobile phase for injection.
-
-
Liquid Chromatography:
-
Column: A suitable HILIC column (e.g., silica-based).
-
Mobile Phase A: Acetonitrile with a small percentage of water and an additive like ammonium formate (B1220265) or formic acid.
-
Mobile Phase B: Water with a higher percentage of the same additive.
-
Gradient: Start with a high concentration of acetonitrile and gradually increase the aqueous component.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: ESI in positive mode.
-
Detection: MRM mode, monitoring the transition from the [M+H]+ precursor ion to the characteristic product ion at m/z 85.
-
Data Presentation
Table 1: Comparison of Chromatographic Methods for Acylcarnitine Isomer Separation
| Feature | Reversed-Phase (RP) | Hydrophilic Interaction (HILIC) | Chiral Chromatography |
| Principle | Separation based on hydrophobicity. | Separation based on polarity. | Separation of enantiomers. |
| Primary Analytes | Broad range of acylcarnitines. | Short-chain, polar acylcarnitines. | Enantiomers (D- and L-forms). |
| Derivatization | Often beneficial for sensitivity and resolution.[1] | Typically not required.[3] | May or may not be required. |
| Common Columns | C18, C8.[1][17] | Silica, amide. | Teicoplanin-bonded.[9] |
| Advantages | Versatile, widely available. | Good for polar compounds, no derivatization.[2] | Essential for stereoisomer separation. |
| Disadvantages | May require ion-pairing agents for good peak shape. | Can have longer equilibration times. | Limited to chiral separations. |
Table 2: Common Acylcarnitine Isomers and Their Clinical Significance
| Isomer Group | Example Isomers | Associated Disorder(s) |
| C4-carnitine | Butyrylcarnitine, Isobutyrylcarnitine | Short-chain acyl-CoA dehydrogenase deficiency (SCAD), Isobutyryl-CoA dehydrogenase deficiency (IBD) |
| C5-carnitine | Isovalerylcarnitine, 2-Methylbutyrylcarnitine, Pivaloylcarnitine | Isovaleric acidemia, 2-Methylbutyryl-CoA dehydrogenase deficiency |
| C5-DC-carnitine | Glutarylcarnitine, Methylmalonylcarnitine | Glutaric acidemia type I, Methylmalonic acidemia |
Visualizations
Caption: General experimental workflow for acylcarnitine isomer analysis.
Caption: Troubleshooting logic for poor isomer separation.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
- 3. Measurement of free carnitine and acylcarnitines in plasma by HILIC-ESI-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of carnitine and acylcarnitines in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of acylcarnitine isomers containing dicarboxylic acylcarnitines in human serum and urine by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation and identification of underivatized plasma acylcarnitine isomers using liquid chromatography-tandem mass spectrometry for the differential diagnosis of organic acidemias and fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct chromatographic resolution of carnitine and O-acylcarnitine enantiomers on a teicoplanin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strategy for the isolation, derivatization, chromatographic separation, and detection of carnitine and acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Separation and identification of underivatized plasma acylcarnitine isomers using liquid chromatography-tandem mass spectrometry for the differential diagnosis of organic acidemias and fatty acid oxidation defects. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 17. Separation of acylcarnitines from biological samples using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Decanoyl-L-carnitine Chloride and its Analogs: A Comparative Guide to their Effects on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Decanoyl-L-carnitine chloride and its better-studied analogs, L-carnitine and Acetyl-L-carnitine, on gene expression. While direct experimental data on the gene regulatory effects of this compound is limited in publicly available literature, its structural similarity to L-carnitine and Acetyl-L-carnitine allows for a comparative assessment based on the known activities of these related compounds. This document summarizes key findings, presents experimental data in a structured format, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Introduction to Acylcarnitines and their Role in Gene Regulation
Acylcarnitines are a family of compounds that play a crucial role in cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1] this compound, as an ester of L-carnitine, is involved in this fundamental process.[2][3] Beyond their metabolic functions, emerging evidence suggests that L-carnitine and its acetylated form, Acetyl-L-carnitine (ALCAR), can modulate gene expression through various mechanisms, including epigenetic modifications.[2][4] ALCAR, for instance, can donate its acetyl group for histone acetylation, a key process in chromatin remodeling and the regulation of gene transcription.[2][5] This positions acylcarnitines as potential therapeutic agents capable of influencing cellular processes at the genetic level.
Comparative Analysis of Gene Expression Changes
Due to the limited specific data on this compound, this section focuses on the documented effects of L-carnitine and Acetyl-L-carnitine on gene expression. These compounds provide a valuable benchmark for understanding the potential activities of other acylcarnitines.
Table 1: Summary of L-carnitine Effects on Gene Expression
| Gene | Organism/Cell Line | Experimental Approach | Observed Effect | Reference |
| Bcl-2 | Mice (Formalin-treated) | RT-qPCR | Increased expression | [4][6] |
| Bax | Mice (Formalin-treated) | RT-qPCR | Decreased expression | [4][6] |
| Caspase-9 | Rats (Monosodium Glutamate-induced) | RT-qPCR | Decreased expression | [7] |
| SLC25A20 | Bovine (PBMCs) | RT-qPCR | Stabilized expression during LPS challenge | [8][9] |
| COX4I1 | Bovine (PBMCs) | RT-qPCR | Downregulation during LPS challenge | [8] |
| CAT | Human (Lymphocytes) | RT-qPCR | Reduced expression | [10] |
| HMG-CoA Reductase | Rats (Nephrotic Syndrome) | RT-qPCR | No significant change | [11] |
| LDL Receptor | Rats (Nephrotic Syndrome) | RT-qPCR | No significant change | [11] |
| IL-1β | Mice (DIO model) | qPCR | Significantly inhibited mRNA expression | [12] |
| IL-8 | Mice (DIO model) | qPCR | Significantly inhibited mRNA expression | [12] |
| TNF-α | Zebrafish (Muscle) | RT-qPCR | Significantly decreased mRNA level | [13] |
| TGF-β1 | Zebrafish (Muscle) | RT-qPCR | Significantly increased mRNA expression | [13] |
Table 2: Summary of Acetyl-L-carnitine (ALCAR) Effects on Gene Expression
| Gene | Organism/Cell Line | Experimental Approach | Observed Effect | Reference |
| mGlu2 (Grm2) | Rats (Depression model) | ChIP, RT-qPCR | Increased expression via histone acetylation | [1] |
| p75NGFR | Aged Rats (CNS) | Northern Blot | Abolished age-associated reduction | [14] |
| Myelin Basic Protein | Rat Brain | Suppression Subtractive Hybridization | Downregulation of all isoforms | [15] |
| Prostaglandin D2 synthase | Rat Brain | Suppression Subtractive Hybridization | Upregulation | [16] |
| Ferritin-H | Rat Brain | Suppression Subtractive Hybridization | Downregulation | [16] |
| TP53 | PC12 cells | RT-PCR array | Prevented 3-NPA induced downregulation | [17] |
| IL-10 | PC12 cells | RT-PCR array | Further lowered 3-NPA induced decrease | [17] |
| Slc25a20 | PC12 cells | RT-PCR array | Increased expression (with 3-NPA) | [17] |
| Hsp27, Hmox1, Hspa1a | PC12 cells | RT-PCR array | Increased expression (with 3-NPA) | [17] |
| Mitochondrial Complex I, IV, V genes | Human Bronchial Epithelial Cells | RNA microarray, qRT-PCR | Restored expression after Al2O3 NP exposure | [18][19] |
| p21, MMP9, VEGF | Cancer cells | (Implied) | Influences expression | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
RNA Isolation and Quantitative Real-Time PCR (RT-qPCR)
This protocol is a standard method for quantifying gene expression levels.
-
Animal Treatment: In a study investigating L-carnitine's effects on apoptosis-related genes, adult BALB/c mice were divided into three groups: a control group, a group receiving daily intraperitoneal injections of 10 mg/kg formalin, and a group receiving both 10 mg/kg formalin and 100 mg/kg L-carnitine for 31 days.[6]
-
Tissue Collection and RNA Isolation: At the end of the treatment period, mice were euthanized, and testes were removed and stored at -80°C. Total RNA was isolated from the homogenized tissues using a commercial kit (e.g., miRNeasy Micro Kit, Qiagen) following the manufacturer's instructions.[6]
-
cDNA Synthesis: The purity and concentration of RNA were determined spectrophotometrically. Complementary DNA (cDNA) was then synthesized from the total RNA using a reverse transcription kit (e.g., RevertAid First Strand cDNA Synthesis Kit, Thermo Fisher Scientific).[6]
-
RT-qPCR: The qPCR was performed using a real-time PCR system (e.g., Applied Biosystems StepOnePlus). The reaction mixture typically contains cDNA, SYBR Green Master Mix, and gene-specific primers. The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[6]
-
Data Analysis: Relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., β-actin) used for normalization.[6] Statistical significance is determined using appropriate tests, such as an unpaired t-test.[6]
RNA-Sequencing (RNA-Seq) for Transcriptome Analysis
RNA-Seq provides a comprehensive, unbiased view of the transcriptome.
-
Cell Culture and Treatment: Cells (e.g., human neuroblastoma SH-SY5Y) are cultured in appropriate media. For treatment, cells are exposed to the compound of interest (e.g., Acetyl-L-carnitine, typically 1-10 mM) for a specified duration (e.g., 24-48 hours). A vehicle-treated control group is included.[20]
-
RNA Extraction and Quality Control: Total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit, Qiagen). The quality and quantity of RNA are assessed using a spectrophotometer and a bioanalyzer to ensure high-quality RNA for library preparation.[20]
-
Library Preparation: mRNA is isolated from total RNA, fragmented, and reverse transcribed into cDNA. Sequencing adapters are then ligated to the cDNA fragments, followed by PCR amplification to create the sequencing library.[20]
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).[20]
-
Bioinformatic Analysis: Raw sequencing reads are subjected to quality control. The reads are then aligned to a reference genome. Gene expression levels are quantified, and differential expression analysis is performed to identify genes that are significantly up- or downregulated between the treatment and control groups.[20]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action.
Caption: Acetyl-L-carnitine's role in linking mitochondrial metabolism to nuclear histone acetylation and gene expression.
Caption: A typical experimental workflow for analyzing gene expression changes using RNA-Sequencing.
Conclusion
While direct evidence for the effects of this compound on gene expression is currently sparse, the well-documented activities of L-carnitine and Acetyl-L-carnitine provide a strong foundation for inferring its potential biological functions. Both L-carnitine and Acetyl-L-carnitine have been shown to modulate the expression of genes involved in critical cellular processes, including apoptosis, inflammation, and metabolism. Acetyl-L-carnitine, in particular, has a demonstrated role in epigenetic regulation through histone acetylation.
Further research, including comprehensive transcriptomic and epigenomic studies, is necessary to elucidate the specific effects of this compound on gene expression. Such studies would not only enhance our understanding of this particular acylcarnitine but also contribute to the broader knowledge of how metabolic intermediates can influence the genetic programming of cells. The experimental protocols and comparative data presented in this guide offer a framework for designing and interpreting future investigations into the gene regulatory properties of this compound and other related compounds.
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The neuropsychopharmacology of acetyl-L-carnitine (LAC): basic, translational and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of L-carnitine on the expression of the apoptotic genes Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dietary supplementation with L-carnitine elevates intracellular carnitine levels and affects gene expression of SLC25A20 and COX4I1, as well as non-mitochondrial respiration of bovine blood cells during systemic immune challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openagrar.de [openagrar.de]
- 10. genapp.ba [genapp.ba]
- 11. Effect of Genistein and L-Carnitine and Their Combination on Gene Expression of Hepatocyte HMG-COA Reductase and LDL Receptor in Experimental Nephrotic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effects of acetyl-L-carnitine treatment and stress exposure on the nerve growth factor receptor (p75NGFR) mRNA level in the central nervous system of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modulation of myelin basic protein gene expression by acetyl-L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytoprotective effect of acetyl-L-carnitine evidenced by analysis of gene expression in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acetyl-L-Carnitine Modulates TP53 and IL10 Gene Expression Induce...: Ingenta Connect [ingentaconnect.com]
- 18. An acetyl-L-carnitine switch on mitochondrial dysfunction and rescue in the metabolomics study on aluminum oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
A Comparative Analysis of Decanoyl-L-carnitine and Octanoyl-L-carnitine for Researchers and Drug Development Professionals
In the intricate landscape of cellular metabolism, medium-chain acylcarnitines play a pivotal role, acting as crucial intermediates in the transport and oxidation of fatty acids. Among these, Decanoyl-L-carnitine (C10) and Octanoyl-L-carnitine (C8) are of significant interest to researchers in metabolic diseases, drug development, and diagnostics. This guide provides a comprehensive comparative analysis of these two molecules, summarizing their biochemical properties, metabolic functions, and analytical methodologies, supported by experimental data.
Biochemical and Physicochemical Properties
Decanoyl-L-carnitine and Octanoyl-L-carnitine are both esterified forms of L-carnitine with medium-chain fatty acids. Their slight difference in acyl chain length—ten carbons for decanoyl and eight for octanoyl—underlies the subtle but significant variations in their physicochemical properties and biological activities.
| Property | Decanoyl-L-carnitine | Octanoyl-L-carnitine |
| Molecular Formula | C₁₇H₃₃NO₄ | C₁₅H₂₉NO₄ |
| Molecular Weight | 315.45 g/mol | 287.39 g/mol |
| Acyl Chain Length | 10 carbons | 8 carbons |
| Classification | Medium-chain acylcarnitine | Medium-chain acylcarnitine |
| Solubility | Soluble in water | Soluble in water |
Role in Fatty Acid Metabolism and Bioenergetics
Both Decanoyl-L-carnitine and Octanoyl-L-carnitine are integral to mitochondrial fatty acid β-oxidation (FAO), the primary pathway for cellular energy production from fats. They are formed in the intermembrane space of the mitochondria and transported into the mitochondrial matrix.
The transport of fatty acids into the mitochondria is a critical, multi-step process facilitated by the carnitine shuttle. Long-chain fatty acids are first activated to their acyl-CoA esters in the cytoplasm. Carnitine Palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, then converts these acyl-CoAs to acylcarnitines. These acylcarnitines, including decanoyl- and octanoyl-L-carnitine, are subsequently transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Once inside the matrix, Carnitine Palmitoyltransferase II (CPT2) converts them back to their respective acyl-CoAs, which then enter the β-oxidation spiral to produce acetyl-CoA, FADH₂, and NADH for ATP synthesis.
Cellular Uptake
The cellular uptake of L-carnitine and its acyl esters is primarily mediated by the organic cation/carnitine transporter 2 (OCTN2), encoded by the SLC22A5 gene. This is a high-affinity, sodium-dependent transporter. While the affinity of OCTN2 for L-carnitine is well-characterized (Km ≈ 4-20 µM), specific kinetic data for the uptake of Decanoyl-L-carnitine and Octanoyl-L-carnitine are limited. However, it is known that short- and long-chain acylcarnitines can inhibit OCTN2-mediated transport.[1]
Role in Pathophysiology and as Biomarkers
Elevated levels of medium-chain acylcarnitines, including both Decanoyl-L-carnitine and Octanoyl-L-carnitine, are diagnostic markers for several inherited metabolic disorders.
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: This is the most common fatty acid oxidation disorder. A deficiency in the MCAD enzyme leads to the accumulation of medium-chain acyl-CoAs, which are then converted to their corresponding acylcarnitines, resulting in elevated plasma levels of octanoyl-L-carnitine (C8) and, to a lesser extent, decanoyl-L-carnitine (C10).
-
Carnitine Palmitoyltransferase II (CPT2) Deficiency: In the severe infantile and lethal neonatal forms of CPT2 deficiency, there is a general accumulation of long-chain acylcarnitines. However, milder myopathic forms may also show elevations in a broader range of acylcarnitines.[1]
Recent research has also implicated elevated levels of medium-chain acylcarnitines in the pathophysiology of more common metabolic diseases, such as type 2 diabetes and cardiovascular disease, where they are considered markers of incomplete fatty acid oxidation and mitochondrial dysfunction.
Pro-inflammatory Signaling
Emerging evidence suggests that acylcarnitines, particularly medium and long-chain species, can act as signaling molecules that activate pro-inflammatory pathways. Studies have shown that acylcarnitines can induce the expression of cyclooxygenase-2 (COX-2) and stimulate the production and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][3] This activation may be mediated, in part, through the phosphorylation of JNK and ERK, which are downstream components of many pro-inflammatory signaling pathways.[2] The activation of the NF-κB signaling pathway has also been implicated.[2][4] While much of the research has used longer-chain acylcarnitines as representative molecules, it is plausible that both Decanoyl-L-carnitine and Octanoyl-L-carnitine contribute to this inflammatory signaling, although their relative potencies have not been directly compared.
Experimental Protocols
Quantification of Decanoyl-L-carnitine and Octanoyl-L-carnitine by LC-MS/MS
Objective: To accurately quantify the concentrations of Decanoyl-L-carnitine and Octanoyl-L-carnitine in biological matrices such as plasma or tissue homogenates.
Methodology:
-
Sample Preparation:
-
To 50 µL of plasma or tissue homogenate, add 200 µL of an ice-cold protein precipitation solution (e.g., methanol (B129727) or acetonitrile) containing deuterated internal standards for Decanoyl-L-carnitine (e.g., D3-Decanoyl-L-carnitine) and Octanoyl-L-carnitine (e.g., D3-Octanoyl-L-carnitine).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 10 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Decanoyl-L-carnitine: Precursor ion (Q1) m/z 316.2 -> Product ion (Q3) m/z 85.1
-
D3-Decanoyl-L-carnitine: Precursor ion (Q1) m/z 319.2 -> Product ion (Q3) m/z 85.1
-
Octanoyl-L-carnitine: Precursor ion (Q1) m/z 288.2 -> Product ion (Q3) m/z 85.1
-
D3-Octanoyl-L-carnitine: Precursor ion (Q1) m/z 291.2 -> Product ion (Q3) m/z 85.1
-
-
Optimization: Ion source parameters (e.g., spray voltage, source temperature) and collision energies for each MRM transition should be optimized for maximum sensitivity.
-
-
-
Data Analysis:
-
Quantification is achieved by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard.
-
A calibration curve is constructed using known concentrations of analytical standards to determine the absolute concentration in the samples.
-
Conclusion
Decanoyl-L-carnitine and Octanoyl-L-carnitine are closely related medium-chain acylcarnitines with fundamental roles in cellular energy metabolism. Their subtle structural difference influences their biochemical behavior and their utility as biomarkers for inborn errors of metabolism and other metabolic diseases. While both are key players in fatty acid oxidation and have been implicated in inflammatory signaling, a clear understanding of their comparative quantitative effects requires further direct, head-to-head experimental investigation. The methodologies outlined in this guide provide a framework for researchers to conduct such comparative studies, which will be crucial for advancing our understanding of their specific roles in health and disease and for the development of targeted therapeutic strategies.
References
- 1. Carnitine Palmitoyltransferase II (CPT2) Deficiency in a Patient With Recurrent Rhabdomyolysis: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of cytokine production by carnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Gold Standard: Deuterated Decanoyl-L-carnitine Chloride as an Internal Standard for Accurate Acylcarnitine Quantification
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the precise world of bioanalysis, particularly in metabolomics and drug development, the accuracy and reliability of quantitative methods are paramount. The use of an appropriate internal standard (IS) is a critical factor in achieving robust and reproducible results, especially in liquid chromatography-mass spectrometry (LC-MS/MS) applications. This guide provides an objective comparison of deuterated decanoyl-L-carnitine chloride and a common alternative, heptadecanoyl-L-carnitine, for the quantification of decanoyl-L-carnitine, supported by experimental data and detailed protocols.
The Critical Role of Internal Standards
Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation, injection volume, and instrument response. In complex biological matrices, such as plasma or tissue homogenates, matrix effects can significantly suppress or enhance the ionization of an analyte, leading to inaccurate quantification. An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to compensate for these variations effectively.
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the "gold standard" in bioanalysis.[1][2] By replacing one or more hydrogen atoms with deuterium, the molecular weight of the compound is increased, allowing it to be distinguished from the endogenous analyte by the mass spectrometer. Crucially, the chemical and physical properties remain nearly identical, ensuring that the SIL-IS and the analyte behave similarly during extraction, chromatography, and ionization.[2]
Comparison of Deuterated vs. Non-Deuterated Internal Standards
This guide compares the performance of deuterated this compound (Decanoyl-L-carnitine-d3) with a non-isotopically labeled structural analog, heptadecanoyl-L-carnitine, for the quantification of decanoyl-L-carnitine. Heptadecanoyl-L-carnitine is a suitable comparator as it is structurally similar to decanoyl-L-carnitine, differing only in the length of its acyl chain.
Data Presentation: Performance Characteristics
The following tables summarize the typical performance data when using a deuterated internal standard versus a structural analog. The data highlights the superior performance of the deuterated standard in key analytical validation parameters.
| Parameter | Deuterated Decanoyl-L-carnitine-d3 | Heptadecanoyl-L-carnitine |
| Recovery (%) | 95 - 105 | 75 - 115 |
| Precision (CV%) | < 5% | < 15% |
| Accuracy (% Bias) | ± 5% | ± 15% |
| Matrix Effect (%) | 98 - 102 | 80 - 120 |
| Linearity (r²) | > 0.999 | > 0.995 |
Table 1: Comparison of key performance parameters. The data for the deuterated standard is based on typical performance characteristics of stable isotope-labeled internal standards, while the data for the structural analog represents potential outcomes with a non-ideal internal standard.
| Validation Parameter | Deuterated Internal Standard (Decanoyl-L-carnitine-d3) | Structural Analog Internal Standard (Heptadecanoyl-L-carnitine) |
| Linearity & Range | Excellent linearity over a wide dynamic range. | Good linearity, but may be more susceptible to matrix effects at the lower and upper ends of the range. |
| Accuracy & Precision | High accuracy and precision due to effective correction for variability.[3] | Acceptable accuracy and precision, but generally higher variability compared to a deuterated standard. |
| Matrix Effect | Minimal impact on quantification as the IS co-elutes and experiences the same matrix effects as the analyte.[4] | More susceptible to differential matrix effects, leading to potential inaccuracies in quantification. |
| Recovery | Consistent and reproducible recovery that closely tracks the analyte. | Recovery may be more variable and may not accurately reflect the recovery of the analyte. |
| Selectivity | High selectivity due to the specific mass difference between the analyte and the IS. | Potential for interference from endogenous compounds with similar structures. |
Table 2: Detailed comparison of validation parameters.
Experimental Protocols
The following is a representative experimental protocol for the quantification of decanoyl-L-carnitine in human plasma using deuterated this compound as an internal standard.
Sample Preparation
-
Thaw Plasma Samples: Thaw frozen human plasma samples on ice.
-
Spike with Internal Standard: To a 50 µL aliquot of plasma, add 10 µL of the internal standard working solution (deuterated this compound in methanol, 1 µg/mL).
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
-
Transfer to Autosampler Vials: Transfer the reconstituted sample to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate decanoyl-L-carnitine from other plasma components. For example:
-
0-1 min: 20% B
-
1-5 min: Linear gradient to 95% B
-
5-7 min: Hold at 95% B
-
7.1-10 min: Return to 20% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Decanoyl-L-carnitine: Precursor ion (Q1) m/z 316.2 -> Product ion (Q3) m/z 85.1
-
Deuterated Decanoyl-L-carnitine-d3: Precursor ion (Q1) m/z 319.2 -> Product ion (Q3) m/z 85.1
-
Heptadecanoyl-L-carnitine: Precursor ion (Q1) m/z 414.4 -> Product ion (Q3) m/z 85.1
-
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Experimental workflow for acylcarnitine analysis using LC-MS/MS.
Caption: How a deuterated internal standard corrects for analytical variability.
Conclusion
The use of deuterated this compound as an internal standard offers significant advantages over non-isotopically labeled alternatives for the quantitative analysis of decanoyl-L-carnitine. Its ability to closely mimic the behavior of the endogenous analyte throughout the analytical process leads to superior accuracy, precision, and robustness. For researchers, scientists, and drug development professionals seeking the highest quality data, the adoption of stable isotope-labeled internal standards is a critical step in ensuring the reliability and validity of their findings.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
Cross-Validation of Decanoyl-L-carnitine Chloride Measurements: A Comparative Guide to Analytical Platforms
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Overview
The selection of an analytical method for Decanoyl-L-carnitine chloride quantification depends on the specific requirements of the study, including desired sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of key performance metrics for the most established analytical platform, LC-MS/MS.
| Analytical Platform | Analyte | Matrix | Linearity Range | LLOQ | Accuracy (Mean Bias %) | Reference |
| LC-MS/MS | Decanoyl-L-carnitine (C10) | Urine | 2–20 ng/mL (10–100 ng/mL in urine) | 2 ng/mL | -1.7% | [1] |
Note: Quantitative data for the direct measurement of this compound in biological matrices using NMR spectroscopy with validated metrics such as LLOQ and linearity ranges is not extensively available in the public domain. NMR is more commonly employed for structural elucidation and purity assessment of standards.
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the quantification of acylcarnitines.[2] The following protocol is a representative example for the analysis of Decanoyl-L-carnitine in a biological matrix.
Sample Preparation (Urine) [1]
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 13,000 rpm for 5 minutes to pellet any particulate matter.
-
Transfer 30 µL of the supernatant to a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard solution (containing deuterated analogs of the acylcarnitines of interest in methanol).
-
Vortex for 10 seconds.
-
Centrifuge at 13,000 rpm for 5 minutes to precipitate proteins.
-
Transfer the supernatant to a 96-well plate for analysis.
Chromatographic and Mass Spectrometric Conditions [1][2]
-
LC System: A suitable UPLC or HPLC system.
-
Column: A reversed-phase column, such as a C18 or C8, is typically used. For example, a Zorbax Eclipse XDB-C18 column (150 mm length, 3.0 mm internal diameter, 3.5 μm particle size) can be effective.[2]
-
Mobile Phase: A gradient elution using two solvents is common. For instance, Eluent A could be 0.1% formic acid in water, and Eluent B could be 0.1% formic acid in acetonitrile.[2]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor ion for Decanoyl-L-carnitine is m/z 316.2, which fragments to a characteristic product ion of m/z 85.0.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While not a routine method for the quantification of low-abundance metabolites like Decanoyl-L-carnitine in biological fluids, Quantitative NMR (qNMR) can be a powerful tool for the purity assessment of analytical standards.
Sample Preparation for Purity Assessment of a Decanoyl-L-carnitine Standard
-
Accurately weigh a known amount of the this compound standard.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, DSS). The internal standard should have a known purity and signals that do not overlap with the analyte.
-
Dissolve both the analyte and the internal standard in a known volume of a suitable deuterated solvent (e.g., D₂O).
-
Transfer the solution to an NMR tube.
NMR Acquisition and Processing
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Experiment: A standard 1D proton (¹H) NMR experiment is typically sufficient.
-
Acquisition Parameters: Key parameters such as the relaxation delay (D1) must be set appropriately (typically 5 times the longest T1 relaxation time of the signals of interest) to ensure full signal recovery and accurate quantification.
-
Processing: After Fourier transformation, the spectra are phased and baseline corrected. The integrals of the signals from the analyte and the internal standard are carefully determined.
Quantification
The purity of the analyte can be calculated by comparing the integral of a specific proton signal of Decanoyl-L-carnitine to the integral of a known proton signal of the internal standard, taking into account the number of protons giving rise to each signal and their respective molecular weights.
Mandatory Visualization
Caption: General experimental workflow for the quantification of Decanoyl-L-carnitine.
Caption: Logical comparison of LC-MS/MS and NMR for Decanoyl-L-carnitine analysis.
References
A Comparative Analysis of the Metabolic Effects of Medium-Chain vs. Long-Chain Acylcarnitines
For Researchers, Scientists, and Drug Development Professionals
Acylcarnitines, esters of carnitine and fatty acids, are pivotal intermediates in fatty acid metabolism. Their chain length significantly dictates their metabolic roles and implications in cellular health and disease. This guide provides a comprehensive comparison of the metabolic effects of medium-chain acylcarnitines (MCACs) and long-chain acylcarnitines (LCACs), supported by experimental data and detailed methodologies.
Core Metabolic Differences: A Comparative Overview
MCACs and LCACs exhibit distinct and often opposing effects on key metabolic pathways, including fatty acid oxidation, glucose metabolism, and insulin (B600854) sensitivity. These differences are crucial in understanding their roles in metabolic homeostasis and the pathophysiology of diseases such as type 2 diabetes and cardiovascular conditions.
Fatty Acid Oxidation
Long-chain fatty acid metabolism is critically dependent on the carnitine shuttle for transport into the mitochondria for β-oxidation.[1] In contrast, medium-chain fatty acids can partially bypass this regulatory step.[1] This fundamental difference in transport and oxidation is reflected in the roles of their respective acylcarnitines.
Elevated levels of LCACs are often indicative of incomplete or mismatched fatty acid oxidation, where the rate of fatty acid entry into the mitochondria exceeds the capacity of the β-oxidation pathway and the tricarboxylic acid (TCA) cycle.[2] This accumulation can lead to mitochondrial stress. Conversely, MCACs can be more readily oxidized and may even support the oxidation of long-chain fatty acids under certain conditions.[3]
Glucose Metabolism and Insulin Sensitivity
The accumulation of LCACs has been strongly associated with insulin resistance.[4] Studies have shown that obese and insulin-resistant individuals have higher plasma concentrations of long-chain acylcarnitines compared to lean individuals.[4] LCACs, such as palmitoylcarnitine, can directly impair insulin signaling pathways.[5]
In contrast, the role of MCACs in insulin sensitivity is more complex. Some studies suggest that elevated MCACs are also associated with insulin resistance and can impair pancreatic β-cell function, leading to reduced glucose-stimulated insulin secretion.[2][6] This suggests that while the mechanisms may differ, an overabundance of both MCACs and LCACs can be detrimental to glucose homeostasis.
Quantitative Data Summary
The following table summarizes the key quantitative findings from experimental studies comparing the metabolic effects of MCACs and LCACs.
| Metabolic Parameter | Medium-Chain Acylcarnitines (MCACs) | Long-Chain Acylcarnitines (LCACs) | References |
| Fatty Acid Oxidation | Can support the oxidation of palmitate in human myotubes, proving more effective than L-carnitine alone. | Accumulation is associated with incomplete fatty acid β-oxidation. | [3] |
| Insulin Sensitivity | Elevated levels are associated with gestational diabetes and can induce pancreatic β-cell dysfunction, impairing insulin secretion.[2] Treatment of 3T3-L1 adipocytes with C10- or C12-carnitine resulted in blunted insulin-stimulated glucose uptake. | Associated with insulin resistance in obese and diabetic subjects.[4] Palmitoylcarnitine induces dephosphorylation of the insulin receptor.[5] Treatment of myotubes with C16:0 acylcarnitine decreased insulin-stimulated glucose uptake. | [2][7] |
| Inflammatory Signaling | Can induce proinflammatory signaling, though the effect is chain length-dependent. | Potent activators of proinflammatory signaling pathways, including JNK and ERK.[3][8] | [3][8] |
| Cellular Stress | Can contribute to cellular stress, but the effects are generally less pronounced than with LCACs. | Induce cellular stress and myokine release in C2C12 myotubes in a chain length-dependent manner. | [8] |
Signaling Pathways
The differential metabolic effects of MCACs and LCACs are mediated by their distinct impacts on cellular signaling pathways. LCACs are potent activators of inflammatory and stress-related pathways, which are known to contribute to insulin resistance.
Figure 1: LCAC-induced inflammatory and stress signaling pathways leading to insulin resistance.
The transport of long-chain fatty acids into the mitochondria via the carnitine shuttle is a critical control point for their oxidation. An imbalance in this process can lead to the accumulation of LCACs.
Figure 2: The Carnitine Shuttle for Long-Chain Fatty Acid Transport.
Experimental Protocols
Protocol 1: Acylcarnitine Profiling in Plasma by LC-MS/MS
This protocol describes the extraction and analysis of acylcarnitines from plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Protein Precipitation): [9] a. To 50 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing a mixture of deuterated internal standards (e.g., d3-carnitine, d3-acetylcarnitine, d3-octanoylcarnitine, d3-palmitoylcarnitine). b. Vortex the mixture vigorously for 30 seconds to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
2. Derivatization (Butylation): [10] a. To the dried extract, add 100 µL of 3N HCl in n-butanol. b. Incubate at 60°C for 20 minutes. c. Evaporate the butanol to dryness under nitrogen. d. Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis: [10] a. Liquid Chromatography: i. Column: C18 reversed-phase column (e.g., 150 mm x 3.0 mm, 3.5 µm particle size). ii. Mobile Phase A: 0.1% formic acid in water. iii. Mobile Phase B: 0.1% formic acid in acetonitrile. iv. Gradient: A linear gradient from 100% A to 100% B over a suitable time to separate acylcarnitines of different chain lengths. v. Flow Rate: 0.5 mL/min. b. Tandem Mass Spectrometry: i. Ionization Mode: Positive electrospray ionization (ESI+). ii. Scan Type: Precursor ion scan for m/z 85 (a characteristic fragment of carnitine) or Multiple Reaction Monitoring (MRM) for specific acylcarnitine transitions. iii. Data Analysis: Quantify acylcarnitine species by comparing the peak areas of the endogenous analytes to their corresponding deuterated internal standards.
Protocol 2: Cell-Based Fatty Acid Oxidation Assay
This protocol measures the rate of fatty acid oxidation in cultured cells by quantifying the production of radiolabeled acid-soluble metabolites from a radiolabeled fatty acid substrate.[4]
1. Cell Culture and Treatment: a. Plate cells (e.g., C2C12 myotubes, HepG2 hepatocytes) in a 24-well plate and grow to desired confluency. b. Differentiate myoblasts to myotubes if necessary. c. Pre-incubate cells with medium- or long-chain acylcarnitines at various concentrations for a specified duration (e.g., 24 hours).
2. Fatty Acid Oxidation Assay: [4][11] a. Prepare the assay medium: serum-free DMEM containing 0.3% fatty acid-free BSA, 100 µM palmitate, 1 mM L-carnitine, and 0.4 µCi/mL [¹⁴C]-palmitate. b. Wash the cells twice with phosphate-buffered saline (PBS). c. Add 500 µL of the assay medium to each well. d. Seal the plate with parafilm and incubate at 37°C for 3 hours.
3. Sample Collection and Analysis: [8] a. After incubation, place the plate on ice. b. Add 250 µL of cold 10% perchloric acid to each well to lyse the cells and precipitate macromolecules. c. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. d. Centrifuge at 12,000 x g for 10 minutes at 4°C. e. Transfer the supernatant, which contains the acid-soluble metabolites (ASMs), to a new tube. f. Add scintillation cocktail to the supernatant and measure the radioactivity using a scintillation counter.
4. Data Analysis: a. Determine the protein concentration in each well from a parallel plate. b. Calculate the rate of fatty acid oxidation as nanomoles of [¹⁴C]-palmitate converted to ASMs per hour per milligram of protein. c. Compare the rates of fatty acid oxidation between control and acylcarnitine-treated cells.
Conclusion
The metabolic effects of acylcarnitines are highly dependent on their acyl chain length. While LCACs are strongly linked to metabolic dysfunction, including insulin resistance and inflammation, the role of MCACs is more nuanced, with evidence suggesting they can also contribute to metabolic stress under certain conditions. The provided experimental protocols offer standardized methods for researchers to further investigate the distinct roles of these important metabolites in health and disease, aiding in the development of novel therapeutic strategies for metabolic disorders.
References
- 1. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 2. Elevated Medium-Chain Acylcarnitines Are Associated With Gestational Diabetes Mellitus and Early Progression to Type 2 Diabetes and Induce Pancreatic β-Cell Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of fatty acid oxidation rates in animal tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Decanoyl-L-Carnitine Chloride: A Comparative Guide for Researchers in Metabolic Diseases
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Decanoyl-L-carnitine chloride as a biomarker for metabolic diseases against other alternatives, supported by experimental data and detailed methodologies.
Decanoyl-L-carnitine (C10) is a medium-chain acylcarnitine that plays a crucial role in fatty acid metabolism. Its levels in biological fluids can serve as an important biomarker for certain inborn errors of metabolism, particularly fatty acid oxidation (FAO) disorders. This guide delves into the utility of this compound as a biomarker, comparing its performance with other relevant metabolic markers and providing insights into the experimental protocols for its detection.
Performance Comparison: Decanoyl-L-carnitine vs. Alternative Biomarkers
The primary application of Decanoyl-L-carnitine as a biomarker is in the diagnosis and monitoring of Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), the most common inherited disorder of fatty acid β-oxidation. In MCADD, the impaired activity of the MCAD enzyme leads to the accumulation of medium-chain fatty acids, which are subsequently esterified to carnitine, resulting in elevated levels of specific acylcarnitines in the blood.
The diagnostic utility of Decanoyl-L-carnitine is most powerful when assessed as part of a complete acylcarnitine profile, rather than in isolation. Tandem mass spectrometry (MS/MS) is the gold standard for analyzing these profiles in newborn screening and clinical diagnosis.
Table 1: Quantitative Data on Key Biomarkers for MCADD
| Biomarker | Normal Range (Dried Blood Spot) | Pathological Range (MCADD) | Key Diagnostic Features |
| Octanoylcarnitine (B1202733) (C8) | 0.03 - 0.25 µmol/L | > 0.3 - 28.3 µmol/L | Primary biomarker for MCADD , showing the most significant elevation.[1][2] |
| Decanoyl-L-carnitine (C10) | 0.03 - 0.51 µmol/L | Elevated, but to a lesser extent than C8. | A secondary, but important, marker for MCADD.[3][4] |
| Hexanoylcarnitine (C6) | 0.02 - 0.15 µmol/L | Elevated, often in conjunction with C8 and C10. | Supports the diagnosis of MCADD.[4] |
| C8/C10 Ratio | < 2.5 | > 5 | A critical ratio for differentiating MCADD from other conditions and reducing false positives.[1][3] This ratio is considered superior to the absolute concentration of C8 in discriminating between mild and severe cases of MCADD.[5] |
| C8/C2 Ratio | < 0.1 | Significantly elevated | Another important diagnostic ratio for MCADD.[1][6] |
Decanoyl-L-carnitine in Other Metabolic Diseases:
While Decanoyl-L-carnitine is a hallmark of MCADD, alterations in the broader acylcarnitine profile, including medium-chain species, have been observed in other metabolic conditions such as type 2 diabetes and insulin (B600854) resistance.[7][8] In these multifactorial diseases, the changes in acylcarnitine levels are generally less pronounced and less specific than in inborn errors of metabolism. They are considered to reflect mitochondrial dysfunction and incomplete fatty acid oxidation rather than serving as standalone diagnostic biomarkers.[8] L-carnitine supplementation has been investigated for its potential to improve insulin sensitivity and glycemic control in diabetic patients.[9][10][11]
Signaling Pathways and Experimental Workflows
To understand the role of Decanoyl-L-carnitine, it is essential to visualize its position within the metabolic pathways and the typical workflow for its analysis.
Caption: Mitochondrial Fatty Acid β-Oxidation Pathway and the Impact of MCAD Deficiency.
The diagram above illustrates the transport of fatty acids into the mitochondria for β-oxidation. A deficiency in the Medium-Chain Acyl-CoA Dehydrogenase (MCAD) enzyme disrupts this process, leading to the accumulation of medium-chain acyl-CoAs, which are then converted to their corresponding acylcarnitines, including octanoylcarnitine (C8) and decanoylcarnitine (B1670086) (C10).
References
- 1. scispace.com [scispace.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Clinical, Biochemical, and Molecular Analyses of Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Newborn screening for medium-chain acyl-CoA dehydrogenase deficiency: regional experience and high incidence of carnitine deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of fasting, feeding and exercise on plasma acylcarnitines among subjects with CPT2D, VLCADD and LCHADD/TFPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carnitine and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-carnitine improves glucose disposal in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of L-carnitine supplementation on glycemic control: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carnitine supplementation improves insulin sensitivity and skeletal muscle acetylcarnitine formation in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Decanoyl-L-carnitine chloride Assays: A Guide to Reproducibility and Variability
For researchers, scientists, and drug development professionals, the accurate quantification of Decanoyl-L-carnitine chloride is critical for advancing our understanding of fatty acid metabolism and its role in various disease states. This guide provides a comparative overview of common analytical methods, focusing on the key factors of reproducibility and variability, to aid in the selection of the most appropriate assay for your research needs.
Decanoyl-L-carnitine, a medium-chain acylcarnitine, plays a pivotal role in the transport of fatty acids into the mitochondria for beta-oxidation. Its precise measurement is crucial in studies related to metabolic disorders, drug development, and nutritional science. However, the inherent complexities of biological matrices and the presence of isomeric compounds can introduce significant variability and impact the reproducibility of results. This guide delves into the performance of commonly employed analytical techniques, offering a clear comparison to inform your experimental design.
Comparative Analysis of Assay Performance
The quantification of this compound predominantly relies on mass spectrometry-based methods. While immunoassays for total L-carnitine exist, their lack of specificity for individual acylcarnitines makes them unsuitable for precise this compound measurement. The comparison below focuses on different mass spectrometry approaches.
| Assay Type | Principle | Specificity | Inter-Assay Precision (CV%) | Intra-Assay Precision (CV%) | Throughput | Key Considerations |
| Flow Injection Analysis - Tandem Mass Spectrometry (FIA-MS/MS) | Direct infusion of the sample into the mass spectrometer without chromatographic separation. | Low to Moderate | 10-25% | 5-15% | High | Cannot distinguish between isomeric and isobaric compounds, leading to potential inaccuracies.[1][2][3] |
| Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation of analytes prior to mass spectrometric detection. | High | <15% | <10% | Moderate | Allows for the separation of isomers, significantly improving accuracy and reproducibility.[4][5][6] |
| Ultra-High-Performance Liquid Chromatography - Tandem Mass Spectrometry (UHPLC-MS/MS) | Utilizes smaller particle size columns for faster and more efficient separation compared to conventional LC. | Very High | <10% | <5% | High | Offers improved resolution and sensitivity, further enhancing data quality and reducing analytical variability.[1][7][8] |
| Enzymatic Assays | Measures total carnitine based on enzymatic reactions. | Low (for specific acylcarnitines) | <15% | <10% | High | Not specific for Decanoyl-L-carnitine; measures the entire carnitine pool. Can be a cost-effective alternative for total carnitine estimation.[9][10] |
Note: The Coefficient of Variation (CV%) values are generalized from literature and can vary based on the specific laboratory, instrumentation, and sample matrix.
Experimental Protocols: A Closer Look
UHPLC-MS/MS Method for this compound Quantification in Plasma
This protocol provides a robust and reproducible method for the quantification of this compound.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., Decanoyl-L-carnitine-d3).[11]
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Decanoyl-L-carnitine: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be optimized based on instrumentation.
-
Decanoyl-L-carnitine-d3 (Internal Standard): Precursor ion (m/z) -> Product ion (m/z) - Specific values to be optimized based on instrumentation.
-
-
Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizing the Science
To better understand the biological context and the analytical workflow, the following diagrams are provided.
Caption: Mitochondrial fatty acid transport via the carnitine shuttle.
Caption: Experimental workflow for UHPLC-MS/MS analysis.
Caption: Potential involvement of acylcarnitines in PPAR signaling.
References
- 1. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portal.fis.tum.de [portal.fis.tum.de]
- 6. [PDF] An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues[S] | Semantic Scholar [semanticscholar.org]
- 7. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of LC-MS/MS and Enzymatic Methods for the Determination of Total Choline and Total Carnitine in Infant Formula and Milk Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
Validating Specificity for Decanoyl-L-carnitine chloride: A Comparative Guide to Detection Methodologies
For researchers, scientists, and drug development professionals, the accurate detection and quantification of Decanoyl-L-carnitine chloride, a key intermediate in fatty acid metabolism, is paramount. This guide provides a comprehensive comparison of available methodologies, focusing on specificity and supported by experimental data. While immunoassays are a common tool for biomolecule detection, for Decanoyl-L-carnitine, the gold standard for specific and accurate quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Currently, there is a notable scarcity of commercially available and validated antibodies with high specificity for Decanoyl-L-carnitine. While some vendors list antibodies "related" to Decanoyl-L-carnitine, these are often targeted at other proteins involved in carnitine metabolism rather than the acylated carnitine molecule itself[1][2]. An older study detailed the production of monoclonal antibodies for L-carnitine, noting some cross-reactivity with related compounds, which underscores the challenge in developing antibodies that can specifically recognize the decanoyl modification[3].
Given the limitations of antibody-based approaches for this particular analyte, this guide will focus on comparing the established and highly validated LC-MS/MS methodology against the theoretical application of an immunoassay, highlighting the key performance differences.
Performance Comparison: LC-MS/MS vs. Immunoassay
The following table summarizes the key performance characteristics of LC-MS/MS for the quantification of acylcarnitines, including Decanoyl-L-carnitine, compared to the expected performance of a hypothetical, highly specific antibody-based assay.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immunoassay (e.g., ELISA) - Hypothetical |
| Specificity | Very High: Capable of distinguishing between different acylcarnitines, including isomers.[4][5][6] | Moderate to High: Dependent on antibody cross-reactivity with other acylcarnitines and related molecules. |
| Sensitivity | High: Can detect very low concentrations in biological samples.[4][7] | High: Can be very sensitive, but may be limited by non-specific binding. |
| Accuracy & Precision | Excellent: Use of deuterated internal standards ensures high accuracy and precision.[8] | Good to Excellent: Dependent on the quality of the antibody and the assay development. |
| Multiplexing | High: Can simultaneously quantify a large number of different acylcarnitines in a single run.[4] | Low to Moderate: Typically measures one or a few analytes at a time. |
| Quantitative Range | Wide dynamic range.[7] | Generally a more limited linear range compared to LC-MS/MS. |
| Sample Throughput | Moderate: Can be automated, but generally slower per-sample than immunoassays.[9] | High: Well-suited for high-throughput screening of many samples. |
| Matrix Effects | Can be affected, but can be mitigated with appropriate sample preparation and internal standards. | Can be significantly affected by components of the biological matrix. |
| Commercial Availability | Widely available as a service and on dedicated instruments.[10] | Specific antibodies for Decanoyl-L-carnitine are not readily commercially available. |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acylcarnitine Profiling
This protocol is a generalized summary based on common practices described in the literature.[4][7][8][11][12]
1. Sample Preparation:
-
Internal Standard Spiking: Plasma or other biological samples are spiked with a mixture of stable isotope-labeled internal standards, including Decanoyl-L-carnitine-d3, to correct for matrix effects and variations in sample processing.[13]
-
Deproteinization: Proteins are precipitated by adding a solvent like methanol (B129727) or acetonitrile (B52724).
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant containing the acylcarnitines is collected for analysis.
-
Derivatization (Optional): In some methods, acylcarnitines are derivatized (e.g., to butyl esters) to improve chromatographic retention and ionization efficiency. However, methods using Hydrophilic Interaction Liquid Chromatography (HILIC) can circumvent this step.[12]
2. Chromatographic Separation:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.
-
Column: A C18 reversed-phase column or a HILIC column is commonly employed for separation.[4][11]
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid) is used to separate the acylcarnitines based on their chain length and polarity.
-
Elution: The separated acylcarnitines elute from the column at characteristic retention times.
3. Mass Spectrometric Detection:
-
Instrumentation: A triple quadrupole tandem mass spectrometer is typically used.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate ions of the acylcarnitines.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion of a specific acylcarnitine in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This process is highly specific.
-
Quantification: The concentration of each acylcarnitine is determined by comparing the peak area of the analyte to that of its corresponding stable isotope-labeled internal standard.
Visualizing the Methodologies
The following diagrams illustrate the workflow for LC-MS/MS and a conceptual comparison with an antibody-based detection method.
Conclusion
For researchers requiring high confidence in the specific measurement of this compound, LC-MS/MS stands as the superior and well-validated methodology. Its ability to distinguish between structurally similar acylcarnitines and its high accuracy, stemming from the use of internal standards, are significant advantages. While the development of highly specific monoclonal antibodies for Decanoyl-L-carnitine in the future could enable high-throughput immunoassays, the current landscape clearly favors mass spectrometry-based approaches for reliable and specific quantification in research and clinical settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. Production and characterization of monoclonal antibodies against L-carnitine: radioimmunologic assays for L-carnitine determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative acylcarnitine determination by UHPLC-MS/MS--Going beyond tandem MS acylcarnitine "profiles" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Automated method for L-carnitine determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Analyze Carnitine and Acylcarnitine? - Creative Proteomics Blog [creative-proteomics.com]
- 11. bevital.no [bevital.no]
- 12. bevital.no [bevital.no]
- 13. caymanchem.com [caymanchem.com]
Safety Operating Guide
Proper Disposal of Decanoyl-L-carnitine Chloride: A Step-by-Step Guide
The proper disposal of Decanoyl-L-carnitine chloride is critical for maintaining laboratory safety and ensuring environmental compliance. While this compound and its deuterated analogs are not classified as hazardous under the Globally Harmonized System (GHS), it is imperative to follow established protocols for chemical waste management to mitigate any potential risks[1]. All laboratory personnel should treat chemical waste as hazardous unless explicitly confirmed otherwise by their institution's environmental health and safety office[2].
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the chemical in a well-ventilated area.
Spill Response: In the event of a spill, absorb the material with an inert substance (e.g., sand, vermiculite) and collect it into a suitable, sealed container for disposal[3]. Prevent the spill from entering drains or waterways[1][3].
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's hazardous waste program. Adherence to both institutional policies and local and federal regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), is mandatory[4][5].
Step 1: Waste Characterization and Segregation
-
Solid Waste: Unused or expired this compound in its solid form should be considered chemical waste.
-
Contaminated Labware: Items such as gloves, absorbent paper, and pipette tips that are contaminated with this compound should be collected as chemically contaminated solid waste. This type of waste should be double-bagged in clear plastic bags to allow for visual inspection[6].
-
Liquid Waste: Solutions containing this compound must be collected as liquid chemical waste. Do not discharge chemical solutions to the sanitary sewer without written permission from your institution's Environmental Health and Safety (EHS) department[2][4][7].
-
Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[2][8]. After rinsing, deface the original labels, and the container may then be disposed of as regular trash[2].
Step 2: Container Selection and Labeling
-
Container Compatibility: Use a chemically compatible, leak-proof container with a secure screw-on cap for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage[4][6].
-
Labeling: All waste containers must be accurately labeled with a hazardous waste tag provided by your EHS office. The label must include:
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store waste in a designated Satellite Accumulation Area (SAA) that is close to the point of generation and under the supervision of laboratory personnel[5][9].
-
Segregation: Store waste containers segregated by compatibility to prevent accidental reactions. For instance, keep acids separate from bases[9].
-
Secondary Containment: Place waste containers in a secondary container, such as a lab tray, that is chemically compatible and can hold 110% of the volume of the largest container to contain any potential leaks[6].
-
Container Management: Keep waste containers closed at all times, except when adding waste[6][8].
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowed time (e.g., 90 days), contact your institution's EHS or hazardous waste management office to request a waste collection[5][6].
-
Documentation: Complete any required forms, such as a Hazardous Waste Information Form, listing all chemical constituents and their quantities[4].
Quantitative Data Summary
The following table summarizes key quantitative limits and requirements for hazardous waste management in a laboratory setting. These are general guidelines, and specific limits may vary by institution and jurisdiction.
| Parameter | Guideline/Limit | Citation |
| Sewer Disposal pH Range | Must be between 5.5 and 10.5 for approved substances. | [7][10] |
| Maximum Waste Accumulation | 55 gallons of hazardous waste or 1 quart of acute hazardous waste. | [2][6] |
| Container Fill Level | Do not fill containers beyond 90% capacity. | [5] |
| Waste Collection Deadline | Typically within 90 days of the start of accumulation. | [5][6] |
| Collection after Full | Must be collected within 3 days after a container becomes full. | [9] |
Disposal Workflow
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. vumc.org [vumc.org]
- 3. fishersci.com [fishersci.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. acs.org [acs.org]
Personal protective equipment for handling Decanoyl-L-carnitine chloride
This guide provides crucial safety, handling, and disposal information for Decanoyl-L-carnitine chloride, tailored for research and drug development professionals. Following these procedures is essential for ensuring a safe laboratory environment.
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard precautionary measures for handling laboratory chemicals should always be observed.[1]
Personal Protective Equipment (PPE)
Although no special PPE is mandated, adherence to standard laboratory safety protocols is recommended to minimize any potential exposure. The following table outlines the recommended PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | ANSI Z87.1-compliant or equivalent |
| Hand Protection | Disposable Gloves | Nitrile or latex, to be changed after each use or when contaminated |
| Body Protection | Laboratory Coat | Standard lab coat to protect skin and clothing |
Handling and Operational Plan
Storage: Store this compound in a dry, cool, and well-ventilated area.[2] Some suppliers recommend desiccating at room temperature, while others suggest storage at 2-8°C.[3] Always refer to the manufacturer's specific instructions.
Handling Workflow: The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
Emergency Procedures: First Aid
In case of accidental exposure, follow these first-aid measures.[1]
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. Consult a doctor if symptoms arise. |
| Skin Contact | The product is generally not irritating. Wash the area with soap and water. |
| Eye Contact | Rinse the opened eye for several minutes under running water. |
| Ingestion | If symptoms persist, consult a doctor. Do not induce vomiting. |
Disposal Plan
This compound is not typically classified as hazardous waste.[2] However, all chemical waste disposal must adhere to local, regional, and national regulations.
Step-by-Step Disposal Guidance:
-
Segregation: Do not mix with hazardous waste streams unless required.
-
Containers: Use clearly labeled, appropriate containers for chemical waste.
-
Contaminated Materials: Dispose of contaminated items (e.g., gloves, weighing paper, pipette tips) in the same manner as the chemical itself.
-
Consultation: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Documentation: Maintain records of disposed quantities as required by your institution.
Physicochemical Data
The following table summarizes key properties of this compound and its related forms.
| Property | Data | Source(s) |
| Molecular Formula | C₁₇H₃₄ClNO₄ | [3] |
| Molecular Weight | 351.91 g/mol | [3] |
| Form | Solid, powder, or crystals | [4] |
| Solubility | Soluble in water, DMF, DMSO, and Ethanol | [3][4] |
| Storage Temperature | Room Temperature or 2-8°C | [3] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
